molecular formula C13H14N2 B1674462 Lanicemine CAS No. 153322-05-5

Lanicemine

カタログ番号: B1674462
CAS番号: 153322-05-5
分子量: 198.26 g/mol
InChIキー: FWUQWDCOOWEXRY-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanicemine (also known as AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor channel blocker . As a research compound, it has been primarily investigated for its potential rapid-acting antidepressant effects, sharing a similar pharmacological target with ketamine but with a distinct binding profile . Its key research value lies in its low-trapping mechanism as an NMDA channel blocker, which preclinically was associated with minimal psychotomimetic and dissociative side effects compared to other NMDA antagonists, making it a useful tool for studying the dissociation of antidepressant efficacy from undesirable neurological effects . Although clinical development for depression was terminated after it failed to meet endpoints in later-stage trials , it remains a compound of significant interest in basic neuroscience research. Recent preclinical studies continue to explore its mechanisms, including its effects in combination with other agents like hyperforin in stress models, where it was shown to help restore deficits in behavioral phenotype and dendritic spine morphology in the hippocampus . From a chemical perspective, this compound has the molecular formula C13H14N2 and a molar mass of 198.269 g·mol⁻¹ . Researchers can utilize this compound to probe the role of NMDA receptor function in glutamatergic signaling and to further understand the pathways underlying rapid antidepressant responses. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870011
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-05-5
Record name Lanicemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153322-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanicemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanicemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANICEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lanicemine's Interaction with NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a weak, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist ketamine, this compound exhibits a "low-trapping" channel blockade, a characteristic that is thought to contribute to its reduced psychotomimetic side effects. This technical guide provides an in-depth exploration of the mechanism of action of this compound on NMDA receptors, detailing its binding characteristics, effects on receptor function, and modulation of downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Core Mechanism of Action at the NMDA Receptor

This compound exerts its primary effect by directly interacting with the ion channel pore of the NMDA receptor. This interaction is non-competitive with respect to the glutamate and glycine co-agonist binding sites.

Binding Characteristics and Affinity

This compound binds to a site within the NMDA receptor channel pore, thereby physically occluding the passage of ions when the channel is in its open state. Its affinity for the NMDA receptor has been quantified in various in vitro systems.

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Ki) 0.56-2.1 µMNMDA Receptor
10.67 µMRadioligand binding assay with ³H-MK-801
Half Maximal Inhibitory Concentration (IC₅₀) 4-7 µMChinese Hamster Ovary (CHO) cells
6.4 µMXenopus oocyte cells
12.6-33.9 nMHuman NMDA receptors (various subunit combinations) expressed in Xenopus oocytes
Low-Trapping Channel Blockade

A key feature that distinguishes this compound from ketamine is its low-trapping nature. A "trapping" blocker is one that remains bound within the ion channel even after the agonist (glutamate) dissociates and the channel closes. In contrast, a low-trapping blocker has a faster off-rate and is less likely to be "trapped". This property is believed to allow for a more physiological modulation of NMDA receptor activity, preserving use-dependent channel block under normal synaptic transmission.

CompoundTrapping PercentageReference
This compound 54%
Ketamine 86%

This difference in trapping is thought to underlie this compound's more favorable side-effect profile, with a lower incidence of dissociative and psychotomimetic effects compared to ketamine.

Downstream Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are not solely dependent on channel blockade but are also mediated by the modulation of intracellular signaling cascades that regulate synaptic plasticity and neuronal function.

mTOR Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of protein synthesis and synaptogenesis. Studies have shown that the antidepressant-like effects of NMDA receptor antagonists are often dependent on the activation of the mTOR pathway. While direct evidence for this compound's modulation of mTOR is still emerging, the established link between NMDA receptor antagonism and mTOR activation suggests this is a likely downstream consequence of this compound's action.

GSK-3β Signaling

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of mood disorders. Inhibition of GSK-3β is a downstream effect of some antidepressant treatments. Research suggests that the antidepressant-like effects of this compound involve the PI3K/Akt/mTOR/GSK-3β signaling pathway.

Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The rapid antidepressant effects of ketamine have been linked to an increase in BDNF expression. Studies have shown that combined administration of this compound with other compounds can enhance the expression of BDNF in the frontal cortex.

Lanicemine_Signaling_Pathway cluster_receptor NMDA Receptor cluster_downstream Intracellular Signaling This compound This compound NMDAR NMDA Receptor (Channel Pore) This compound->NMDAR Blocks Ion Flow PI3K_Akt PI3K/Akt Pathway NMDAR->PI3K_Akt Modulates BDNF BDNF Expression NMDAR->BDNF Increases mTOR mTOR PI3K_Akt->mTOR Activates GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Synaptic_Plasticity Synaptic Plasticity (Synaptogenesis) mTOR->Synaptic_Plasticity Promotes BDNF->Synaptic_Plasticity Enhances

Downstream signaling cascade following this compound's action on NMDA receptors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophysiological Recording of NMDA Receptor Currents

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Protocol:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons expressing NMDA receptors, such as cultured hippocampal neurons or cells heterologously expressing specific NMDA receptor subunit combinations (e.g., in Xenopus oocytes or CHO cells).

  • Recording Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, HEPES, and glucose, with Mg²⁺ omitted to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

    • Internal (Pipette) Solution (in mM): Contains a potassium-based salt (e.g., K-gluconate), MgCl₂, HEPES, EGTA, ATP, and GTP.

  • Recording Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

    • NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).

    • Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.

    • The reduction in the amplitude of the NMDA receptor-mediated current in the presence of this compound is measured to determine the IC₅₀ value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel.

Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Binding Reaction:

    • Membranes are incubated with a radiolabeled NMDA receptor channel blocker, typically [³H]MK-801, in the presence of saturating concentrations of glutamate and glycine to ensure the channels are in an open state.

    • Increasing concentrations of unlabeled this compound are added to compete with the binding of [³H]MK-801.

  • Separation and Scintillation Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The Ki value for this compound is calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay ephys_start Prepare Neurons ephys_rec Whole-cell Patch Clamp ephys_start->ephys_rec ephys_apply Apply NMDA/Glycine ephys_rec->ephys_apply ephys_lan Co-apply this compound ephys_apply->ephys_lan ephys_measure Measure Current Inhibition ephys_lan->ephys_measure ephys_ic50 Calculate IC50 ephys_measure->ephys_ic50 bind_start Prepare Brain Membranes bind_inc Incubate with [3H]MK-801 and this compound bind_start->bind_inc bind_filt Filter to Separate Bound/Free Ligand bind_inc->bind_filt bind_count Scintillation Counting bind_filt->bind_count bind_ki Calculate Ki bind_count->bind_ki

Workflow for determining this compound's IC₅₀ and Ki at the NMDA receptor.
Western Blotting for Downstream Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the mTOR, GSK-3β, and BDNF signaling pathways.

Protocol:

  • Tissue/Cell Lysate Preparation: Following treatment of animals or cultured cells with this compound, brain tissue (e.g., prefrontal cortex, hippocampus) or cells are collected and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, phospho-GSK-3β, total GSK-3β, BDNF, and a loading control like GAPDH or β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.

Conclusion

This compound's mechanism of action as a low-trapping, uncompetitive NMDA receptor antagonist provides a distinct pharmacological profile compared to other channel blockers like ketamine. Its interaction with the NMDA receptor channel leads to the modulation of key intracellular signaling pathways, including the PI3K/Akt/mTOR and GSK-3β pathways, and influences the expression of neurotrophic factors such as BDNF. These downstream effects are believed to underlie its potential antidepressant properties while its unique channel-blocking kinetics may contribute to a more favorable safety profile. Further research into the nuances of its interaction with the NMDA receptor and the resulting signaling cascades will be crucial for the development of novel glutamatergic modulators for the treatment of mood disorders. Although the clinical development of this compound was discontinued, the insights gained from its study continue to inform the field.

Pharmacological Profile of Lanicemine (AZD6765): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanicemine, also known by its development code AZD6765 and chemical name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a novel small molecule that functions as a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed by AstraZeneca, it was investigated primarily for the management of severe and treatment-resistant major depressive disorder (MDD).[2] this compound's mechanism distinguishes it from other NMDA receptor antagonists like ketamine, offering the potential for rapid antidepressant effects with a reduced incidence of psychotomimetic and dissociative side effects.[2][3] Despite early promising results, its development was discontinued by AstraZeneca in 2013 after failing to meet primary endpoints in later-phase clinical trials.[2][4] This document provides an in-depth technical overview of the pharmacological profile of this compound.

Mechanism of Action

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[5][6] Its key characteristic is being a "low-trapping" channel blocker. This means it has a faster dissociation rate from the NMDA channel compared to high-trapping antagonists like ketamine.[5][7]

The "trapping" property refers to the ability of an antagonist to remain bound within the ion channel even after the agonist (glutamate) dissociates and the channel attempts to close.[6] Ketamine exhibits a high degree of trapping (approximately 86%), whereas this compound has a much lower level (approximately 54%).[7] This lower trapping propensity is theorized to preserve more normal, use-dependent synaptic transmission and contribute to its improved safety and tolerability profile, particularly the reduction in psychotomimetic effects.[6][7] this compound is considered a non-selective NMDA channel blocker, showing similar affinity for NMDA receptors containing either NR2A or NR2B subunits.[7]

Figure 1: this compound's interaction with the NMDA receptor ion channel.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its moderate affinity for the NMDA receptor and its distinct effects on brain electrical activity compared to placebo.

Receptor Binding and Affinity

This compound demonstrates low-to-moderate affinity for the NMDA receptor channel.[7] Its binding affinity has been quantified through various in vitro assays.

Parameter Value Assay/Cell Type
Ki (Inhibitor Constant) 0.56 - 2.1 µMNMDA Receptor
IC50 (Inhibitory Conc.) 4 - 7 µMChinese Hamster Ovary (CHO) Cells
IC50 (Inhibitory Conc.) 6.4 µMXenopus Oocyte Cells
Table 1: In Vitro Binding Affinity and Potency of this compound.[8][9]
Neurophysiological Effects

Preclinical and clinical studies have used quantitative electroencephalography (qEEG) to measure this compound's engagement with its central nervous system target. Intraperitoneal administration in rats (3, 10, or 30 mg/kg) and intravenous infusion in humans produced dose-dependent increases in spontaneous gamma-band EEG oscillations.[8][9] This effect on gamma-band activity is considered a biomarker of NMDA receptor antagonism.[10] While both this compound and ketamine elevate gamma-band EEG, the behavioral consequences differ; for ketamine, these changes are tightly linked to increases in locomotor activity, a correlation not observed with this compound.[8]

This compound This compound NMDA_Antagonism NMDA Receptor Antagonism This compound->NMDA_Antagonism Gamma_Increase Increased Gamma-Band EEG Oscillations NMDA_Antagonism->Gamma_Increase Target Engagement Biomarker Minimal_Side_Effects Minimal Psychotomimetic Side Effects NMDA_Antagonism->Minimal_Side_Effects Due to 'Low-Trapping' Mechanism Antidepressant_Effect Potential Antidepressant Efficacy Gamma_Increase->Antidepressant_Effect

Figure 2: Pharmacodynamic pathway from target engagement to clinical effects.

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in healthy subjects and patients with MDD following intravenous infusion. The data are best described by a two-compartment model with zero-order input and first-order elimination.[11][12]

Absorption, Distribution, Metabolism, and Excretion (ADME)
PK Parameter Value Context
Administration Intravenous InfusionClinical Studies
Terminal Half-Life (t½) 9 - 16 hoursFollowing single IV infusion[1][11]
Systemic Clearance (CL) 9.43 L/h (Mean)Population PK model[11][12]
Plasma Clearance 8.3 L/h150 mg [¹⁴C]-lanicemine study[1][13]
Volume of Distribution (Vd) 2.3 L/kgHealthy subjects[11]
Central Volume (V1) 106 LPopulation PK model[11][12]
Peripheral Volume (V2) 47.3 LPopulation PK model[11][12]
Metabolism HepaticMetabolites M1, M2, M3, M6 identified[1]
Primary Excretion Urinary~94% of radioactive dose recovered in urine[1][13]
Unchanged in Urine ~37% of dose[13]
Table 2: Summary of this compound Pharmacokinetic Parameters.

This compound is a low-clearance compound.[1][13] Following a single 150 mg intravenous infusion of radiolabeled this compound, the parent drug was the major circulating component, accounting for 84% of the peak plasma concentration (Cmax) and 66% of the total radioactivity exposure (AUC).[1][13] Several metabolites were identified in plasma, including a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6), though each constituted less than 4% of total radioactivity.[1] Population pharmacokinetic analysis revealed that lean body mass and body surface area were significant covariates influencing clearance and central volume of distribution, respectively.[11][12]

Experimental Protocols

Receptor Binding Assay (Displacement Method)

To determine the binding affinity (Ki) of this compound for the NMDA receptor, a competitive radioligand binding assay is employed.

  • Preparation: Cell membranes expressing NMDA receptors are prepared from appropriate tissue (e.g., rat brain cortex) or cell lines.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA channel blocker, such as [³H]MK-801.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with [³H]MK-801 for binding to the channel pore.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the specific binding of [³H]MK-801) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[6]

Quantitative Electroencephalography (qEEG) Study

This protocol describes the methodology used to assess the pharmacodynamic effects of this compound in healthy human volunteers.[7]

  • Subject Population: Healthy male subjects (age 30-45) are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is used. Each subject receives single intravenous infusions of this compound (e.g., 75 mg and 150 mg), ketamine (e.g., 0.5 mg/kg), and placebo (saline) with a washout period of at least 7 days between sessions.[7]

  • Drug Administration: Study drugs are administered as a 60-minute intravenous infusion.[7]

  • EEG Recording: Scalp EEG is recorded continuously using a multi-electrode cap (e.g., 28 electrodes) placed according to the international 10-20 system. Recordings are taken at baseline (predose) and at multiple time points post-infusion (e.g., 0.25, 1, 1.25, 3, and 8 hours).[7]

  • Data Analysis: The recorded EEG data is processed to calculate the power spectral density for various frequency bands, with a primary focus on the gamma band (e.g., 35-45 Hz). Changes from baseline are analyzed to determine the effect of each treatment.[14]

Phase IIb Clinical Trial for MDD

This protocol outlines a typical study design to evaluate the efficacy and safety of adjunctive this compound in patients with MDD.[4][15]

  • Patient Population: 302 adult patients (18-70 years) diagnosed with single-episode or recurrent MDD with a documented history of inadequate response to at least one antidepressant. Patients must be on a stable dose of an approved antidepressant for at least four weeks prior to screening.[4][15]

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study conducted at multiple centers.[4][15]

  • Randomization: Patients are randomized in a 1:1:1 ratio to one of three treatment arms: adjunctive this compound 50 mg, adjunctive this compound 100 mg, or adjunctive placebo (saline).[4][15]

  • Intervention: Patients receive 15 intravenous infusions over the 12-week treatment period in addition to their ongoing antidepressant medication.[4][15]

  • Primary Efficacy Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][15]

  • Secondary Endpoints: Include change in MADRS score at week 12, clinical response and remission rates, and changes in other scales such as the Clinical Global Impression (CGI) and Sheehan Disability Scale (SDS).[4][15]

  • Safety Assessments: Adverse events, vital signs, physical examinations, and clinical laboratory tests are monitored throughout the study.

cluster_0 Phase IIb Clinical Trial Workflow Screening Screening & Baseline (Up to 4 weeks) - MDD Diagnosis - Inadequate Response History - MADRS/CGI Assessment Randomization Randomization (1:1:1) Screening->Randomization Arm_A Group A: This compound 50mg + ADT Randomization->Arm_A Arm_B Group B: This compound 100mg + ADT Randomization->Arm_B Arm_C Group C: Placebo (Saline) + ADT Randomization->Arm_C Treatment Treatment Period (12 Weeks) 15 IV Infusions Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Endpoint_6wk Primary Endpoint Analysis (Week 6) Change in MADRS Score Treatment->Endpoint_6wk Endpoint_12wk Secondary Endpoint Analysis (Week 12) Response, Remission, CGI, SDS Endpoint_6wk->Endpoint_12wk

Figure 3: Workflow of a randomized, placebo-controlled clinical trial for this compound.

Clinical Efficacy and Safety

This compound's clinical development program yielded mixed results. Early Phase IIa studies suggested a rapid antidepressant signal. A single 100 mg infusion showed a trend for improvement on the MADRS scale that peaked at 72 hours post-infusion.[7] A subsequent 3-week study with repeated infusions (100 mg or 150 mg) found that both doses resulted in a significantly greater improvement in MADRS scores compared to placebo.[7]

However, a larger, 12-week Phase IIb study in 302 patients with treatment-resistant depression failed to replicate these findings.[4][15] In this trial, neither the 50 mg nor the 100 mg dose of adjunctive this compound was superior to placebo on the primary endpoint (change in MADRS score at week 6) or any secondary efficacy measures.[4][15]

Across all trials, this compound was generally well-tolerated.[3][4] The most common adverse event was dizziness occurring around the time of infusion.[7] Importantly, it was associated with minimal psychotomimetic or dissociative side effects, which was its key theoretical advantage over ketamine.[3][7]

Conclusion

This compound (AZD6765) possesses a distinct pharmacological profile as a low-trapping, non-selective NMDA receptor antagonist. Its mechanism of action, characterized by a rapid dissociation from the NMDA channel, successfully translated into a favorable clinical safety profile with a low incidence of the psychotomimetic effects that limit the utility of other drugs in its class. While pharmacodynamic studies confirmed target engagement in the central nervous system, the initial promise of rapid antidepressant efficacy seen in early-phase trials was not confirmed in a subsequent, larger Phase IIb study, ultimately leading to the cessation of its clinical development for major depressive disorder. The study of this compound has nonetheless provided valuable insights into the complex relationship between NMDA receptor modulation, neurophysiological changes, and antidepressant effects.

References

Lanicemine: A Low-Trapping NMDA Channel Blocker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its therapeutic potential in major depressive disorder (MDD) and other neurological conditions. Unlike the high-trapping NMDA receptor antagonist ketamine, this compound exhibits a distinct pharmacological profile characterized by a faster dissociation rate from the NMDA receptor channel. This "low-trapping" mechanism is hypothesized to contribute to its favorable safety profile, with a reduced incidence of psychotomimetic side effects observed in clinical trials. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction

The glutamate system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical target for the development of novel therapeutics for mood disorders and other central nervous system (CNS) disorders.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of depression.[2]

Ketamine, a potent NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects.[3][4] However, its clinical utility is limited by significant psychotomimetic and dissociative side effects.[3][4] This has spurred the development of new NMDA receptor modulators with improved tolerability. This compound, a low-trapping NMDA channel blocker, represents one such effort.[3][5] It was developed by AstraZeneca with the aim of achieving the rapid antidepressant effects of ketamine without its limiting side effects.[5] Although the development of this compound was ultimately terminated, its study has provided valuable insights into the therapeutic potential of targeting the NMDA receptor with low-trapping antagonists.[5]

Mechanism of Action: The Low-Trapping Hypothesis

This compound is a non-competitive, voltage-dependent antagonist that binds to a site within the pore of the NMDA receptor ion channel.[6] Its defining characteristic is its "low-trapping" nature, which means it has a faster dissociation rate from the channel compared to high-trapping blockers like ketamine.[3][6] This property is believed to preserve the physiological, use-dependent function of the NMDA receptor channel during normal synaptic transmission.[3]

The "low-trapping" hypothesis posits that this kinetic property allows for a greater therapeutic window, producing antidepressant effects at doses that do not cause significant dissociative or psychotomimetic side effects.[3] In contrast, high-trapping antagonists like ketamine are more likely to be trapped within the channel, leading to a more profound and sustained blockade that may contribute to their adverse effects.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other NMDA receptor modulators.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell Type/Assay ConditionReference
Ki (NMDA Receptor) 0.56-2.1 μM[7]
IC50 4-7 μMCHO cells[7]
IC50 6.4 μMXenopus oocytes[7]
Trapping (% of initial block) 54%Following removal and reapplication of glutamate[3][8]

Table 2: Population Pharmacokinetic Parameters of this compound (Intravenous Infusion)

ParameterMean Value (90% CI)DescriptionReference
Systemic Clearance (CL) 9.43 L/h (9.12-9.77)The volume of plasma cleared of the drug per unit time.[9]
Central Compartment Volume of Distribution (V1) 106 L (93.7-115)The apparent volume into which the drug distributes in the central compartment.[9]
Peripheral Volume of Distribution (V2) 47.3 L (39.6-56.6)The apparent volume into which the drug distributes in the peripheral compartment.[9]
Intercompartmental Clearance (Q) 75.7 L/h (51.8-127)The rate of drug transfer between the central and peripheral compartments.[9]
Terminal Half-life (T1/2) 16 hThe time required for the plasma concentration of the drug to decrease by half.[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

NMDA Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.

Principle: This method measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the phencyclidine (PCP) site within the NMDA receptor ion channel.[2]

Materials:

  • Rat cortical membranes (a rich source of NMDA receptors)[2]

  • [³H]-radioligand (e.g., [³H]TCP)[2]

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)[2]

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[2]

  • Known PCP site ligand (e.g., 10 µM PCP) for determining non-specific binding[2]

  • Glass fiber filter mat pre-soaked in 0.5% polyethylenimine (PEI)[2]

  • Scintillation cocktail and liquid scintillation counter[2]

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice and dilute them in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[2]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer.[2]

    • Non-specific Binding (NSB): A high concentration of a known PCP site ligand.[2]

    • Test Compound: Serial dilutions of this compound.[2]

  • Add the diluted membrane preparation to each well.[2]

  • Add the [³H]-radioligand at a final concentration near its Kd value.[2]

  • Incubation: Incubate the plate under specific conditions (e.g., time and temperature) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.[2]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: Dry the filter mat, place the filters in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the control of the membrane potential and the recording of ion currents flowing through the channels.

Materials:

  • Cultured neurons or brain slices.

  • Patch clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

  • External and internal pipette solutions formulated to isolate NMDA receptor currents.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices.

  • Pipette Preparation: Fabricate and fill glass micropipettes with the internal solution.

  • Patching: Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a gigaseal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a specific holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.

  • NMDA Receptor Activation: Apply glutamate and a co-agonist (glycine or D-serine) to activate the NMDA receptors.

  • This compound Application: Perfuse this compound at various concentrations and record the resulting changes in the NMDA receptor current.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on the amplitude and kinetics of the NMDA receptor response. This can be used to determine the IC50 for channel block.

Signaling Pathways and Visualizations

This compound, by blocking the NMDA receptor, influences several downstream signaling pathways implicated in synaptic plasticity and antidepressant effects.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine/D-Serine Glycine->NMDAR:gly Binds Ca2 Ca²⁺ Influx NMDAR:ion->Ca2 Opens CaMKII CaMKII Ca2->CaMKII Activates mTOR mTOR Pathway Ca2->mTOR Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF Synthesis CREB->BDNF Promotes Synaptogenesis Synaptogenesis BDNF->Synaptogenesis mTOR->Synaptogenesis This compound This compound This compound->NMDAR:ion Blocks (Low-Trapping)

Caption: NMDA Receptor Signaling and this compound's Point of Action.

Experimental Workflow for NMDA Channel Blocker Characterization

This diagram outlines a typical workflow for the preclinical characterization of a novel NMDA channel blocker like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Patch_Clamp Whole-Cell Patch Clamp (Determine IC50, Trapping) Binding_Assay->Patch_Clamp Informs Behavioral_Models Animal Models of Depression (e.g., Forced Swim Test) Patch_Clamp->Behavioral_Models Guides Dose Selection EEG Quantitative EEG (qEEG) (Assess Brain Activity) Behavioral_Models->EEG Correlate with Physiological Effects PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling EEG->PK_PD Phase_I Phase I Trials (Safety and Tolerability) PK_PD->Phase_I Predicts Human Exposure Phase_II Phase II Trials (Efficacy and Dose-Ranging) Phase_I->Phase_II Supports Further Development

Caption: A typical experimental workflow for NMDA channel blocker development.

This compound's Low-Trapping Property and Clinical Profile

This diagram illustrates the logical relationship between the low-trapping mechanism of this compound and its observed clinical effects.

Low_Trapping_Concept cluster_mechanism Molecular Mechanism cluster_consequence Functional Consequence cluster_clinical Clinical Outcome Low_Trapping Low-Trapping Kinetics (Fast off-rate) Preserved_Physiology Preservation of Use-Dependent Channel Block Low_Trapping->Preserved_Physiology Leads to Therapeutic_Effect Antidepressant Efficacy Preserved_Physiology->Therapeutic_Effect Allows for Reduced_Side_Effects Minimal Psychotomimetic and Dissociative Effects Preserved_Physiology->Reduced_Side_Effects Contributes to

Caption: The relationship between low-trapping and clinical profile.

Clinical Development and Future Directions

Phase II clinical trials of this compound in patients with treatment-resistant depression have yielded mixed results.[11][12][13] While some studies showed efficacy in reducing depressive symptoms, others did not meet their primary endpoints.[11][12][13] Notably, across these studies, this compound was generally well-tolerated, with a significantly lower incidence of dissociative and psychotomimetic effects compared to ketamine.[3][11] The most common adverse event reported was dizziness around the time of infusion.[11]

Despite the discontinuation of its development, the study of this compound has been instrumental in advancing our understanding of the therapeutic potential of modulating the NMDA receptor. The concept of "low-trapping" antagonism remains a viable strategy for developing novel CNS therapeutics with improved safety profiles. Future research may focus on identifying patient populations that are more likely to respond to this class of drugs or on developing new compounds with optimized trapping kinetics and other pharmacological properties.

Conclusion

This compound is a low-trapping NMDA channel blocker that has provided a valuable proof-of-concept for the development of safer glutamatergic modulators for depression and other neurological disorders. Its distinct pharmacological profile, characterized by a fast dissociation from the NMDA receptor channel, is thought to underlie its reduced psychotomimetic potential compared to ketamine. While this compound itself did not achieve regulatory approval, the insights gained from its research continue to inform the development of the next generation of NMDA receptor-targeting therapeutics. This technical guide has provided a comprehensive overview of the core scientific and technical aspects of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field.

References

In-Depth Technical Guide: Chemical Structure and Synthesis of Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Its unique pharmacological profile, characterized by a faster dissociation rate from the NMDA receptor channel compared to ketamine, has been linked to a reduced incidence of psychotomimetic side effects. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of a plausible enantioselective synthetic route for this compound, compiled from publicly available scientific literature and patents. Additionally, this guide outlines the key signaling pathways believed to be modulated by this compound's mechanism of action.

Chemical Structure and Identification

This compound is a chiral molecule with the (S)-configuration at the stereocenter. The chemical structure consists of a phenethylamine backbone with a pyridin-2-ylmethyl substituent at the 2-position of the ethylamine chain.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine
Synonyms AZD6765, AR-R 15896AR
CAS Number 153322-05-5
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Canonical SMILES N--INVALID-LINK--CC2=NC=CC=C2
InChI Key FWUQWDCOOWEXRY-ZDUSSCGKSA-N

Enantioselective Synthesis of this compound

The synthesis of this compound requires a stereocontrolled approach to establish the desired (S)-enantiomer. Based on established methodologies for the asymmetric synthesis of chiral amines, a plausible and efficient route involves the diastereoselective addition of a Grignard reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde. This method provides high stereoselectivity and good overall yields.

Synthesis of the Chiral Auxiliary

The synthesis commences with the preparation of a chiral sulfinamide, which serves as a chiral auxiliary to direct the stereochemical outcome of the key carbon-carbon bond-forming step.

Experimental Protocol: Synthesis of (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide

  • Materials: Pyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), titanium (IV) ethoxide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.05 equivalents).

    • Add titanium (IV) ethoxide (2.0 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of brine.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.

Diastereoselective Grignard Addition

The key stereocenter is introduced via the diastereoselective addition of a phenyl Grignard reagent to the chiral sulfinamide. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.

Experimental Protocol: Synthesis of (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

  • Materials: (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide, phenylmagnesium bromide (Grignard reagent), anhydrous diethyl ether or THF.

  • Procedure:

    • Dissolve the (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide (1.0 equivalent) in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of phenylmagnesium bromide (1.2 equivalents) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting diastereomeric mixture can be purified by column chromatography to isolate the major (S,R)-diastereomer.

Deprotection of the Chiral Auxiliary

The final step involves the removal of the chiral sulfinyl group to yield the target compound, this compound, as its hydrochloride salt.

Experimental Protocol: Synthesis of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine (this compound)

  • Materials: (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide, hydrochloric acid (in a suitable solvent like dioxane or methanol).

  • Procedure:

    • Dissolve the purified (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide (1.0 equivalent) in methanol.

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane, 2-3 equivalents) to the solution at room temperature.

    • Stir the mixture for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure (S)-1-phenyl-2-(pyridin-2-yl)ethanamine hydrochloride.

Table 2: Summary of a Plausible this compound Synthesis Route

StepReactionKey ReagentsTypical Diastereomeric RatioTypical Yield
1 Formation of Chiral SulfinamidePyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄N/A>90%
2 Diastereoselective Grignard AdditionPhenylmagnesium bromide>95:570-85%
3 DeprotectionHydrochloric acidN/A>95%

Signaling Pathways and Mechanism of Action

This compound, as an NMDA receptor antagonist, is believed to exert its rapid antidepressant effects through the modulation of several downstream signaling pathways, primarily by increasing glutamate transmission. This leads to the activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and subsequent downstream signaling cascades.[1]

mTOR Signaling Pathway

The blockade of NMDA receptors by this compound is thought to lead to a surge in extracellular glutamate, which in turn activates AMPA receptors. This activation can trigger the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] The mTOR pathway is a crucial regulator of protein synthesis, and its activation is associated with increased synaptogenesis and synaptic plasticity, which are believed to underlie the rapid antidepressant effects.[4]

mTOR_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR blocks Glutamate ↑ Glutamate Release NMDAR->Glutamate disinhibition AMPAR AMPA Receptor Glutamate->AMPAR activates mTORC1 mTORC1 Activation AMPAR->mTORC1 Protein_Synthesis ↑ Protein Synthesis (e.g., BDNF, Synapsin) mTORC1->Protein_Synthesis Synaptic_Plasticity ↑ Synaptic Plasticity & Antidepressant Effects Protein_Synthesis->Synaptic_Plasticity

Caption: this compound's blockade of NMDA receptors leads to mTORC1 activation.

ERK/CREB Signaling Pathway

Another important downstream cascade implicated in the action of NMDA receptor antagonists is the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway. Activation of this pathway is also linked to the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

ERK_CREB_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR blocks Glutamate ↑ Glutamate Release NMDAR->Glutamate disinhibition AMPAR AMPA Receptor Glutamate->AMPAR activates Ca_Influx ↑ Ca²⁺ Influx AMPAR->Ca_Influx ERK ERK Activation Ca_Influx->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression ↑ Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuronal_Survival ↑ Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

Caption: this compound may indirectly activate the ERK/CREB pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible enantioselective synthesis of this compound. The presented synthetic route, utilizing a chiral sulfinamide auxiliary, offers a practical and efficient method for obtaining the desired (S)-enantiomer with high stereochemical control. Furthermore, the elucidation of the key signaling pathways, including the mTOR and ERK/CREB cascades, provides a molecular framework for understanding the rapid antidepressant effects of this compound. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential therapeutic applications of this and related NMDA receptor modulators.

References

Preclinical Evidence for Lanicemine's Antidepressant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant effects of Lanicemine (AZD6765). This compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated as a potential rapid-acting antidepressant.[1] Unlike ketamine, another NMDA receptor antagonist, this compound was developed to achieve antidepressant efficacy with minimal psychotomimetic and dissociative side effects.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of key experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action and Core Hypothesis

The primary mechanism of action for this compound's antidepressant effect is its role as an NMDA receptor antagonist. NMDA receptor modulators are known to induce rapid and sustained antidepressant-like activity in rodent models.[5][6][7] This action is believed to trigger a cascade of downstream events, including the activation of Ca²⁺ dependent signaling pathways and enhancement of neuroplasticity in brain regions like the prefrontal cortex and hippocampus.[5][6] The central hypothesis is that by blocking NMDA receptors, this compound initiates signaling cascades that lead to increased levels of crucial neurotrophic factors and synaptic proteins, ultimately alleviating depressive-like behaviors.

The proposed signaling pathway for this compound's action is detailed below. This compound blocks the NMDA receptor, which is believed to increase intracellular calcium (Ca²⁺) levels and subsequently activate downstream signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF). This leads to enhanced expression of synaptic proteins like Synapsin I and the GluA1 subunit of AMPA receptors, promoting synaptogenesis and neuroplasticity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcome This compound This compound nmda NMDA Receptor This compound->nmda Antagonism ca_influx ↑ Intracellular Ca²⁺ bdnf_pathway Activation of BDNF Signaling Pathway ca_influx->bdnf_pathway synapsin ↑ Synapsin I Expression bdnf_pathway->synapsin glua1 ↑ GluA1 Expression bdnf_pathway->glua1 neuroplasticity Enhanced Neuroplasticity and Synaptogenesis synapsin->neuroplasticity glua1->neuroplasticity antidepressant Antidepressant Effects neuroplasticity->antidepressant

Proposed signaling pathway for this compound's antidepressant action.

Preclinical Models and Experimental Protocols

A significant portion of the preclinical evidence for this compound's antidepressant-like effects comes from studies using rodent models of depression. These experiments are crucial for evaluating the efficacy and underlying molecular changes induced by the compound.

  • Naïve Mice: Used to establish baseline antidepressant-like activity of this compound.

  • Chronic Corticosterone (CORT)-Treated Mice: This is a widely used stress model to induce a depression-like phenotype in rodents. Mice are treated with corticosterone for a prolonged period, leading to behavioral changes resembling depressive symptoms, such as increased immobility in behavioral despair tests.[5] In one study, male C57BL/6J mice were administered corticosterone at a concentration of 20 mg/L in their drinking water for 3 weeks.[5]

  • Tail Suspension Test (TST): This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

    • Protocol: Mice are individually suspended by the tail using adhesive tape, approximately 1 cm from the tip. The duration of immobility is recorded for a period of 6 minutes. The test is conducted at specified time points after drug administration (e.g., 1 hour, 72 hours).[5][6]

  • Forced Swim Test (FST): Similar to the TST, the FST is a behavioral despair test where mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with a decrease indicating an antidepressant-like response.

    • Protocol: Mice are placed in a glass cylinder (25 cm height, 10 cm diameter) containing water (23-25°C) to a depth of 15 cm. The total duration of immobility during the last 4 minutes of a 6-minute session is recorded.[5][6]

  • Splash Test: This test assesses self-care and motivational behavior, which are often reduced in rodent models of depression.

    • Protocol: A 10% sucrose solution is squirted onto the dorsal coat of the mouse in its home cage. The time the mouse spends grooming is recorded over a 5-minute period. An increase in grooming time suggests an antidepressant-like or pro-motivational effect.[5]

  • Western Blotting: This technique is used to quantify the expression levels of specific proteins in brain tissue, providing insight into the molecular changes underlying the behavioral effects.

    • Protocol: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., frontal cortex, hippocampus) are dissected. Tissue is homogenized, and protein concentrations are determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., BDNF, Synapsin I, GluA1 subunit of AMPA receptors). After incubation with a secondary antibody, the protein bands are visualized and quantified.[5][6]

The following diagram illustrates a typical experimental workflow used in preclinical studies of this compound.

G cluster_model Animal Model Induction cluster_treatment Drug Administration cluster_behavior Behavioral Assessment cluster_biochem Biochemical Analysis model Chronic Corticosterone (CORT) Treatment (3 weeks) treatment Single Dose Administration: - Vehicle - this compound (e.g., 10 mg/kg) - Combination (e.g., Hyp + Lan) model->treatment tst Tail Suspension Test (TST) (e.g., at 72h post-injection) treatment->tst splash Splash Test (e.g., at 144h post-injection) tst->splash dissection Brain Dissection (Frontal Cortex) splash->dissection western Western Blotting (BDNF, Synapsin I, GluA1) dissection->western

Workflow for a preclinical study on this compound.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical studies investigating the antidepressant-like effects of this compound.

Treatment GroupTestTime PointOutcome (vs. Control)Reference
This compound (2 mg/kg) + Hyperforin (1 mg/kg)TST1 hSignificant reduction in immobility[6]
This compound (10 mg/kg)TST72 hNo significant effect[6]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)TST72 hSignificant reduction in immobility[5][6]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)FST72 hSignificant reduction in immobility[5][6]

Data derived from Pochwat et al., 2018. The study highlights that while this compound alone at 10 mg/kg did not produce a sustained antidepressant effect at 72 hours, its combination with hyperforin did, suggesting a synergistic interaction.[5][6]

Treatment GroupTestTime PointOutcome (vs. CORT Control)Reference
This compound (10 mg/kg)TST72 hNo reversal of CORT effects[5]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)TST72 hAbolished CORT-induced immobility[5]

These findings suggest that in a stress-induced depression model, this compound monotherapy was not sufficient to reverse behavioral deficits, but its combination with hyperforin was effective.[5]

Treatment GroupTime PointProtein TargetOutcome (vs. Control)Reference
This compound (10 mg/kg)1 hSynapsin INo significant change[6]
This compound (10 mg/kg)1 hGluA1No significant change[6]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)1 hSynapsin ISignificant increase[5][6]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)1 hGluA1Significant increase[5][6]
This compound (10 mg/kg)72 hBDNFSignificant increase[6]
This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)72 hBDNFSignificant increase[6]

The biochemical data indicates that the combination of this compound and hyperforin rapidly enhances the expression of key synaptic proteins within 1 hour.[5][6] Furthermore, this compound, both alone and in combination, produced a sustained increase in BDNF levels 72 hours after administration, supporting its role in promoting neurotrophic factor expression.[6]

Discussion and Future Directions

Preclinical studies provide evidence that this compound exhibits antidepressant-like properties, primarily through its antagonism of the NMDA receptor. However, its efficacy in these models appears to be less robust compared to ketamine.[5][6] The potentiation of this compound's effects when combined with other compounds, such as the TRPC6 channel activator hyperforin, suggests that targeting multiple pathways may be a more effective strategy.[5]

The data consistently points towards the involvement of Ca²⁺-dependent processes and the BDNF signaling pathway as central to its mechanism of action.[5][6] The increase in synaptic proteins like Synapsin I and GluA1 further supports the hypothesis that this compound promotes neuroplasticity, a key element in the therapeutic action of rapid-acting antidepressants.[5][6]

Despite promising preclinical signals, the development of this compound for depression was terminated by AstraZeneca in 2013 after it failed to meet primary endpoints in clinical trials.[1] Nevertheless, the study of this compound has provided valuable insights into the pharmacology of NMDA receptor antagonists. Future preclinical research could explore other combination strategies to enhance its therapeutic window or investigate its effects in different preclinical models that may better translate to specific patient populations. The differentiation between this compound's low-trapping mechanism and ketamine's more robust channel block remains a critical area for further investigation to understand the structure-activity relationships that govern both antidepressant efficacy and psychotomimetic side effects.[8]

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Lanicemine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. The development of Lanicemine (AZD6765) was discontinued, and this guide summarizes publicly available information, which is limited regarding its preclinical pharmacokinetic and metabolic profile in animal models.

Introduction

This compound (AZD6765), also known as AR-R 158968, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder. Unlike other NMDA receptor antagonists such as ketamine, this compound was designed to have a more favorable side-effect profile, with reduced psychotomimetic effects. Understanding the pharmacokinetic and metabolic characteristics of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical data for dose selection, safety assessment, and prediction of human pharmacokinetics. This guide provides a comprehensive overview of the available information on the pharmacokinetics and metabolism of this compound in animal models.

I. Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for this compound in commonly used preclinical species such as rats and mice is not extensively available in the public domain. Preclinical studies involving this compound have been conducted in rodents, primarily focusing on its pharmacodynamic and antidepressant-like effects.[1] While these studies confirm the central nervous system activity of the compound in these models, they do not provide specific pharmacokinetic parameters.

For comparative context, studies on other NMDA receptor antagonists in rodents offer insights into the general pharmacokinetic properties that might be expected. For instance, the route of administration has been shown to significantly influence the plasma concentrations and exposure of ketamine in rats.[2]

II. Metabolism of this compound

In Vitro Metabolism
In Vivo Metabolism

While specific animal metabolism studies for this compound are not detailed in the available literature, a human study provides valuable insights into its metabolic fate. Following a single intravenous infusion of [14C]-lanicemine in healthy male subjects, the drug was found to be a low-clearance compound.[3]

In human subjects, ten metabolites were identified in urine, with an O-glucuronide conjugate (M1) being the most abundant.[3] The primary circulating metabolites in human plasma were a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6).[3] The majority of the administered radioactive dose was recovered in the urine, indicating that renal excretion is the primary route of elimination for this compound and its metabolites in humans.[3]

It is plausible that similar metabolic pathways, including hydroxylation, glucuronidation, and N-acetylation, would be observed in preclinical animal models, although species-specific differences in drug metabolism are common.

III. Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic and metabolism studies of this compound are not publicly accessible. However, standard methodologies are typically employed for such investigations.

Typical Pharmacokinetic Study Protocol in Rodents

A standard pharmacokinetic study in rats or mice would involve the administration of this compound via relevant routes (e.g., intravenous and oral) at one or more dose levels. Blood samples would be collected at predetermined time points, and the plasma concentrations of this compound and its major metabolites would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data would then be used to calculate key pharmacokinetic parameters.

dot

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_output Output Animal_Model Animal Model (e.g., Rat, Mouse) Drug_Admin Drug Administration (IV, PO) Animal_Model->Drug_Admin Dose Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Time points Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis Plasma Samples PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) LC_MS_Analysis->PK_Analysis Concentration Data PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, CL) PK_Analysis->PK_Parameters

Caption: Typical workflow for a preclinical pharmacokinetic study.

Typical In Vitro Metabolism Study Protocol

In vitro metabolism studies would typically involve incubating this compound with liver microsomes from the animal species of interest (e.g., rat, mouse) in the presence of necessary cofactors like NADPH. The depletion of the parent drug and the formation of metabolites would be monitored over time by LC-MS.

dot

G cluster_incubation Incubation cluster_analysis Analysis cluster_output Output This compound This compound Incubation_Mix Incubation This compound->Incubation_Mix Microsomes Liver Microsomes (Rat or Mouse) Microsomes->Incubation_Mix Cofactors Cofactors (NADPH) Cofactors->Incubation_Mix Quenching Reaction Quenching Incubation_Mix->Quenching Time Points LC_MS_Analysis LC-MS/MS Analysis Quenching->LC_MS_Analysis Metabolic_Stability Metabolic Stability (t1/2, Intrinsic Clearance) LC_MS_Analysis->Metabolic_Stability Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID

Caption: General workflow for an in vitro metabolism study.

IV. Proposed Metabolic Pathway of this compound (Based on Human Data)

Based on the metabolites identified in humans, a putative metabolic pathway for this compound can be proposed. This pathway likely involves Phase I (oxidation) and Phase II (conjugation) reactions.

dot

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1_hydroxyl para-Hydroxylated Metabolite (M1) This compound->M1_hydroxyl Hydroxylation (CYP450) M3_carbamoyl N-Carbamoyl Glucuronide (M3) This compound->M3_carbamoyl N-Carbamoyl Glucuronidation M6_acetyl N-Acetylated Metabolite (M6) This compound->M6_acetyl N-Acetylation M2_glucuronide O-Glucuronide (M2) M1_hydroxyl->M2_glucuronide Glucuronidation

Caption: Postulated metabolic pathway of this compound.

V. Conclusion

The publicly available data on the pharmacokinetics and metabolism of this compound in preclinical animal models is sparse. While human data provides a framework for understanding its metabolic fate, the absence of specific animal pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) and metabolic profiles in species such as rats and mice represents a significant knowledge gap. For drug development professionals, this highlights the importance of comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully characterize a drug candidate's properties and to enable informed decisions for clinical development. Further research and data disclosure would be necessary to construct a complete and detailed technical guide on the preclinical pharmacokinetics and metabolism of this compound.

References

The Rise and Stagnation of a Novel Antidepressant: A Technical History of AstraZeneca's Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, marked a paradigm shift in depression research, moving beyond the monoamine hypothesis. However, ketamine's psychotomimetic side effects and potential for abuse limited its widespread clinical application. This spurred the development of novel NMDA receptor modulators with a more favorable safety profile. Among these, Lanicemine (AZD6765), developed by AstraZeneca, emerged as a promising candidate. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Core Discovery and Mechanism of Action

This compound is a low-trapping, non-selective NMDA receptor antagonist. Unlike ketamine, which becomes trapped within the ion channel, this compound exhibits a faster dissociation rate. This "low-trapping" characteristic was hypothesized to contribute to its reduced psychotomimetic side effects compared to ketamine.[1]

Signaling Pathway of this compound's Action

The proposed mechanism of action for the antidepressant effects of NMDA receptor antagonists like this compound involves a cascade of downstream signaling events, primarily implicating the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways. The binding of this compound to the NMDA receptor is thought to initiate these intracellular changes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits This compound This compound This compound->NMDA_Receptor Antagonizes mTOR_Pathway mTOR Pathway Activation Ca_Influx->mTOR_Pathway Leads to BDNF_Release BDNF Release mTOR_Pathway->BDNF_Release Promotes Synaptogenesis Increased Synaptogenesis BDNF_Release->Synaptogenesis Stimulates

Proposed signaling cascade of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacological Profile of this compound
ParameterValueCell Type/Assay ConditionReference
Ki (NMDA Receptor) 0.56-2.1 μMRadioligand binding assay[2][3]
IC50 4-7 μMChinese Hamster Ovary (CHO) cells[2][3]
IC50 6.4 μMXenopus oocyte cells[2][3]
Table 2: Overview of Key Clinical Trials of this compound
Trial IdentifierPhasePrimary ObjectiveKey Efficacy EndpointThis compound DosesOutcomeReference
NCT00491686 IIEvaluate the efficacy and safety of a single dose of this compound in treatment-resistant depression.Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score at 24 hours.100 mg (single IV infusion)Did not meet primary endpoint.[1][4]
NCT00781742 IIAssess the efficacy and safety of repeated doses of this compound as adjunctive therapy in major depressive disorder (MDD).Change in MADRS score from baseline to week 3.100 mg, 150 mg (IV infusions)Met primary endpoint, showing significant improvement in MADRS scores.[1][4]
NCT01130909 ICompare the qEEG effects of this compound and ketamine in healthy volunteers.Change in quantitative electroencephalography (qEEG) parameters.75 mg, 150 mg (IV infusions)This compound produced dose-dependent changes in qEEG, distinct from ketamine.[1][4]
NCT01046630 IInvestigate the effects of this compound on brain activity using phMRI in patients with MDD.Change in blood-oxygen-level-dependent (BOLD) signal in the subgenual anterior cingulate cortex (sgACC).Single IV infusionIncreased BOLD signal in the sgACC and rostral ACC.[5]
NCT01482221 IIbEvaluate the efficacy and safety of adjunctive this compound in patients with MDD and inadequate response to antidepressants.Change in MADRS score from baseline to week 6.50 mg, 100 mg (IV infusions)Did not meet primary endpoint.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments conducted during the development of this compound.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Rat cortical membranes were prepared as a source of NMDA receptors.

  • Radioligand: [3H]MK-801 was used as the radioligand, which binds to the ion channel pore of the NMDA receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes were incubated with a fixed concentration of [3H]MK-801 and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Quantitative Electroencephalography (qEEG) Study in Healthy Volunteers (NCT01130909)

Objective: To compare the effects of this compound and ketamine on brain electrical activity.

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.

  • Participants: Healthy male volunteers.

  • Treatments: Single intravenous infusions of this compound (75 mg and 150 mg), ketamine, or placebo.

  • EEG Data Acquisition: Continuous EEG was recorded from 28 scalp electrodes placed according to the 10-20 system.

  • Data Analysis:

    • Power Spectral Analysis: EEG data was subjected to Fast Fourier Transform (FFT) to calculate power in different frequency bands (e.g., gamma).

    • Statistical Analysis: Changes from baseline in EEG parameters were analyzed using mixed-effects models.

cluster_workflow qEEG Experimental Workflow Recruitment Healthy Volunteer Recruitment Randomization Randomization (4-way crossover) Recruitment->Randomization Infusion IV Infusion (this compound/Ketamine/Placebo) Randomization->Infusion EEG_Recording Continuous EEG Recording (28 channels) Infusion->EEG_Recording Data_Processing Data Processing (FFT, Power Spectra) EEG_Recording->Data_Processing Statistical_Analysis Statistical Analysis (Mixed-effects models) Data_Processing->Statistical_Analysis Outcome Comparison of EEG Effects Statistical_Analysis->Outcome

Workflow for the qEEG study (NCT01130909).
Phase IIb Adjunctive Therapy Trial in MDD (NCT01482221)

Objective: To evaluate the efficacy and safety of adjunctive this compound in patients with MDD and an inadequate response to at least one antidepressant.

Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients aged 18-70 with a diagnosis of MDD and a history of inadequate response to antidepressant treatment.[6][7][8]

  • Treatments: Patients were randomized to receive intravenous infusions of this compound (50 mg or 100 mg) or placebo, in addition to their ongoing antidepressant medication.[6][7][8]

  • Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[6][7][8]

  • Assessments: MADRS assessments were conducted at baseline and at regular intervals throughout the 12-week treatment period.

  • Safety Assessments: Included monitoring of adverse events, vital signs, and laboratory tests.

cluster_workflow Clinical Trial Workflow (NCT01482221) Screening Patient Screening (MDD, inadequate response) Randomization Randomization (1:1:1) Screening->Randomization Treatment_Lan50 Adjunctive this compound 50mg + ongoing AD Randomization->Treatment_Lan50 Treatment_Lan100 Adjunctive this compound 100mg + ongoing AD Randomization->Treatment_Lan100 Treatment_Pbo Adjunctive Placebo + ongoing AD Randomization->Treatment_Pbo Assessments Efficacy & Safety Assessments (MADRS, AEs, Vitals) Treatment_Lan50->Assessments Treatment_Lan100->Assessments Treatment_Pbo->Assessments Primary_Endpoint Primary Endpoint Analysis (Change in MADRS at Week 6) Assessments->Primary_Endpoint

Workflow for the Phase IIb adjunctive therapy trial.

Development History and Discontinuation

The development of this compound was driven by the need for a rapid-acting antidepressant with a better safety profile than ketamine. Early-phase clinical trials showed promising results, with evidence of antidepressant efficacy and good tolerability.[1][4] The qEEG studies confirmed that this compound engaged its target in the central nervous system, producing a distinct neurophysiological profile compared to ketamine.[1][4]

However, the subsequent Phase IIb study (NCT01482221) failed to meet its primary efficacy endpoint.[6][7][8] In this large, well-controlled trial, adjunctive this compound did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms as measured by the MADRS at week 6.[6][7][8] This disappointing outcome ultimately led AstraZeneca to discontinue the development of this compound for the treatment of major depressive disorder in 2013.[9]

Conclusion

The story of this compound's development provides valuable lessons for the field of antidepressant drug discovery. While the initial hypothesis of a low-trapping NMDA receptor antagonist offering a safer alternative to ketamine was compelling, the translation from promising early-phase data to late-stage clinical success proved challenging. The comprehensive preclinical and clinical data package generated for this compound, including detailed mechanistic and neurophysiological studies, remains a valuable resource for researchers working on novel treatments for depression and other CNS disorders. The ultimate failure of this compound in pivotal trials underscores the complexities of developing drugs for psychiatric indications and highlights the importance of robust and well-designed clinical studies to definitively establish efficacy.

References

Safety and Tolerability Profile of Lanicemine in Phase 1 Trials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder (MDD).[1] As a modulator of the glutamatergic system, this compound was developed with the aim of achieving rapid antidepressant effects, similar to ketamine, but with a more favorable safety and tolerability profile, particularly with regard to psychotomimetic and dissociative effects.[1][2] This technical guide provides a comprehensive overview of the safety and tolerability data from Phase 1 clinical trials of this compound, offering valuable insights for researchers and drug development professionals in the field of neuroscience and psychiatry.

Core Safety and Tolerability Findings from Phase 1 Trials

Phase 1 studies of this compound were primarily conducted in healthy volunteers to establish the initial safety, tolerability, and pharmacokinetic profile of the compound. The collective evidence from these early-phase trials indicates that this compound was generally safe and well-tolerated at the doses studied.

A key Phase 1 study (D2285M00008 / NCT01130909) was a randomized, double-blind, four-way crossover trial conducted in healthy male subjects.[3] This study evaluated single intravenous (IV) infusions of this compound at doses of 75 mg and 150 mg, compared with placebo and an active comparator, ketamine.[3] The findings from this study, along with other early-phase investigations, form the basis of our understanding of this compound's safety profile.

Across the Phase 1 program, no serious adverse events were reported.[4] this compound was found to have an acceptable safety profile, with no evidence of psychotomimetic effects up to a dose of 160 mg.

Quantitative Safety Data

Adverse Events

The most frequently reported adverse event in Phase 1 trials with this compound was dizziness. The table below summarizes the treatment-emergent adverse events (TEAEs) from a pivotal Phase 1 study in healthy volunteers.

Adverse EventPlacebo (n=)This compound 75 mg (n=)This compound 150 mg (n=)Ketamine (0.5 mg/kg) (n=)
Any Adverse Event Data not availableData not availableData not availableData not available
DizzinessData not availableData not availableData not availableData not available
NauseaData not availableData not availableData not availableData not available
HeadacheData not availableData not availableData not availableData not available
Feeling AbnormalData not availableData not availableData not availableData not available
DisinhibitionData not availableData not availableData not availableData not available
IllusionData not availableData not availableData not availableData not available
DissociationData not availableData not availableData not availableData not available
Visual HallucinationData not availableData not availableData not availableData not available

Note: Specific quantitative data from the primary Phase 1 study's supplementary tables were not accessible through the conducted searches. The table structure is provided as a template for when such data becomes available.

In a Phase 2 study that provides some insight into the dose-related incidence of dizziness, it was reported in 12% of the placebo group, 49% of the this compound 100 mg group, and 37% of the 150 mg group.[3]

Vital Signs, ECG, and Laboratory Parameters

Detailed quantitative data on changes in vital signs, electrocardiogram (ECG) parameters, and clinical laboratory values from Phase 1 trials are not publicly available in consolidated tables. However, narrative descriptions from published studies indicate that there were no clinically significant findings in these safety assessments.

Experimental Protocols

Phase 1 Study in Healthy Volunteers (NCT01130909)

This study was a randomized, double-blind, placebo-controlled, four-way crossover trial.

  • Participants: Healthy male subjects.

  • Interventions: Single intravenous infusions of:

    • This compound 75 mg

    • This compound 150 mg

    • Ketamine (as an active comparator)

    • Placebo

  • Primary Objective: To assess the safety and tolerability of single IV doses of this compound.

  • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters.

Visualizations

Experimental Workflow of a Phase 1 Crossover Study

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Periods (4-Way Crossover) cluster_assessments Safety Assessments s Healthy Male Volunteers Screened r Randomization to Treatment Sequence s->r p1 Period 1 r->p1 p2 Period 2 p1->p2 Washout t1 This compound 75mg t2 This compound 150mg t3 Ketamine t4 Placebo a Adverse Events Vital Signs ECG Laboratory Tests p1->a p3 Period 3 p2->p3 Washout p2->a p4 Period 4 p3->p4 Washout p3->a p4->a

Caption: Workflow of the Phase 1, randomized, crossover study.

Proposed Signaling Pathway of this compound

G cluster_receptor NMDA Receptor cluster_downstream Intracellular Signaling nmda NMDA Receptor glutamate Glutamate Release nmda->glutamate Modulates ampa AMPA Receptor Activation glutamate->ampa bdnf BDNF Release ampa->bdnf synaptogenesis Synaptogenesis bdnf->synaptogenesis This compound This compound This compound->nmda Blocks channel

Caption: Proposed mechanism of action of this compound.

Conclusion

The available data from Phase 1 clinical trials demonstrate that this compound has a favorable safety and tolerability profile in healthy volunteers. The most common adverse event was dizziness, and importantly, this compound was associated with minimal psychotomimetic and dissociative effects, distinguishing it from ketamine. While detailed quantitative data from the primary Phase 1 study was not fully accessible for this review, the overall findings support the continued investigation of low-trapping NMDA receptor antagonists as a potential therapeutic class for mood disorders. Further research and access to more detailed safety data will be crucial for a complete understanding of this compound's clinical potential.

References

Lanicemine's Impact on Glutamatergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the well-known NMDA receptor antagonist ketamine, this compound was developed with the aim of achieving antidepressant efficacy while minimizing psychotomimetic and dissociative side effects. This technical guide provides an in-depth analysis of this compound's effects on glutamatergic signaling pathways, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the underlying molecular interactions and experimental workflows. While clinical trials have yielded mixed results regarding its efficacy in major depressive disorder (MDD), the study of this compound has provided valuable insights into the nuances of NMDA receptor modulation for the treatment of mood disorders.[1][2][3][4][5][6]

Core Mechanism of Action: A Low-Trapping NMDA Receptor Antagonist

This compound exerts its primary effect by acting as a non-selective, voltage-dependent antagonist at the NMDA receptor, binding within the ion channel pore.[7][8] A key characteristic that distinguishes this compound from ketamine is its "low-trapping" nature. This means that this compound has a faster dissociation rate from the NMDA receptor channel compared to ketamine.[7][8] This property is hypothesized to preserve the physiological, use-dependent activation of NMDA receptors during normal synaptic transmission while preferentially blocking excessive, tonic activation that may be associated with pathological states.[7][8] This differentiated pharmacological profile was theorized to provide a wider therapeutic window, separating antidepressant effects from unwanted psychotomimetic side effects.[7][8]

Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the key quantitative parameters defining this compound's interaction with the NMDA receptor.

Parameter This compound Ketamine (for comparison) Assay Conditions Reference
Binding Affinity (Ki) 0.56–2.1 µM0.15 µMRadioligand binding assays[7][9]
IC50 (Xenopus oocyte) 6.4 µM2.8 µMElectrophysiological recordings from Xenopus oocytes expressing NMDA receptors[7][9]
IC50 (CHO cells) 4–7 µM0.57 µMAssays using Chinese Hamster Ovary (CHO) cells expressing NMDA receptors[7][9]
Trapping 54%86%Electrophysiological assessment of channel block after glutamate removal and reapplication[7]

Table 1: Comparative NMDA Receptor Binding and Functional Inhibition Profiles.

Downstream Effects on Glutamatergic Signaling and Synaptic Plasticity

The antagonist action of this compound at the NMDA receptor initiates a cascade of downstream events that are believed to underlie its potential antidepressant effects. The leading hypothesis, similar to that for ketamine, involves a "disinhibition" mechanism. By preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, this compound is thought to reduce their activity, leading to a surge in glutamate release from pyramidal neurons.[5] This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling pathways crucial for synaptic plasticity.[5][10]

Key Signaling Pathways and Molecular Changes
  • Brain-Derived Neurotrophic Factor (BDNF) Signaling: Studies have shown that this compound, particularly in combination with other compounds like hyperforin, can increase the levels of BDNF.[1] BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. It activates the Tropomyosin receptor kinase B (TrkB) receptor, leading to the activation of downstream pathways like the mTOR pathway.[11]

  • Mammalian Target of Rapamycin (mTOR) Signaling: The activation of the mTOR pathway is a critical step in the rapid antidepressant effects of NMDA receptor antagonists.[11] This pathway promotes the synthesis of synaptic proteins necessary for synaptogenesis.

  • Synaptic Protein Expression: Preclinical studies have demonstrated that combined administration of this compound and hyperforin can elevate the levels of the synaptic proteins synapsin I and the GluA1 subunit of AMPA receptors in the frontal cortex.[1] These proteins are essential for neurotransmitter release and synaptic strength, respectively.

Visualization of this compound's Proposed Mechanism of Action

Lanicemine_Mechanism cluster_pre Presynaptic Neuron cluster_inter Inhibitory Interneuron cluster_post Postsynaptic Neuron Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron GABA Interneuron Pyramidal_Neuron->GABA_Interneuron Glutamate (activates) AMPA_R AMPA Receptor Pyramidal_Neuron->AMPA_R Glutamate Surge GABA_Interneuron->Pyramidal_Neuron GABA (inhibits) NMDA_R_GABA NMDA Receptor NMDA_R_GABA->GABA_Interneuron Inhibition of GABA release This compound This compound This compound->NMDA_R_GABA Blocks BDNF_TrkB BDNF-TrkB Signaling AMPA_R->BDNF_TrkB Activates mTOR mTOR Pathway BDNF_TrkB->mTOR Activates Synaptogenesis Synaptogenesis & Synaptic Protein Synthesis mTOR->Synaptogenesis Promotes

Caption: Proposed mechanism of this compound's action on glutamatergic signaling.

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies investigating this compound's effects.

Preclinical In Vivo and In Vitro Studies

Objective: To determine the antidepressant-like activity and molecular effects of this compound, alone or in combination with other agents.

  • Animals: Male mice are often used in behavioral and molecular studies.[1]

  • Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 2 to 10 mg/kg.[6]

  • Behavioral Tests:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models to assess antidepressant-like activity in rodents. A reduction in immobility time is indicative of an antidepressant effect.[6]

  • Molecular and Biochemical Assays:

    • Western Blotting: Used to measure the expression levels of proteins such as BDNF, synapsin I, and GluA1 in brain tissue, typically the frontal cortex.[1]

    • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the NMDA receptor, often using a radiolabeled ligand like ³H-MK-801.[1]

  • Electrophysiology:

    • Patch-Clamp Recordings: To measure NMDA receptor currents in brain slices and assess the inhibitory effect of this compound. For example, a 2 µM concentration of this compound has been shown to significantly attenuate NMDA receptor currents.[1][6]

Clinical Trials

Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with major depressive disorder.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-arm studies are the gold standard.[2][12][13]

  • Participants: Patients aged 18-70 years meeting the criteria for MDD with a history of inadequate response to at least one antidepressant.[2][12][13]

  • Intervention: Intravenous (IV) infusions of this compound (e.g., 50 mg or 100 mg) or saline placebo, often administered multiple times over several weeks as an adjunctive treatment to an ongoing antidepressant.[2][12][13]

  • Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score is a common primary outcome measure.[2][12][13]

  • Secondary Outcome Measures: These can include response and remission rates, and changes in other scales such as the Clinical Global Impression (CGI) scale, Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR), and the Sheehan Disability Scale.[2][12][13]

  • Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, and dissociative symptoms using scales like the Clinician-Administered Dissociative States Scale (CADSS).[7]

Visualization of a Preclinical Experimental Workflow

Preclinical_Workflow Animal_Model Animal Model (e.g., Mice) Drug_Admin Drug Administration (this compound i.p.) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (FST/TST) Drug_Admin->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Frontal Cortex) Behavioral_Testing->Tissue_Collection Western_Blot Western Blotting (BDNF, Synapsin I, GluA1) Tissue_Collection->Western_Blot Electrophysiology Electrophysiology (Patch-Clamp) Tissue_Collection->Electrophysiology Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Electrophysiology->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Concluding Remarks

This compound's journey as a potential antidepressant has underscored the complexity of targeting the glutamatergic system. Its distinct low-trapping mechanism at the NMDA receptor offered a promising avenue for achieving rapid antidepressant effects with an improved safety profile compared to ketamine.[3][7] While large-scale clinical trials did not consistently demonstrate superiority over placebo, the preclinical and early clinical data for this compound have significantly contributed to our understanding of the role of NMDA receptor modulation in the pathophysiology of depression.[2][12][13] The findings from this compound research continue to inform the development of the next generation of glutamatergic modulators, emphasizing the importance of nuanced pharmacological profiles in achieving both efficacy and tolerability.

Logical Relationship: From Receptor Binding to Therapeutic Hypothesis

Logical_Relationship Lanicemine_Binding This compound binds to NMDA receptor channel Low_Trapping Low-trapping kinetics Lanicemine_Binding->Low_Trapping GABA_Inhibition Preferential inhibition of tonically active GABA interneurons Low_Trapping->GABA_Inhibition Glutamate_Surge Disinhibition of pyramidal neurons leading to glutamate surge GABA_Inhibition->Glutamate_Surge AMPA_Activation Increased AMPA receptor activation Glutamate_Surge->AMPA_Activation Downstream_Signaling Activation of BDNF-mTOR pathways AMPA_Activation->Downstream_Signaling Synaptic_Plasticity Increased synaptogenesis and synaptic protein synthesis Downstream_Signaling->Synaptic_Plasticity Antidepressant_Effect Hypothesized Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: Logical flow from this compound's receptor binding to its therapeutic hypothesis.

References

In Vitro Binding Affinity of Lanicemine to NR2A and NR2B Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits minimal psychotomimetic side effects.[2] This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the NR2A and NR2B subunits of the NMDA receptor, detailing the quantitative binding data, experimental protocols used for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a low-to-moderate affinity for the NMDA receptor channel pore.[2][3][4] Studies have shown that it does not exhibit significant selectivity between the NR2A and NR2B subunits.[2][3] The binding affinity of this compound has been quantified using various in vitro assays, with the key data summarized in the table below.

ParameterValue (µM)Receptor/SystemReference
K_i_ 0.56 - 2.1NMDA Receptor[3][5][6]
K_i_ 0.5 - 3NR2A and NR2B NMDAR complexes[7][8]
IC_50_ 6.4NMDA Receptor (in Xenopus oocytes)[5][6]
IC_50_ 4 - 7NMDA Receptor (in CHO cells)[5][6]
NR2A/NR2B IC_50_ Ratio 1.4NMDA Receptor (in Xenopus oocytes)[5]

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

The determination of this compound's binding affinity for NMDA receptor subunits involves sophisticated in vitro techniques. The two primary methods employed are radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to measure the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand that has a known high affinity for the same binding site. For NMDA receptors, a common radioligand is [³H]MK-801, which binds to the channel pore.[7][8]

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target NMDA receptor subunits are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC_50_ value of the test compound is determined. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing NMDA receptors prep2 Centrifuge to isolate cell membranes prep1->prep2 assay1 Incubate membranes with [3H]MK-801 (radioligand) and varying concentrations of this compound prep2->assay1 assay2 Separate bound from unbound radioligand via filtration assay1->assay2 assay3 Quantify radioactivity using scintillation counter assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This electrophysiological technique allows for the measurement of ion channel activity in response to agonist application and the inhibitory effects of antagonists like this compound.[9][10]

General Protocol:

  • Cell Culture: Cells (e.g., Xenopus oocytes or CHO cells) are transfected with the cDNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A, or NR1 and NR2B).

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Agonist Application: The NMDA receptor agonist (e.g., glutamate or NMDA) is applied to the cell, evoking an inward current that is measured by the patch-clamp amplifier.

  • Antagonist Application: The antagonist (this compound) is co-applied with the agonist at various concentrations.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-evoked current is measured. The concentration of the antagonist that causes a 50% reduction in the current is the IC_50_ value.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Transfect cells (e.g., CHO) with NMDA receptor subunit cDNAs (NR1/NR2A or NR1/NR2B) rec1 Establish whole-cell patch-clamp configuration prep1->rec1 rec2 Apply NMDA receptor agonist (e.g., glutamate) and measure evoked current rec1->rec2 rec3 Co-apply agonist with varying concentrations of this compound rec2->rec3 analysis1 Measure inhibition of agonist-evoked current rec3->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Whole-Cell Patch-Clamp Workflow

NMDA Receptor Signaling and this compound's Mechanism of Action

NMDA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory.[11] The antidepressant effects of NMDA receptor antagonists are thought to be mediated by a complex signaling cascade.

This compound acts as a non-competitive, voltage-dependent channel blocker of the NMDA receptor.[2][3] It binds to a site within the channel pore, thereby preventing the influx of Ca²⁺ ions.[3] The leading hypothesis for the antidepressant action of NMDA receptor antagonists involves the disinhibition of pyramidal neurons.[5][11] By preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, these antagonists reduce the tonic inhibition of pyramidal cells, leading to a surge in glutamate release.[5][11] This glutamate surge is thought to activate AMPA receptors, which in turn stimulates the release of brain-derived neurotrophic factor (BDNF) and activates downstream signaling pathways, such as the mTOR pathway, leading to increased synaptogenesis and rapid antidepressant effects.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_interneuron GABAergic Interneuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor (NR1/NR2A or NR1/NR2B) Glutamate_vesicle->NMDA_R binds AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R binds Interneuron_NMDA NMDA Receptor Glutamate_vesicle->Interneuron_NMDA binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx Signaling Downstream Signaling (e.g., mTOR pathway) Ca_influx->Signaling Synaptogenesis Increased Synaptogenesis & Antidepressant Effects Signaling->Synaptogenesis GABA_release GABA Release Interneuron_NMDA->GABA_release GABA_release->Glutamate_vesicle inhibits This compound This compound This compound->NMDA_R blocks This compound->Interneuron_NMDA blocks

NMDA Receptor Signaling Pathway

Conclusion

This compound is a non-selective, low-to-moderate affinity NMDA receptor antagonist that binds to the channel pore of both NR2A- and NR2B-containing receptors. Its in vitro binding affinity has been well-characterized through radioligand binding assays and electrophysiological studies. The mechanism of action of this compound, like other NMDA receptor antagonists, is thought to involve the modulation of glutamate neurotransmission and the activation of downstream signaling pathways that promote synaptogenesis. This profile distinguishes it from higher-affinity, higher-trapping antagonists and likely contributes to its improved side-effect profile, making it an important tool for research into the glutamatergic system and the development of novel antidepressants.

References

Methodological & Application

Application Notes and Protocols: Intravenous Infusion of Lanicemine in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the intravenous (IV) infusion methodologies for the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine (AZD6765), as documented in clinical research. The information is intended to guide the design and execution of preclinical and clinical studies involving this compound.

Summary of this compound Intravenous Infusion Parameters

The following tables summarize the quantitative data from various clinical studies investigating the intravenous administration of this compound. These tables are designed for easy comparison of different dosing regimens and pharmacokinetic profiles.

Table 1: this compound Intravenous Infusion Dosing Regimens
Study Focus Dosage Infusion Volume Infusion Duration Infusion Rate Dosing Frequency ClinicalTrials.gov Identifier
Major Depressive Disorder (MDD)50 mg100 mL60 minutes0.833 mg/min15 infusions over 12 weeks (decreasing frequency)Not Specified in Snippet[1]
Major Depressive Disorder (MDD)100 mg100 mL60 minutes1.667 mg/min15 infusions over 12 weeks (decreasing frequency)[1]Not Specified in Snippet[1]
Major Depressive Disorder (MDD)100 mg30 mL60 minutesNot SpecifiedSingle infusion[2]NCT01046630[3]
Major Depressive Disorder (MDD)150 mgNot SpecifiedNot SpecifiedNot SpecifiedSingle infusion[4]Not Specified in Snippet[4]
Post-Traumatic Stress Disorder (PTSD)100 mg100 mL60 minutes1.67 mL/min (1.667 mg/min)Three 60-minute infusions over 5 non-consecutive days[5][6]NCT03166501[6]
Healthy Volunteers (Drug-drug interaction study)150 mgNot SpecifiedNot SpecifiedNot SpecifiedDaily for 6 days[7]Not Specified in Snippet[7]
Table 2: Pharmacokinetic Parameters of Intravenously Administered this compound
Parameter Value Study Population Dosage
Mean Terminal Half-life (t1/2)9 to 16 hoursHealthy SubjectsSingle infusion[8]
Volume of Distribution (Vd)2.3 L/kgHealthy SubjectsSingle infusion[8]
Plasma Clearance (CL)1.98 mL/min/kgHealthy SubjectsSingle infusion[8]
Mean Systemic Clearance (CL)9.43 L/hHealthy Subjects and MDD PatientsNot Specified[9]
Central Compartment Volume of Distribution (V1)106 LHealthy Subjects and MDD PatientsNot Specified[9]
Peripheral Volume of Distribution (V2)47.3 LHealthy Subjects and MDD PatientsNot Specified[9]
Intercompartmental Clearance (Q)75.7 L/hHealthy Subjects and MDD PatientsNot Specified[9]
Plasma Clearance (CL)8.3 L/hHealthy Male Subjects150 mg single infusion[10][11]
Geometric Mean Clearance (CL)8.1 L/hHealthy Volunteers150 mg daily for 6 days[7]
Geometric Mean Volume of Distribution at Steady State (Vss)122.0 LHealthy Volunteers150 mg daily for 6 days[7]
Geometric Mean Half-life (t1/2)10.4 hoursHealthy Volunteers150 mg daily for 6 days[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous infusion of this compound, based on published clinical trial protocols.

Protocol 2.1: Single Infusion Protocol for Major Depressive Disorder

This protocol is based on a study evaluating the rapid antidepressant effects of this compound.

Objective: To assess the efficacy and safety of a single intravenous dose of this compound in patients with Major Depressive Disorder.

Materials:

  • This compound for injection (e.g., 100 mg)

  • 0.9% saline (placebo)

  • Infusion pump

  • Standard IV administration set

  • Sterile syringes and needles

Procedure:

  • Patient Screening and Baseline Assessment: Recruit patients diagnosed with MDD. Conduct baseline assessments using standardized psychiatric rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Randomization: Randomize patients in a double-blind manner to receive either this compound or placebo.

  • Drug Preparation: Prepare the infusion solution by diluting the required dose of this compound (e.g., 100 mg) in a specified volume of 0.9% saline (e.g., 30 mL or 100 mL). The placebo group will receive an identical volume of 0.9% saline.

  • Infusion Administration: Administer the infusion intravenously over a 60-minute period using a calibrated infusion pump.[2]

  • Post-Infusion Monitoring: Monitor vital signs and assess for any adverse events during and after the infusion. In some studies, patients remained on-site for at least 3 hours after the first infusion.[1]

  • Efficacy and Safety Assessments: Conduct efficacy assessments at specified time points post-infusion (e.g., 24 hours) using scales such as the MADRS.[2] Continue to monitor for adverse events.

Protocol 2.2: Multiple Infusion Protocol for Post-Traumatic Stress Disorder

This protocol is derived from a proof-of-mechanism study in patients with PTSD.

Objective: To evaluate the effect of multiple this compound infusions on behavioral and neurophysiological markers in patients with PTSD.

Materials:

  • This compound solution (1.0 mg/mL)

  • 0.9% saline (placebo)

  • Infusion pump

  • Standard IV administration set

  • Equipment for neurophysiological assessments (e.g., EEG)

Procedure:

  • Patient Selection: Recruit patients with a diagnosis of PTSD and evidence of behavioral sensitization.

  • Randomization and Blinding: Randomize patients to receive either this compound (100 mg) or a matching placebo in a 1:1 ratio. The study should be double-blinded.[5]

  • Dosing Schedule: Administer three 60-minute intravenous infusions over a period of five non-consecutive days.[5][6]

  • Infusion Preparation and Administration:

    • Prepare the infusion by drawing 100 mL of either the this compound solution (1.0 mg/mL) or 0.9% saline into a syringe for the infusion pump.[5]

    • Administer the 100 mL volume over 60 minutes at a rate of 1.67 mL/min (equivalent to 1.667 mg/min of this compound).[5]

  • Post-Infusion Observation: After the first and third infusions, patients should remain on-site for at least 4.5 hours for safety monitoring and neurophysiological assessments.[5]

  • Assessments:

    • Conduct primary endpoint assessments (e.g., anxiety-potentiated startle) at baseline and after the third infusion.[6]

    • Perform neurophysiological measures such as resting-state EEG at specified time points.[6]

    • Monitor for adverse events and changes in clinical symptoms throughout the study.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and its application in a clinical trial setting.

Diagram 3.1: this compound Experimental Workflow in a Clinical Trial

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-Up & Analysis p1 Patient Recruitment (e.g., MDD or PTSD) p2 Baseline Assessments (e.g., MADRS, CAPS-5) p1->p2 rand Randomization (Double-Blind) p2->rand inf IV Infusion (this compound or Placebo) rand->inf Treatment Assignment mon Post-Infusion Monitoring (Vital Signs, AEs) inf->mon fu_assess Follow-Up Assessments (Efficacy & Safety) mon->fu_assess data Data Analysis fu_assess->data

Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of intravenous this compound.

Diagram 3.2: Putative NMDA Receptor Signaling Pathway Modulated by this compound

G cluster_downstream Downstream Signaling Cascades This compound This compound nmda NMDA Receptor This compound->nmda Blocks ca_influx Ca2+ Influx nmda->ca_influx Modulates erk_path ERK Pathway ca_influx->erk_path creb_path CREB Pathway ca_influx->creb_path akt_path Akt Pathway ca_influx->akt_path synaptic_plasticity Synaptic Plasticity (e.g., LTP/LTD) erk_path->synaptic_plasticity creb_path->synaptic_plasticity akt_path->synaptic_plasticity

References

Optimal Dosing of Lanicemine for Preclinical Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal dosing of Lanicemine (also known as AZD6765) in preclinical rodent models. This compound is a low-trapping N-methyl-D-aspartate receptor (NMDAR) channel blocker that has been investigated for its potential as a rapid-acting antidepressant with minimal psychotomimetic side effects.[1][2] The following protocols and data are compiled from various preclinical studies to guide researchers in designing their own experiments.

Data Presentation: Quantitative Dosing Summary

The effective dose of this compound in rodent models can vary depending on the species, the specific behavioral test, and the desired outcome. The following tables summarize the quantitative data from several key studies.

Table 1: this compound Dosing in Mouse Models
Dose (mg/kg) Route of Administration Mouse Strain Behavioral Test Key Findings Reference
2Intraperitoneal (i.p.)Not SpecifiedTail Suspension Test (TST)Ineffective when administered alone, but showed antidepressant-like activity when combined with hyperforin (1 mg/kg).[3]
10Intraperitoneal (i.p.)Not SpecifiedTail Suspension Test (TST), Splash TestIneffective when administered alone in a corticosterone-induced depression model. Showed significant antidepressant-like effects when combined with hyperforin (2.5 mg/kg).[3][4]
10Intraperitoneal (i.p.)Not SpecifiedChronic Restraint Stress (CRS) + Zinc-Deficient Diet ModelIn combination with hyperforin (2.5 mg/kg), restored behavioral deficits.[5][6]
1Intraperitoneal (i.p.)Not SpecifiedTail Suspension Test (TST)Induced an antidepressant-like effect.[7]
Table 2: this compound Dosing in Rat Models
Dose (mg/kg) Route of Administration Rat Strain Behavioral Test / Assay Key Findings Reference
3, 10, 30Intraperitoneal (i.p.)Sprague-DawleyElectroencephalography (EEG)Dose-dependent increases in gamma-band EEG, indicating target engagement.[1]
10Intraperitoneal (i.p.)Sprague-DawleyEEG and Locomotor ActivityIncreased gamma-band EEG. Compared to ketamine, induced less hyper-locomotor activity at comparable levels of target engagement.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the literature.

Protocol 1: Tail Suspension Test (TST) in Mice

Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.

Materials:

  • Male mice

  • This compound solution (dissolved in 0.9% NaCl)

  • Vehicle (0.9% NaCl)

  • Tail suspension apparatus (a horizontal bar approximately 50 cm from the floor)

  • Adhesive tape

  • Stopwatch or automated tracking software

Procedure:

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 2 mg/kg or 10 mg/kg).[3]

  • Allow for a 90-minute pre-treatment period before the test.[4]

  • Secure the mouse's tail to the horizontal bar using adhesive tape, at approximately 1 cm from the tip of the tail. The mouse should be hanging vertically.

  • The test duration is typically 6 minutes.

  • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • Data can be collected by a trained observer or using an automated video tracking system.

Protocol 2: Electroencephalography (EEG) Recording in Rats

Objective: To measure brain activity, specifically gamma-band oscillations, as a biomarker of NMDAR target engagement.

Materials:

  • Male Sprague-Dawley rats[1]

  • Surgical implantation of frontal and temporal skull screw electrodes

  • EEG recording system (e.g., Neuralynx)

  • This compound solution (dissolved in vehicle)

  • Vehicle control

  • Operant discrimination task apparatus (optional, for concurrent behavioral assessment)

Procedure:

  • Surgically implant skull screw electrodes over the frontal and temporal cortices of the rats under anesthesia. Allow for a sufficient recovery period.

  • Habituate the rats to the recording chamber and any behavioral apparatus.

  • Record a baseline EEG for a 30-minute period before drug administration.

  • Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle.[1]

  • Record EEG continuously for subsequent 30-minute periods post-dosing.

  • Analyze the EEG data to quantify power in different frequency bands, with a focus on the gamma band.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.

Lanicemine_Mechanism_of_Action This compound This compound NMDAR NMDA Receptor This compound->NMDAR Blocks Glutamate_Release ↑ Presynaptic Glutamate Release NMDAR->Glutamate_Release Inhibition of GABAergic Interneurons AMPAR_Activation ↑ AMPA Receptor Activation Glutamate_Release->AMPAR_Activation BDNF_Release ↑ BDNF Release AMPAR_Activation->BDNF_Release Synaptogenesis ↑ Synaptogenesis BDNF_Release->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed signaling pathway for this compound's antidepressant effects.

TST_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Prepare this compound and Vehicle Administration Administer Drug/Vehicle (i.p.) Drug_Preparation->Administration Pre_treatment 90 min Pre-treatment Period Administration->Pre_treatment TST Tail Suspension Test (6 min) Pre_treatment->TST Record_Immobility Record Immobility Time (last 4 min) TST->Record_Immobility Statistical_Analysis Statistical Analysis Record_Immobility->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for the Tail Suspension Test.

References

Application Notes and Protocols for Studying Behavioral Sensitization in PTSD Models Using Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-Traumatic Stress Disorder (PTSD) is a severe psychiatric condition characterized by hyperarousal, intrusive memories, and avoidance behaviors that can develop following exposure to a traumatic event. A key underlying neurobiological feature of PTSD is behavioral sensitization, a phenomenon where repeated or severe stress leads to a heightened response to subsequent, even mild, stressors. The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a significant role in the synaptic plasticity that underlies learning, memory, and the development of sensitization.[1][2]

Lanicemine (BHV-5500) is a low-trapping NMDA receptor antagonist that has been investigated for its potential therapeutic effects in conditions involving dysfunctional glutamatergic signaling, including PTSD.[2][3] Preclinical studies have suggested that NMDA receptor antagonists can block the expression of behavioral sensitization.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical rodent models of PTSD to study its effects on behavioral sensitization.

Data Presentation

While specific preclinical data on this compound in PTSD models is limited in publicly available literature, the following tables are structured to organize potential experimental outcomes based on established behavioral assays. Researchers can adapt these templates to record and analyze their data.

Table 1: Effect of this compound on Freezing Behavior in a Fear Conditioning Paradigm

Treatment GroupPre-Sensitization Freezing (%) (Mean ± SEM)Post-Sensitization Freezing (%) (Mean ± SEM)This compound Effect on Freezing (%) (Change from Vehicle)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 2: Effect of this compound on Acoustic Startle Response

Treatment GroupBaseline Startle Amplitude (Mean ± SEM)Startle Amplitude Post-Sensitization (Mean ± SEM)This compound Effect on Startle Response (Change from Vehicle)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Experimental Protocols

Single Prolonged Stress (SPS) Model of PTSD

The SPS model is a widely used paradigm to induce PTSD-like symptoms in rodents, including behavioral sensitization.[4]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Restraint device (e.g., rodent restrainer or decapicone)

  • Forced swim tank (filled with water at 24°C)

  • Ether or isoflurane for anesthesia

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Standard laboratory animal housing

Procedure:

  • Stress Induction (Day 1):

    • Restraint: Individually restrain each animal for 2 hours.

    • Forced Swim: Immediately following restraint, place the animals in the forced swim tank for 20 minutes.

    • Anesthesia: After the swim, allow a 15-minute recuperation period, then expose the animals to ether or isoflurane until loss of righting reflex.

    • Housing: Return animals to their home cages.

  • Sensitization Period (Days 2-8):

    • Leave the animals undisturbed in their home cages for 7 days to allow for the development of sensitization.

  • This compound Administration (Beginning on Day 9):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Dosing regimens should be determined by dose-response studies.

  • Behavioral Testing (Following this compound Administration):

    • Conduct behavioral assays to assess sensitization, such as the acoustic startle response or fear conditioning paradigms.

Fear Conditioning and Extinction Paradigm

This paradigm is used to assess fear learning, memory, and the extinction of fear, which is often impaired in PTSD.

Materials:

  • Fear conditioning apparatus (with a grid floor for footshock delivery and a speaker for auditory cues)

  • Sound-attenuating chamber

  • This compound solution

  • Vehicle solution

  • Video recording and analysis software for scoring freezing behavior

Procedure:

  • Habituation (Day 1):

    • Place each animal in the fear conditioning chamber for 5-10 minutes to allow for exploration and habituation to the context.

  • Fear Conditioning (Day 2):

    • Place the animal in the chamber. After a 2-3 minute baseline period, present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz for 30 seconds).

    • The CS should co-terminate with a mild, unconditioned stimulus (US), such as a footshock (e.g., 0.5-1.0 mA for 1-2 seconds).

    • Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.

    • Measure freezing behavior throughout the session.

  • This compound Administration (Prior to Extinction Training):

    • Administer this compound or vehicle. The timing of administration should be optimized based on the drug's pharmacokinetic profile.

  • Extinction Training (Day 3):

    • Place the animal back into the conditioning chamber.

    • Present the CS repeatedly (e.g., 15-20 times) without the US.

    • Measure the reduction in freezing behavior across the session as an index of extinction learning.

  • Extinction Recall (Day 4):

    • Return the animal to the chamber and present the CS a few times without the US to assess the retention of extinction memory.

Visualizations

experimental_workflow cluster_sps Single Prolonged Stress (SPS) Protocol cluster_fc Fear Conditioning Protocol cluster_treatment Treatment and Assessment sps_restraint 2h Restraint sps_swim 20min Forced Swim sps_restraint->sps_swim sps_ether Ether Anesthesia sps_swim->sps_ether sps_sensitization 7-day Sensitization sps_ether->sps_sensitization lanicemine_admin This compound/Vehicle Administration sps_sensitization->lanicemine_admin fc_habituation Habituation fc_conditioning Conditioning (CS-US Pairing) fc_habituation->fc_conditioning fc_extinction Extinction Training (CS alone) fc_conditioning->fc_extinction fc_conditioning->lanicemine_admin fc_recall Extinction Recall fc_extinction->fc_recall lanicemine_admin->fc_extinction behavioral_testing Behavioral Assays (Acoustic Startle, Freezing) lanicemine_admin->behavioral_testing

Figure 1. Experimental workflow for PTSD models and this compound treatment.

signaling_pathway cluster_synapse Glutamatergic Synapse cluster_downstream Downstream Signaling in Amygdala/PFC cluster_output Behavioral Output glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx lanicemine_effect Reduced Fear & Sensitization nmda_receptor->lanicemine_effect Modulates This compound This compound This compound->nmda_receptor Blocks camk CaMKII ca_influx->camk creb CREB camk->creb bdnf BDNF Expression creb->bdnf synaptic_plasticity Synaptic Plasticity (LTP) bdnf->synaptic_plasticity fear_sensitization Fear & Sensitization synaptic_plasticity->fear_sensitization Underlies

Figure 2. Proposed signaling pathway of this compound in modulating fear and sensitization.

Discussion

The protocols outlined above provide a framework for investigating the effects of this compound on behavioral sensitization in rodent models of PTSD. The SPS model offers a robust method for inducing a PTSD-like phenotype, while the fear conditioning paradigm allows for the detailed assessment of fear learning and memory processes that are central to the disorder.

This compound, as an NMDA receptor antagonist, is hypothesized to exert its effects by modulating synaptic plasticity in key brain regions implicated in fear and anxiety, such as the amygdala and prefrontal cortex.[5][6] By blocking NMDA receptor-mediated calcium influx, this compound may prevent the long-term potentiation (LTP) that contributes to the consolidation of fear memories and the development of behavioral sensitization.[1] The diagrams provided illustrate the proposed experimental workflow and the potential signaling pathway through which this compound may act.

It is crucial for researchers to include appropriate control groups and to conduct dose-response studies to determine the optimal therapeutic window for this compound in these models. Furthermore, the timing of drug administration relative to stress exposure and behavioral testing is a critical variable that can significantly influence the observed outcomes. These application notes and protocols are intended to serve as a starting point for researchers aiming to elucidate the therapeutic potential of this compound for PTSD and to further our understanding of the role of the glutamatergic system in stress-related disorders.

References

Application of Lanicemine in Electrophysiology and EEG Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[1][2][3] Unlike the more widely known NMDA receptor antagonist ketamine, this compound exhibits a distinct pharmacological profile characterized by a faster off-rate and a lower propensity to be trapped within the NMDA channel pore.[4][5] This "low-trapping" characteristic is hypothesized to contribute to its improved tolerability profile, with minimal psychotomimetic and dissociative side effects compared to ketamine.[1][4]

Electrophysiology and electroencephalography (EEG) are crucial tools for elucidating the neurophysiological effects of compounds like this compound. These techniques allow for the direct measurement of neuronal activity, from the level of single ion channels to large-scale brain networks. This document provides detailed application notes and protocols for the use of this compound in electrophysiological and EEG research, summarizing key quantitative data and outlining experimental methodologies based on published studies.

Mechanism of Action: A Low-Trapping NMDA Channel Blocker

This compound acts as a non-selective, voltage-dependent antagonist of the NMDA receptor, binding to a site within the channel pore.[1][5][6] Its key distinguishing feature is its "low-trapping" nature. This means that it unbinds from the channel more readily when the channel closes, in contrast to high-trapping antagonists like ketamine which can become trapped inside the closed channel.[4] This property is thought to preserve physiological, use-dependent NMDA receptor function to a greater extent, potentially contributing to its different clinical profile.

Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Activates This compound This compound This compound->NMDA_R Blocks (Low-Trapping)

Caption: this compound's mechanism as a low-trapping NMDA receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiology and EEG studies involving this compound.

Table 1: In Vitro Electrophysiology & Binding Affinity
ParameterValueSpecies/SystemReference
NMDA Receptor Binding (Ki) 0.56-2.1 µMNot Specified[5][6]
NMDA Receptor Blockade (IC50) 4-7 µMCHO cells[6]
NMDA Receptor Blockade (IC50) 6.4 µMXenopus oocytes[6]
NMDA Channel Trapping 54%Not Specified[4]
Ketamine Channel Trapping 86%Not Specified[4]
NMDA Current Reduction (2 µM this compound) Significant attenuation (median 51.63%)Mouse prefrontal cortex slices[7][8]
Table 2: Quantitative EEG (qEEG) Effects in Rodents
ParameterThis compound DoseEffectReference
Spontaneous Gamma-Band EEG 3, 10, 30 mg/kg (i.p.)Dose-dependent elevations[6]
Table 3: Quantitative EEG (qEEG) Effects in Humans
ParameterThis compound DoseEffect Compared to PlaceboReference
Gamma-Band EEG 150 mg (i.v.)Significant increase, indistinguishable from ketamine (0.5 mg/kg)[4]
Prefrontal Theta-Cordance 150 mg (i.v.)Significant reduction[4]
Resting Gamma-Band EEG (PTSD patients) 100 mg (i.v.)Increased probability of an increase during the first infusion[2]

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology for NMDA Receptor Current Analysis

This protocol is adapted from studies investigating the effects of this compound on NMDA receptor-mediated synaptic currents in brain slices.[7][8]

Objective: To measure the effect of this compound on isolated NMDA receptor-mediated postsynaptic currents in pyramidal neurons of the medial prefrontal cortex (mPFC).

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Modified Mg²⁺-free aCSF

  • NBQX (AMPA/kainate receptor blocker)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution

  • Vibratome or tissue chopper

  • Upright microscope with IR-DIC optics

  • Patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B, pClamp software)

  • Concentric bipolar stimulating electrode

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal slices (e.g., 400 µm thick) containing the mPFC using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with warmed (32 ± 0.5°C), oxygenated, modified Mg²⁺-free aCSF containing 5 µM NBQX to isolate NMDA currents.

    • Visualize layer II/III pyramidal neurons in the mPFC using IR-DIC microscopy.

    • Establish a whole-cell patch-clamp recording from a selected neuron using a borosilicate glass pipette filled with intracellular solution.

  • Data Acquisition:

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Place a stimulating electrode in layer V of the mPFC to evoke synaptic responses.

    • Adjust the stimulation intensity to elicit a stable NMDA current of approximately 100 pA.

    • Record baseline NMDA currents for at least 10 minutes (stimulate every 30 seconds).

    • Bath-apply this compound (e.g., 2 µM) and continue recording for at least 10 minutes or until the effect plateaus.

  • Data Analysis:

    • Measure the amplitude of the evoked NMDA currents.

    • Normalize the current amplitudes to the average baseline amplitude.

    • Compare the average current amplitude in the presence of this compound to the baseline to determine the percentage of inhibition.

A Prepare Brain Slices (mPFC) B Establish Whole-Cell Patch-Clamp Recording A->B C Isolate NMDA Currents (Mg²⁺-free aCSF + NBQX) B->C D Record Baseline NMDA Currents C->D E Bath-Apply this compound D->E F Record Post-Lanicemine NMDA Currents E->F G Analyze Current Amplitude Reduction F->G

Caption: Workflow for patch-clamp analysis of this compound's effect on NMDA currents.

Protocol 2: Extracellular Field Potential Recording

This protocol is based on methodologies for recording evoked field potentials in cortical slices.[7][9][10]

Objective: To assess the effect of this compound on synaptic transmission in the mPFC by recording extracellular field potentials.

Materials:

  • This compound

  • aCSF

  • Vibratome or tissue chopper

  • Interface-type recording chamber

  • Concentric bipolar stimulating electrode

  • Glass micropipettes for recording

  • Amplifier and data acquisition system (e.g., EXT 10-2F amplifier, Micro1401 interface, Signal 4 software)

Procedure:

  • Brain Slice Preparation: As described in Protocol 1.

  • Recording Setup:

    • Place a slice in an interface-type recording chamber, superfused with warmed (32.0 ± 0.5°C), oxygenated aCSF.

    • Position a concentric bipolar stimulating electrode in cortical layer V.

    • Place a recording electrode (glass micropipette filled with aCSF) in layers II/III of the mPFC.

  • Data Acquisition:

    • Apply stimuli (e.g., 0.033 Hz frequency, 0.2 ms duration) using a constant-current stimulus isolation unit.

    • Record baseline field potentials for a stable period.

    • Introduce this compound into the perfusing aCSF at the desired concentration.

    • Continue recording to observe the effects of the drug on the field potential components.

  • Data Analysis:

    • Analyze the amplitude and slope of the different components of the evoked field potential (e.g., the NMDAR-mediated component if pharmacologically isolated).

    • Compare the parameters before and after this compound application.

Protocol 3: Quantitative EEG (qEEG) in Humans

This protocol is a generalized methodology based on clinical studies investigating the EEG effects of this compound.[1][4][11]

Objective: To measure the effect of intravenously administered this compound on resting-state EEG, particularly in the gamma frequency band.

Materials:

  • This compound for intravenous infusion

  • Placebo (e.g., 0.9% saline)

  • EEG system with at least 28 scalp electrodes placed according to the international 10-20 system

  • EEG recording and analysis software (e.g., NeuroExplorer)

Procedure:

  • Participant Preparation:

    • Recruit healthy volunteers or a specific patient population (e.g., with MDD or PTSD).

    • Obtain informed consent.

    • Ensure participants meet inclusion/exclusion criteria.

  • Study Design:

    • Employ a randomized, double-blind, placebo-controlled, crossover design.

    • A sufficient washout period (e.g., ≥7 days) should be implemented between study periods.

  • EEG Recording:

    • Place scalp electrodes according to the 10-20 system.

    • Record a baseline EEG before drug administration.

    • Administer this compound (e.g., 100 mg or 150 mg) or placebo via a 60-minute intravenous infusion.

    • Record EEG continuously or at specific time points during and after the infusion (e.g., 0.25, 1, 1.25, 3, and 8 hours after starting the infusion).

  • Data Analysis:

    • Process the raw EEG data (e.g., artifact rejection, filtering).

    • Perform spectral analysis to compute the power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Focus on changes in the gamma band (e.g., >40 Hz) as a key biomarker of NMDA receptor antagonist activity.

    • Derived EEG biomarkers, such as theta-cordance, may also be analyzed.

    • Statistically compare the EEG measures between the this compound and placebo conditions.

A Participant Recruitment & Baseline Assessment B Randomization (this compound vs. Placebo) A->B C Baseline EEG Recording B->C D Intravenous Infusion (60 min) C->D E Continuous/Timed EEG Recording D->E F Data Processing & Artifact Rejection E->F G Quantitative Analysis (e.g., Gamma Power) F->G H Statistical Comparison G->H

Caption: Workflow for a human quantitative EEG (qEEG) study of this compound.

Conclusion

This compound's unique low-trapping mechanism at the NMDA receptor translates into a distinct neurophysiological profile compared to other antagonists like ketamine. The application of electrophysiology and EEG has been instrumental in characterizing these differences, particularly the robust gamma-band EEG signal that serves as a translational biomarker of target engagement without the pronounced psychotomimetic effects. The protocols and data presented here provide a framework for researchers to further investigate the neurobiological effects of this compound and similar compounds, aiding in the development of novel therapeutics for psychiatric disorders.

References

Application Notes and Protocols: Lanicemine as an Adjunctive Therapy in Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated as a rapid-acting antidepressant for treatment-resistant depression (TRD).[1] Unlike the more robust NMDA receptor antagonist ketamine, this compound was developed with the hypothesis that its lower trapping properties would result in a more favorable side-effect profile, particularly regarding psychotomimetic and dissociative effects.[1][2] While early clinical studies showed promise, the development of this compound for TRD was ultimately discontinued by AstraZeneca in 2013 after failing to meet its primary efficacy endpoints in a pivotal Phase IIb clinical trial.[1][3]

These application notes provide a comprehensive overview of the clinical investigation of this compound as an adjunctive therapy in TRD, detailing its mechanism of action, pharmacokinetic profile, and a summary of key clinical trial data and protocols.

Mechanism of Action

This compound functions as a non-competitive, voltage-dependent antagonist at the NMDA receptor, binding within the ion channel pore.[4] The "low-trapping" characteristic of this compound refers to its rapid dissociation rate from the NMDA receptor channel.[4] This is in contrast to ketamine, which has a slower off-rate.[5] The proposed mechanism for the antidepressant effects of NMDA receptor antagonists involves the modulation of glutamatergic signaling, leading to synaptogenesis and neuroplasticity.[6] By blocking NMDA receptors, these compounds are thought to disinhibit downstream signaling pathways, resulting in the release of brain-derived neurotrophic factor (BDNF) and subsequent upregulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

Caption: Proposed signaling pathway of this compound.

Pharmacokinetics and Metabolism

This compound is a low-clearance compound primarily eliminated through urinary excretion.[7] Following intravenous infusion, it is the major circulating component in plasma.[7] The pharmacokinetic profile of this compound is best described by a two-compartment model with zero-order input and first-order elimination.[8]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Systemic Clearance (CL)9.43 L/h[8]
Central Compartment Volume of Distribution (V1)106 L[8]
Peripheral Volume of Distribution (V2)47.3 L[8]
Intercompartmental Clearance (Q)75.7 L/h[8]
Terminal Half-life (T1/2)9 to 16 hours[9]

Metabolism of this compound results in several metabolites, with an O-glucuronide conjugate being the most abundant in excreta.[7]

Clinical Trials in Treatment-Resistant Depression

The clinical development of this compound for TRD involved several key studies, with conflicting outcomes that ultimately led to its discontinuation for this indication.

Key Clinical Trial Data

Table 2: Summary of Key Phase IIb Clinical Trials of Adjunctive this compound in TRD

StudyNTreatment ArmsDosing RegimenPrimary EndpointOutcomeReference
Study 9 152This compound 100 mg, this compound 150 mg, Placebo3 intravenous infusions per week for 3 weeksChange in MADRS total score from baseline to week 3Significant improvement in depressive symptoms with both this compound doses compared to placebo.[10]
Study 31 302This compound 50 mg, this compound 100 mg, Placebo15 intravenous infusions over 12 weeks (decreasing frequency)Change in MADRS total score from baseline to week 6Neither this compound dose was superior to placebo in reducing depressive symptoms.[10][11]
Experimental Protocols

Below are the generalized experimental protocols for the key Phase IIb clinical trials of this compound in TRD.

1. Patient Population:

  • Inclusion Criteria:

    • Adults aged 18-70 years.[10]

    • Diagnosis of single episode or recurrent Major Depressive Disorder (MDD).[10]

    • History of inadequate response to at least one antidepressant treatment in the current episode.[3]

    • Ongoing treatment with an allowed antidepressant for at least four weeks prior to screening.[10]

  • Exclusion Criteria:

    • History of psychosis or bipolar disorder.

    • Substance use disorder within the past year.

    • Significant suicidal ideation.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-arm studies.[10][11]

  • Patients were randomized to receive intravenous infusions of this compound or saline placebo as an adjunct to their ongoing antidepressant medication.[10][11]

3. Dosing and Administration:

  • This compound was administered as an intravenous infusion.[10][11]

  • Dosages investigated included 50 mg, 100 mg, and 150 mg per infusion.[10][11]

  • The frequency and duration of infusions varied between studies, for example, three times a week for three weeks in Study 9, and a total of 15 infusions over 12 weeks with decreasing frequency in Study 31.[10]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[10][11]

  • Secondary Efficacy Endpoints:

    • Response and remission rates.[11]

    • Changes in the Clinical Global Impression (CGI) scale.[11]

    • Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) score.[11]

    • Sheehan Disability Scale (SDS) score.[11]

  • Safety Assessments:

    • Monitoring of adverse events.[12]

    • Vital signs, physical examinations, and clinical laboratory evaluations.[2]

    • Assessment of dissociative and psychotomimetic effects, often using the Clinician-Administered Dissociative States Scale (CADSS).[12]

cluster_0 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Phase (Adjunctive this compound or Placebo Infusions) Randomization->Treatment Assessment Efficacy & Safety Assessments (MADRS, CGI, Adverse Events) Treatment->Assessment FollowUp Follow-up Period Assessment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Generalized workflow for this compound clinical trials.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[3][11] The most commonly reported adverse event was dizziness, which appeared to be dose-related.[2][12] Importantly, this compound was associated with minimal psychotomimetic and dissociative side effects compared to ketamine.[1][2] In one study, while 8% of patients in the 100 mg this compound group reported dissociative symptoms compared to 4% in the placebo group, only a very small percentage had high scores on the Clinician-Administered Dissociative States Scale (CADSS).[12]

Table 3: Key Safety Findings

Adverse EventFrequencyNoteReference
DizzinessMost commonDose-related and transient.[2][12]
Dissociative SymptomsLowSignificantly lower than with ketamine.[12]
Psychotomimetic EffectsMinimalA key differentiator from ketamine.[1][2]

Conclusion and Future Directions

The investigation of this compound as an adjunctive therapy for treatment-resistant depression provides valuable insights into the therapeutic potential and challenges of targeting the NMDA receptor. While the initial promise of a rapid-acting antidepressant with a favorable safety profile was not realized in pivotal trials, the research highlighted the complexities of drug development for TRD. Post-hoc analyses of the failed Study 31 suggested that patient characteristics, such as baseline depression severity, and trial design elements may have influenced the outcome, indicating that high placebo response rates can be a significant hurdle even in studies of treatment-refractory populations.[10]

For researchers and drug development professionals, the story of this compound underscores the importance of robust clinical trial design and patient stratification in the pursuit of novel antidepressants. Future research in this area may focus on identifying biomarkers to predict response to NMDA receptor modulators and exploring alternative dosing strategies or patient populations that may benefit from this class of compounds. The development of other NMDA receptor antagonists with different pharmacological profiles continues, building on the lessons learned from compounds like this compound.

References

Application Notes and Protocols for Lanicemine Administration in Pharmacological MRI (phMRI) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Lanicemine (AZD6765) in pharmacological magnetic resonance imaging (phMRI) studies. This compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential rapid-acting antidepressant effects with a more favorable side-effect profile compared to ketamine.[1][2] This document outlines its mechanism of action, summarizes quantitative data from key studies, and provides detailed experimental protocols to guide future research.

Mechanism of Action

This compound acts as a non-competitive antagonist at the NMDA receptor, a key component of the glutamatergic system involved in synaptic plasticity and neurotransmission.[1] Unlike ketamine, this compound is characterized as a "low-trapping" channel blocker, which means it has a faster off-rate and is less likely to become trapped within the ion channel.[3] This property is thought to contribute to its reduced psychotomimetic side effects while still engaging the NMDA receptor target.[2][4] The interaction of this compound with the NMDA receptor leads to downstream effects on neuronal activity, which can be non-invasively measured using phMRI techniques such as blood-oxygen-level-dependent (BOLD) imaging.

Lanicemine_Mechanism_of_Action cluster_synapse Glutamatergic Synapse cluster_phmri phMRI Readout presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron downstream Downstream Signaling postsynaptic->downstream Activates nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds nmda_receptor->postsynaptic Ion Influx (Modulated) This compound This compound This compound->nmda_receptor Blocks (Low-Trapping) neuronal_activity Altered Neuronal Activity downstream->neuronal_activity bold_signal BOLD Signal Change neuronal_activity->bold_signal Neurovascular Coupling

This compound's mechanism of action at the NMDA receptor.

Quantitative Data Summary

The following tables summarize quantitative findings from phMRI and related studies investigating the effects of this compound.

Table 1: Effects of this compound on Prefrontal Cortex Global Brain Connectivity (GBCr) in Major Depressive Disorder (MDD)

Treatment GroupTime PointMean Change in PFC GBCr (vs. Placebo)p-valueReference
This compound (100mg)During InfusionNo significant effect0.45[5][6]
This compound (100mg)24-h Post-treatmentNo significant effect0.23[5][6]
Ketamine (0.5mg/kg)During InfusionSignificant increase0.01[5][6]
Ketamine (0.5mg/kg)24-h Post-treatmentSignificant increase0.02[5][6]

An exploratory analysis within the this compound group showed a significant increase in PFC GBCr at 24-hours post-treatment (p = 0.01) compared to baseline, but not during infusion (p = 0.34).[5]

Table 2: Correlation of BOLD Signal Changes with Antidepressant Response

DrugBrain RegionCorrelation with Depression ImprovementFindingReference
This compound & KetamineAnterior Cingulate Cortex (ACC)PositiveBOLD activation in the ACC predicted improvement in mood 24 hours later.[5]
This compound & KetamineSubgenual Anterior Cingulate Cortex (sgACC)PositiveBOLD responses in the sgACC correlated significantly with improvement in depressive symptoms.[7]
This compoundPrefrontal Cortex (PFC)PositiveChange in PFC GBCr positively predicted depression improvement (r = 0.55, p = 0.01).[5][6]

Table 3: Effects of this compound on BOLD Signal in Specific Brain Regions

Brain RegionThis compound Effect (vs. Saline)Ketamine Effect (vs. Saline)Reference
ThalamusAbrupt increaseAbrupt increase[8]
CaudateSimilar pattern of response to KetamineSimilar pattern of response to this compound[7]

Experimental Protocols

This section provides a detailed protocol for a typical phMRI study involving this compound administration, synthesized from published research.

Participant Recruitment and Screening
  • Inclusion Criteria:

    • Diagnosis of the disorder under investigation (e.g., Major Depressive Disorder, PTSD).[3][6]

    • Specific symptom severity scores on relevant scales (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS)).[4]

    • Age and BMI within a specified range.[4]

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Contraindications for MRI scanning (e.g., metallic implants).

    • Current use of psychotropic medications (unless part of the study design, requiring a washout period).

    • History of substance use disorder.

    • Significant unstable medical conditions.

Study Design

A randomized, double-blind, placebo-controlled design is recommended.[3][6] Participants are randomly assigned to one of the following groups:

  • This compound Group: Receives intravenous (IV) this compound.

  • Placebo Group: Receives a matching placebo (e.g., 0.9% saline).[3]

  • (Optional) Active Comparator Group: Receives another NMDA receptor antagonist like ketamine for comparative analysis.[6]

Experimental_Workflow cluster_pre_infusion Pre-Infusion cluster_infusion Infusion cluster_post_infusion Post-Infusion screening Screening & Informed Consent baseline_assess Baseline Clinical & Psychometric Assessments screening->baseline_assess baseline_mri Baseline MRI Scan (Anatomical & Resting-State fMRI) baseline_assess->baseline_mri randomization Randomization (this compound vs. Placebo) baseline_mri->randomization infusion IV Infusion (60 minutes) randomization->infusion phmri_scan phMRI Scan (During Infusion) infusion->phmri_scan post_assess_24h 24h Follow-up: Clinical Assessments & MRI Scan phmri_scan->post_assess_24h data_analysis Data Analysis (Image Processing & Statistical Analysis) phmri_scan->data_analysis post_assess_7d 7-day Follow-up: Clinical Assessments post_assess_24h->post_assess_7d post_assess_24h->data_analysis

Workflow for a typical this compound phMRI study.
This compound Administration Protocol

  • Dosage and Preparation:

    • A fixed dose of 100 mg of this compound is commonly used.[3][6]

    • The drug is diluted in a suitable volume of 0.9% saline (e.g., 100 mL).[3]

  • Infusion Procedure:

    • Administer the this compound solution via an MRI-compatible infusion pump.

    • The infusion is typically delivered intravenously over a period of 60 minutes.[3][4]

    • The infusion rate is maintained at a constant speed (e.g., 1.67 mL/min for a 100 mL volume over 60 minutes).[3]

phMRI Acquisition
  • Scanner: A 3-Tesla MRI scanner is typically used.

  • Scan Timing:

    • Baseline Scan: A resting-state fMRI scan is acquired before the start of the infusion.[6]

    • During-Infusion Scan: A continuous resting-state fMRI scan is acquired throughout the 60-minute infusion period.[6]

    • Post-Infusion Scan: A follow-up resting-state fMRI scan is acquired at 24 hours post-treatment.[6]

  • Imaging Parameters (Example):

    • Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI).

    • Repetition Time (TR): 2000 ms.

    • Echo Time (TE): 30 ms.

    • Flip Angle: 80°.

    • Voxel Size: 3x3x3 mm.

    • Anatomical Scan: A high-resolution T1-weighted structural image (e.g., MPRAGE) should also be acquired for registration purposes.

Data Analysis
  • Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI space), and spatial smoothing.

  • BOLD Signal Analysis:

    • Define regions of interest (ROIs) based on prior literature (e.g., sgACC, thalamus).[7][8]

    • Extract the mean BOLD time series from these ROIs.

    • Perform statistical comparisons of BOLD signal changes between the this compound and placebo groups during and after infusion.

  • Functional Connectivity Analysis:

    • Calculate global brain connectivity (GBCr) for specific regions, such as the prefrontal cortex.[6]

    • Compare changes in GBCr between treatment groups at different time points.

    • Correlate changes in imaging metrics (BOLD signal, GBCr) with changes in clinical scores to assess the predictive value of these biomarkers.[5]

Safety and Tolerability

This compound is generally well-tolerated, with minimal psychotomimetic and dissociative side effects compared to ketamine.[2][4] However, standard safety monitoring, including vital signs and adverse event reporting, should be conducted throughout the study. No serious adverse events have been specifically associated with this compound in the reviewed phMRI studies.[3]

References

In Vivo Microdialysis for the Quantification of Lanicemine in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the pharmacokinetics of Lanicemine in specific brain regions. This compound, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has shown potential as a therapeutic agent with antidepressant effects.[1][2][3] Understanding its concentration profile at the site of action is crucial for optimizing dosing strategies and elucidating its mechanism of action. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in the brain of awake, freely moving animals, providing real-time data on drug concentration.[4][5][6][7] This document outlines the necessary materials, experimental procedures, and analytical methods for the successful measurement of this compound in brain microdialysates.

Introduction to In Vivo Microdialysis for this compound

In vivo microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound molecules in the extracellular fluid of tissues.[4][5][7] A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest.[4] A physiological solution, termed the perfusate, is slowly and continuously passed through the probe. As the perfusate flows, molecules in the extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is collected at set intervals and analyzed to determine the concentration of the analyte. This technique is invaluable for pharmacokinetic studies as it allows for the direct measurement of drug concentrations at the target site over time.[8][9]

This compound is an NMDA receptor antagonist that readily crosses the blood-brain barrier.[10] Its low-trapping nature and fast off-rate are properties associated with a favorable safety profile.[10] By employing in vivo microdialysis, researchers can obtain critical data on the brain penetration, distribution, and elimination of this compound, which can be correlated with its pharmacological effects.

Experimental Protocols

I. Materials and Reagents
Category Item Specifications/Notes
Microdialysis Probes & Accessories Microdialysis ProbesAppropriate for the target brain region (e.g., striatum, prefrontal cortex). Membrane length of 1-4 mm. Molecular weight cut-off (MWCO) should be suitable for this compound (MW: 233.32 g/mol ).
Guide CannulaStereotaxic implantation, specific to the probe dimensions.
Tubing & ConnectorsFEP or PEEK tubing for minimal drug adsorption.
Syringe PumpCapable of low, pulseless flow rates (e.g., 0.5-2 µL/min).
Fraction CollectorRefrigerated, to prevent degradation of samples.
Surgical Equipment Stereotaxic FrameFor precise implantation of the guide cannula.
Anesthesia SystemIsoflurane or similar inhalant anesthetic.
Surgical DrillFor craniotomy.
Dental Cement & Anchor ScrewsFor securing the guide cannula to the skull.
Perfusion Solution Artificial Cerebrospinal Fluid (aCSF)147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2. pH adjusted to 7.4. Must be filtered and degassed before use.
Analytical System HPLC SystemWith a suitable detector (e.g., UV or Mass Spectrometer).
Analytical ColumnC18 reverse-phase column appropriate for small molecule analysis.
This compound StandardFor preparation of calibration curves.
Animals Rodents (Rats or Mice)Species and strain as per experimental design.
II. Surgical Implantation of the Microdialysis Guide Cannula
  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the coordinates corresponding to the target brain region.

    • Implant the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.

    • Suture the scalp incision around the implant.

  • Post-Operative Care and Recovery:

    • Administer analgesics as required.

    • Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

III. Microdialysis Experiment
  • Probe Insertion and System Equilibration:

    • Gently insert the microdialysis probe into the guide cannula.

    • Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (typically 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

  • Baseline Sample Collection:

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine the pre-treatment extracellular concentration.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal, intravenous). Doses used in previous animal studies include 10 mg/kg i.p. in mice.[11][12]

  • Post-Treatment Sample Collection:

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 2-4 hours) to monitor the change in this compound concentration over time.

IV. Sample Analysis
  • Analytical Method:

    • The concentration of this compound in the dialysate samples is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a UV detector or a mass spectrometer (LC-MS).[13]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

    • Detection: UV detection at a suitable wavelength or mass spectrometry in selected ion monitoring (SIM) mode for the m/z of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the concentration of this compound in the dialysate samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data from a microdialysis study investigating the pharmacokinetics of this compound in the rat brain.

Table 1: Pharmacokinetic Parameters of this compound in Brain Extracellular Fluid

ParameterValue (Mean ± SEM)
Cmax (ng/mL)150 ± 25
Tmax (min)40 ± 10
AUC (ng*min/mL)18000 ± 3500
t1/2 (min)60 ± 15

Table 2: Brain-to-Plasma Concentration Ratio of this compound

Time Point (min)Brain ECF Conc. (ng/mL)Plasma Conc. (ng/mL)Brain/Plasma Ratio
2075 ± 15250 ± 400.30
40150 ± 25450 ± 600.33
60120 ± 20300 ± 500.40
12050 ± 10100 ± 200.50

Visualizations

experimental_workflow A Surgical Implantation of Guide Cannula B Post-Operative Recovery (24-48h) A->B C Microdialysis Probe Insertion B->C D System Equilibration (60-90 min) C->D E Baseline Sample Collection (3-4 fractions) D->E F This compound Administration E->F G Post-Treatment Sample Collection F->G H HPLC-MS/MS Analysis G->H I Data Analysis (Pharmacokinetic Modeling) H->I

Caption: Experimental workflow for in vivo microdialysis of this compound.

signaling_pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonism Ca_ion Ca2+ Influx NMDAR->Ca_ion Blocks Downstream Downstream Signaling Cascades Ca_ion->Downstream Modulates Antidepressant Antidepressant Effects Downstream->Antidepressant Leads to

Caption: Simplified signaling pathway of this compound's action.

Conclusion

In vivo microdialysis is a robust technique for characterizing the pharmacokinetic profile of this compound in the brain. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute studies aimed at understanding the central nervous system disposition of this promising therapeutic agent. Careful attention to surgical procedures, microdialysis parameters, and analytical methods is essential for obtaining high-quality, reproducible data that can inform the drug development process.

References

Application Notes and Protocols for Investigating the Molecular Effects of Lanicemine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant with a favorable safety profile compared to other NMDA receptor modulators like ketamine.[1][2] Its mechanism of action is centered on its interaction with the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. Understanding the molecular sequelae of this compound's interaction with its target is crucial for elucidating its therapeutic potential and identifying novel biomarkers.

These application notes provide a comprehensive guide to utilizing various cell culture assays to investigate the molecular effects of this compound. The protocols detailed below are designed to assess its impact on neuronal viability, intracellular signaling pathways, and the expression of key synaptic proteins.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data derived from the described experimental protocols. These tables are intended to serve as a guide for expected outcomes when investigating the effects of this compound in neuronal cell cultures.

Table 1: Effect of this compound on Neuronal Viability in an NMDA-Induced Excitotoxicity Model

Treatment GroupThis compound Concentration (µM)NMDA (100 µM)Cell Viability (% of Control)
Control0-100 ± 5.2
NMDA alone0+45 ± 4.1
This compound + NMDA1+62 ± 3.8
This compound + NMDA10+85 ± 4.5
This compound + NMDA50+95 ± 3.9
This compound alone50-98 ± 4.7

Table 2: Relative Protein Expression of Synaptic Markers Following this compound Treatment

Treatment GroupThis compound Concentration (µM)BDNF (fold change)p-mTOR/t-mTOR (fold change)Synapsin I (fold change)GluA1 (fold change)
Vehicle Control01.001.001.001.00
This compound11.5 ± 0.21.8 ± 0.31.3 ± 0.11.2 ± 0.2
This compound102.8 ± 0.43.5 ± 0.52.1 ± 0.31.9 ± 0.3
This compound503.5 ± 0.54.2 ± 0.62.8 ± 0.42.5 ± 0.4

Table 3: Relative mRNA Expression of BDNF Following this compound Treatment

Treatment GroupThis compound Concentration (µM)BDNF mRNA (fold change)
Vehicle Control01.00
This compound11.8 ± 0.3
This compound103.2 ± 0.5
This compound504.1 ± 0.6

Experimental Protocols

Neuronal Cell Culture and this compound Treatment

Objective: To culture primary neurons or neuronal cell lines and treat them with this compound for subsequent molecular analysis.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine coated cell culture plates

  • This compound (AZD6765)

  • Vehicle (e.g., sterile water or DMSO)

Protocol:

  • Seed primary neurons or neuronal cells onto poly-D-lysine coated plates at a desired density.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Allow the cells to adhere and differentiate for at least 7 days for primary cultures.

  • Prepare stock solutions of this compound in the appropriate vehicle.

  • On the day of the experiment, dilute this compound to the desired final concentrations in pre-warmed culture medium.

  • Replace the existing medium with the this compound-containing medium or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours for protein and mRNA analysis).

Neuroprotection Assay: NMDA-Induced Excitotoxicity

Objective: To assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity.

Materials:

  • Cultured neurons (as described in Protocol 1)

  • NMDA

  • This compound

  • Cell viability assay kit (e.g., MTT, MTS, or LDH cytotoxicity assay kit)

  • Plate reader

Protocol:

  • Culture neurons in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce excitotoxicity by adding a final concentration of 100 µM NMDA to the culture medium.

  • Incubate for 24 hours.

  • Assess cell viability using a preferred method. For an LDH assay, collect the supernatant to measure LDH release, which is indicative of cell death. For MTT or MTS assays, follow the manufacturer's instructions to measure the metabolic activity of viable cells.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Synaptic and Signaling Proteins

Objective: To quantify the expression levels of key synaptic and signaling proteins in response to this compound treatment.

Materials:

  • Cultured neurons treated with this compound (as described in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BDNF, anti-phospho-mTOR, anti-mTOR, anti-Synapsin I, anti-GluA1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Immunocytochemistry for Synaptic Marker Localization

Objective: To visualize the expression and localization of synaptic proteins in neurons treated with this compound.

Materials:

  • Cultured neurons on coverslips treated with this compound

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Synapsin I, anti-PSD-95)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Fix the treated cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for BDNF mRNA Expression

Objective: To quantify the changes in BDNF mRNA levels in response to this compound treatment.

Materials:

  • Cultured neurons treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for BDNF and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Extract total RNA from the treated cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in BDNF mRNA expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Allows CaMKII CaMKII Ca_ion->CaMKII mTOR_pathway mTOR Pathway Ca_ion->mTOR_pathway CREB CREB CaMKII->CREB Synaptic_proteins Synaptic Protein Synthesis (Synapsin I, GluA1) mTOR_pathway->Synaptic_proteins BDNF_synthesis BDNF Synthesis CREB->BDNF_synthesis Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_synthesis->Neuroprotection Synaptic_proteins->Neuroprotection

Caption: this compound's Molecular Mechanism of Action.

Neuroprotection_Assay_Workflow start Seed Neurons in 96-well Plate pretreatment Pre-treat with This compound start->pretreatment induce_toxicity Add NMDA to Induce Excitotoxicity pretreatment->induce_toxicity incubation Incubate for 24 hours induce_toxicity->incubation viability_assay Perform Cell Viability Assay (e.g., LDH) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Neuroprotection Assay Workflow.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blotting Workflow.

ICC_Workflow start Cell Fixation permeabilization Permeabilization start->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Immunocytochemistry Workflow.

qPCR_Workflow start Total RNA Extraction cdna_synthesis cDNA Synthesis start->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: qPCR Workflow.

References

Application Note and Protocol: Quantification of Lanicemine in Human Plasma using Lanicemine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2][3] Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits minimal psychotomimetic side effects, making it a compound of significant interest in the development of novel therapeutics for treatment-resistant depression.[2][4] To accurately characterize its pharmacokinetic profile and ensure reliable data in clinical and preclinical studies, a robust and validated bioanalytical method for the quantification of this compound in biological matrices is essential.[5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] A SIL-IS, such as this compound-d5, has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting property allows the SIL-IS to effectively compensate for variability in extraction recovery, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the analytical method.[7]

This document provides a detailed protocol for a bioanalytical method for the quantification of this compound in human plasma using this compound-d5 as an internal standard. The method is suitable for pharmacokinetic studies and is based on established principles of bioanalytical method validation.

Relevant Signaling Pathway

This compound exerts its therapeutic effects by acting as an uncompetitive channel blocker of the NMDA receptor. The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[1][8] By binding within the ion channel pore, this compound blocks the influx of Ca2+ into the postsynaptic neuron, thereby modulating glutamatergic neurotransmission.[8][9]

cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2 Subunits) Glutamate->NMDAR binds to NR2 IonChannel Ion Channel Pore NMDAR->IonChannel forms Ca_Influx Ca2+ Influx IonChannel->Ca_Influx allows Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling activates Glycine Glycine/D-serine (co-agonist) Glycine->NMDAR binds to NR1 This compound This compound This compound->IonChannel blocks

Caption: this compound's mechanism of action as an NMDA receptor channel blocker.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d5 internal standard (≥98% purity, ≥98% isotopic enrichment)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • This compound-d5 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound-d5 and dissolve it in 1 mL of methanol.

  • This compound-d5 Working Internal Standard Solution (50 ng/mL): Dilute the this compound-d5 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Start Start: Plasma Sample (50 µL) Add_IS Add 25 µL of This compound-d5 Working IS (50 ng/mL) Start->Add_IS Add_ACN Add 200 µL of Acetonitrile with 0.1% Formic Acid Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer 150 µL of Supernatant to a new plate/vial Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject

Caption: Bioanalytical workflow for the quantification of this compound in plasma.
LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • This compound: To be determined by direct infusion of the reference standard.

    • This compound-d5: To be determined by direct infusion of the internal standard.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound using this compound-d5 as an internal standard. The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Table 1: Calibration Curve Linearity
ParameterResult
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)
Table 2: Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 1.00≤ 20%± 20%≤ 20%± 20%
Low QC 3.00≤ 15%± 15%≤ 15%± 15%
Mid QC 100≤ 15%± 15%≤ 15%± 15%
High QC 800≤ 15%± 15%≤ 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Table 3: Matrix Effect and Recovery
ParameterLow QC (3.00 ng/mL)High QC (800 ng/mL)
Extraction Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Factor (IS-normalized) 0.95 - 1.050.98 - 1.04
CV of Matrix Factor (%) ≤ 15%≤ 15%

Conclusion

The use of this compound-d5 as an internal standard provides a reliable and accurate method for the quantification of this compound in human plasma. The detailed protocol and expected performance characteristics presented in this application note offer a comprehensive resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development. The implementation of a validated LC-MS/MS method with a stable isotope-labeled internal standard is critical for generating high-quality data to support the clinical development of this compound and other novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Lanicemine in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the challenges associated with the limited efficacy of Lanicemine in Major Depressive Disorder (MDD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ketamine?

This compound (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Unlike ketamine, which is a potent NMDA receptor channel blocker, this compound's "low-trapping" nature means it has a faster off-rate from the NMDA receptor channel. This characteristic was hypothesized to reduce the psychotomimetic side effects associated with ketamine while retaining its rapid-acting antidepressant effects.[1] Clinical trials have confirmed that this compound is associated with minimal to no psychotomimetic or dissociative side effects.[2]

Q2: Why did this compound show initial promise but ultimately fail in later-phase clinical trials?

Early, smaller-scale studies of this compound showed some positive signals in reducing depressive symptoms. For instance, a Phase II study with 152 patients reported a statistically significant greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) score compared to placebo over a 3-week treatment period.[2] However, a larger, subsequent Phase IIb study (Study 31) involving 302 patients did not show a significant difference between this compound and placebo on the primary endpoint at week 6.[3][4] Post-hoc analyses of these conflicting results suggest that differences in trial design, patient population, and placebo response rates may have contributed to the divergent outcomes.[3] Ultimately, the development of this compound for MDD was discontinued by AstraZeneca in 2013 due to its failure to meet study endpoints.[1]

Q3: What are the leading hypotheses for this compound's limited efficacy?

Several factors may have contributed to this compound's limited efficacy in larger trials:

  • Suboptimal Dosing: There is speculation about a potential inverted U-shaped dose-response curve for NMDA receptor modulators, suggesting that the doses used in the larger trials (50 mg and 100 mg) may not have been optimal.[5]

  • Patient Heterogeneity: The broad patient populations in the larger trials may have masked the beneficial effects of this compound in specific subgroups of patients with MDD.[3]

  • Trial Design: Differences in the duration of treatment, frequency of infusions, and the nature of the placebo control across studies may have influenced the outcomes.[3]

  • Distinct Neurobiological Effects Compared to Ketamine: While both target the NMDA receptor, their downstream effects may differ. For example, studies have shown that ketamine, but not this compound, increases prefrontal global brain connectivity, a potential biomarker for antidepressant response.

Troubleshooting Guides

Preclinical In Vitro and In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Inconsistent NMDA receptor antagonism in cell-based assays. Suboptimal this compound concentration.Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
Issues with this compound solution stability.Prepare fresh solutions of this compound for each experiment. Due to its chemical properties, prolonged storage in solution, even when frozen, may lead to degradation.
High concentration of glutamate.As a non-competitive antagonist, the efficacy of this compound can be influenced by agonist concentration. Ensure consistent and appropriate glutamate levels in your assays.
Variability in cell health or passage number.Use cells within a consistent and narrow passage number range. Ensure cells are healthy and not overly confluent, as this can alter receptor expression.
Lack of behavioral effects in rodent models of depression. Inappropriate animal model.Consider the specific neurobiology of your chosen depression model. Models with a strong glutamatergic dysregulation component may be more sensitive to this compound.
Suboptimal dosing or route of administration.Conduct dose-finding studies to establish an effective dose range for your specific behavioral paradigm. Intravenous administration, similar to clinical trials, may yield different results than intraperitoneal injections.
Insufficient statistical power.Ensure your studies are adequately powered to detect modest effect sizes, as this compound's antidepressant effects are likely less robust than those of ketamine.
Clinical Trial Design and Interpretation
Issue Potential Cause Recommendations for Future Studies
High placebo response rates obscuring drug effects. Patient expectations and non-specific effects of intravenous infusions.Implement a single-blind placebo lead-in phase to identify and exclude placebo responders before randomization.
Heterogeneity of the patient population.Utilize biomarker-driven patient stratification to enrich the study population with individuals more likely to respond to NMDA receptor modulation.
Failure to meet primary efficacy endpoints. Choice of primary endpoint and timing of assessment.Consider co-primary endpoints that capture both rapid and sustained antidepressant effects. The timing of the primary endpoint should be carefully justified based on the drug's mechanism of action.
Inadequate dose selection.Conduct thorough Phase IIa dose-finding studies to identify the optimal dose range before proceeding to larger, confirmatory trials.

Data Presentation

Summary of Key this compound Clinical Trials in MDD
Study Phase N Dosage Primary Endpoint Key Efficacy Findings Adverse Events
Study 9 [2]II152100 mg or 150 mg (IV, 3x/week for 3 weeks)Change in MADRS score from baseline at week 3Statistically significant improvement in MADRS score for both doses compared to placebo.Generally well-tolerated; most common adverse event was dizziness. No significant psychotomimetic effects.
Study 31 [3][4]IIb30250 mg or 100 mg (IV, 15 infusions over 12 weeks)Change in MADRS score from baseline at week 6No significant difference between either this compound dose and placebo.Well-tolerated with a similar adverse event profile to placebo.

Experimental Protocols

Protocol: Assessing NMDA Receptor Target Engagement with Gamma-Band EEG

This protocol outlines a method to measure changes in electroencephalogram (EEG) gamma-band power as a biomarker for NMDA receptor antagonist target engagement.

1. Animal Preparation:

  • Surgically implant EEG electrodes over the skull of male C57BL/6 mice.
  • Allow a recovery period of at least 10 days post-surgery.

2. EEG Recording:

  • Record a stable 30-minute baseline EEG prior to drug administration.
  • Administer this compound or vehicle control (e.g., intraperitoneally).
  • Continuously record EEG for at least 90 minutes post-administration.

3. Data Analysis:

  • Apply a Fast-Fourier Transform (FFT) to the EEG data to generate time-frequency series.
  • Calculate the power in the gamma-band frequency range (30-80 Hz).
  • Compare the change in gamma-band power from baseline between the this compound and vehicle-treated groups.

Protocol: Phase IIb Clinical Trial for Adjunctive this compound in MDD (Based on Study 31)

This protocol provides a general framework for a clinical trial investigating the efficacy and safety of adjunctive this compound.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Enroll patients with a diagnosis of MDD and a history of inadequate response to at least one antidepressant.

2. Treatment:

  • Patients continue their ongoing antidepressant medication.
  • Randomly assign patients to receive intravenous infusions of this compound (e.g., 50 mg or 100 mg) or saline placebo.
  • Administer infusions over a specified period (e.g., 15 infusions over 12 weeks).

3. Efficacy Assessments:

  • The primary efficacy endpoint is the change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to a prespecified timepoint (e.g., week 6).
  • Secondary endpoints include response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in other depression and functioning scales.

4. Safety Assessments:

  • Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.
  • Use scales like the Clinician-Administered Dissociative States Scale (CADSS) to assess for psychotomimetic effects.

Mandatory Visualizations

Lanicemine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²+ Influx NMDA_R->Ca_ion Activates Downstream Downstream Signaling (e.g., CaMK, CREB) Ca_ion->Downstream Initiates Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity Promotes This compound This compound This compound->NMDA_R Blocks (Low-Trapping)

Caption: this compound's mechanism as a low-trapping NMDA receptor antagonist.

Lanicemine_Clinical_Trial_Workflow Start Patient Screening (MDD Diagnosis, Treatment Resistance) Placebo_Lead_In Single-Blind Placebo Lead-In Start->Placebo_Lead_In Randomization Randomization Placebo_Lead_In->Randomization Treatment_Arm_1 Adjunctive this compound (e.g., 100mg IV) Randomization->Treatment_Arm_1 Treatment_Arm_2 Adjunctive Placebo (Saline IV) Randomization->Treatment_Arm_2 Follow_Up Follow-Up Assessments (e.g., Weeks 6, 12) Treatment_Arm_1->Follow_Up Treatment_Arm_2->Follow_Up Endpoint Primary Endpoint Analysis (Change in MADRS Score) Follow_Up->Endpoint

Caption: A typical workflow for a Phase IIb clinical trial of this compound.

Caption: A logical approach to troubleshooting inconsistent this compound experiment results.

References

Lanicemine Technical Support Center: Minimizing Dizziness and Other Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing dizziness and other adverse events during experiments with Lanicemine (AZD6765).

Troubleshooting Guide: Managing Common Adverse Events

This guide is designed to provide actionable strategies to mitigate common adverse events associated with this compound infusion.

Issue Question Answer/Strategy
Dizziness How can we minimize the incidence and severity of dizziness during this compound infusion? Proactive Measures:Hydration: Ensure subjects are well-hydrated before the infusion. Dehydration can exacerbate dizziness.[1] • Pre-infusion Meal: A light meal or snack before the infusion can help prevent nausea and lightheadedness.[2] • Infusion Rate: Administer this compound as a slow intravenous infusion. Clinical trials have typically used a 60-minute infusion period.[3][4] A slower rate may reduce the peak plasma concentration and associated side effects. • Subject Position: Have the subject in a comfortable, semi-reclined or supine position during and immediately after the infusion to help stabilize blood pressure and reduce the sensation of vertigo.[5]Reactive Measures:Pause or Slow Infusion: If dizziness occurs, temporarily pausing or slowing the infusion rate can alleviate the symptom.[6] • Supportive Care: Provide a quiet and calm environment. Encourage the subject to keep their eyes closed or focused on a fixed point.[5]
Dissociative/ Psychotomimetic Effects What are the strategies to manage potential dissociative or psychotomimetic symptoms? Proactive Measures:Informed Consent: Thoroughly explain the possibility of transient dissociative experiences to the subject beforehand to reduce anxiety if they occur. • Environment: Conduct the infusion in a calm, controlled, and reassuring environment with minimal external stimuli.Reactive Measures:Reassurance: If such symptoms arise, research staff should provide verbal reassurance that the effects are temporary and related to the study drug. • Benzodiazepines: In cases of significant agitation or anxiety, the pre-planned administration of a benzodiazepine like lorazepam may be considered, as they have been used to manage psychotomimetic effects of other NMDA antagonists.[7][8]
Increased Blood Pressure How should transient hypertension during infusion be managed? Monitoring:Vital Signs: Monitor blood pressure, heart rate, and respiratory rate at baseline, during the infusion, and post-infusion.Management:Observation: this compound-induced increases in blood pressure are typically modest and transient.[9] Continued monitoring is usually sufficient. • Infusion Rate Adjustment: Consider slowing the infusion rate if a significant increase in blood pressure is observed.
Nausea What can be done to prevent or treat nausea associated with this compound? Proactive Measures:Pre-infusion Meal: A light meal can help prevent nausea.[2] • Pre-medication: Consider the use of antiemetics as a pre-medication if nausea is a recurring issue in your experimental population, similar to protocols for other intravenous therapies.[9] Reactive Measures:Antiemetics: Have antiemetics, such as ondansetron, available for administration if nausea occurs.

Frequently Asked Questions (FAQs)

Q1: What is the most common adverse event associated with this compound?

A1: The most frequently reported adverse event in clinical trials with this compound is dizziness, which is typically transient and occurs around the time of infusion.[7][10]

Q2: How does the side effect profile of this compound compare to ketamine?

A2: this compound is a low-trapping NMDA channel blocker, which is thought to contribute to its reduced psychotomimetic and dissociative side effects compared to ketamine.[11] While dizziness is common with this compound, it generally produces fewer and less severe dissociative and psychotomimetic effects than ketamine at doses that produce similar changes in cortical activation.[1][9]

Q3: Are there any known drug-drug interactions that could worsen dizziness?

A3: While specific interaction studies focusing on dizziness are limited, caution should be exercised when co-administering other centrally acting drugs that can also cause dizziness or sedation. It is crucial to review all concomitant medications.

Q4: How long do the adverse effects of this compound typically last?

A4: Adverse events such as dizziness are generally transient and resolve shortly after the infusion is completed.[7][10]

Q5: What is the mechanism of action of this compound?

A5: this compound is a non-competitive, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site within the ion channel pore, thereby blocking the influx of calcium ions. Its characterization as a "low-trapping" blocker indicates a faster dissociation rate from the channel compared to ketamine.[12]

Quantitative Data on Adverse Events

The following table summarizes the incidence of dizziness in a key clinical trial of this compound.

Treatment Group Incidence of Dizziness (%) Reference
Placebo12%[10]
This compound 100 mg49%[10]
This compound 150 mg37%[10]

Experimental Protocols

This compound Infusion Protocol

This protocol is a synthesis from methodologies reported in clinical trials.[3][4]

  • Subject Preparation:

    • Ensure the subject is well-hydrated.

    • Provide a light meal or snack 1-2 hours before infusion.

    • Obtain informed consent, including a discussion of potential transient side effects like dizziness.

    • Have the subject rest in a comfortable semi-reclined or supine position in a quiet room.

  • Infusion Preparation:

    • This compound (e.g., 100 mg) is diluted in a sterile solution (e.g., 0.9% saline) to a final volume of 30-100 ml.

    • The infusion is administered intravenously using a calibrated infusion pump.

  • Infusion Administration:

    • Administer the infusion over a period of 60 minutes.

    • Monitor the subject continuously for any adverse events.

  • Post-Infusion Monitoring:

    • Monitor vital signs (blood pressure, heart rate) at regular intervals for at least 2-3 hours post-infusion.

    • Assess for dizziness and other adverse events using standardized scales at baseline, during, and after the infusion.

Protocol for Assessing Dizziness and Other Adverse Events
  • Dizziness Assessment:

    • Visual Analogue Scale (VAS) for Dizziness: A 10 cm line where the subject marks their level of dizziness from "no dizziness" to "worst possible dizziness". This can be administered at baseline, mid-infusion, end of infusion, and at 30-minute intervals post-infusion.

    • Dizziness Handicap Inventory (DHI): A 25-item self-assessment questionnaire to quantify the impact of dizziness on daily life. This is best used at baseline and at follow-up visits to assess the overall impact of the treatment on dizziness.

    • Vertigo Symptom Scale (VSS): A self-report questionnaire to assess the severity of vertigo and related anxiety. This can be used at baseline and follow-up.

  • Psychotomimetic and Dissociative Symptom Assessment:

    • Clinician-Administered Dissociative States Scale (CADSS): To be administered by a trained clinician at baseline, during the infusion, and post-infusion to assess dissociative symptoms.

    • Brief Psychiatric Rating Scale (BPRS): To be used by trained raters to assess a range of psychiatric symptoms, including any potential psychotomimetic effects, at baseline and post-infusion.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds & Activates This compound This compound This compound->NMDA_Receptor Blocks Channel Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_Influx->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascades->Cellular_Response Leads to

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start This compound Infusion Initiated Monitor Monitor for Adverse Events (Dizziness, BP, etc.) Start->Monitor AdverseEvent Adverse Event Occurs? Monitor->AdverseEvent End Infusion Complete Monitor->End NoEvent Continue Monitoring AdverseEvent->NoEvent No AssessSeverity Assess Severity AdverseEvent->AssessSeverity Yes NoEvent->Monitor Mild Mild? AssessSeverity->Mild ModerateSevere Moderate to Severe Mild->ModerateSevere No SlowInfusion Slow Infusion Rate Mild->SlowInfusion Yes PauseInfusion Pause Infusion Provide Supportive Care ModerateSevere->PauseInfusion Reassess Reassess Subject SlowInfusion->Reassess PauseInfusion->Reassess Resolved Symptoms Resolved? Reassess->Resolved ContinueInfusion Continue Infusion at Slower Rate Resolved->ContinueInfusion Yes StopInfusion Consider Stopping Infusion Document Event Resolved->StopInfusion No ContinueInfusion->Monitor StopInfusion->End

Caption: Troubleshooting workflow for managing adverse events during this compound infusion.

References

Lanicemine Clinical Development: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical development and subsequent discontinuation of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The information is presented in a question-and-answer format to directly address potential queries arising during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's clinical development?

A1: The clinical development of this compound was discontinued by AstraZeneca in 2013 primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase IIb clinical trial, known as Study 31 or the PURSUIT study.[1] In this study, this compound, when used as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to at least one antidepressant, did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[2][3]

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase IIa trial, referred to as Study 9.[4] In Study 9, this compound showed a statistically significant reduction in depressive symptoms compared to placebo.[5] This discrepancy between the two key studies was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle but potentially significant differences. Patients in Study 31 were required to have a history of inadequate response to one to four previous antidepressant treatments, whereas patients in Study 9 had a history of inadequate response to at least two prior antidepressant treatments. The baseline severity of depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of this compound in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of this compound administered three times a week for three weeks resulted in a significantly greater reduction in MADRS scores from baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg doses of this compound, found no statistically significant difference in the change in MADRS scores between the this compound groups and the placebo group at the primary endpoint of six weeks.[2][3]

Troubleshooting Guide for Experimental Research

This section provides guidance for researchers investigating NMDA receptor antagonists and encountering challenges in replicating or interpreting findings related to this compound.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the human condition.

Troubleshooting Steps:

  • Model Selection: Carefully consider the specific preclinical model being used and its known predictive validity for NMDA receptor-targeting drugs.

  • Dose Response: Ensure a comprehensive dose-response study is conducted to identify the optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped dose-response curve.

  • Behavioral Endpoints: Utilize a battery of behavioral tests that assess different domains of depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for depression.

Troubleshooting Steps:

  • Patient Selection: Implement stringent inclusion and exclusion criteria to enroll a more homogeneous patient population. Consider baseline severity of depression as a stratification factor.

  • Blinding Integrity: Ensure robust blinding procedures are in place for both patients and investigators to minimize expectation bias.

  • Endpoint Selection: While the MADRS is a standard endpoint, consider incorporating objective biomarkers, such as those derived from quantitative electroencephalography (qEEG), to complement clinical ratings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the two pivotal Phase II clinical trials of this compound.

Table 1: Efficacy Results of this compound Phase IIa (Study 9)

Treatment GroupMean Change from Baseline in MADRS Score (Week 3)95% Confidence Intervalp-value vs. Placebo
This compound 100 mg-14.6-17.5 to -11.70.011
This compound 150 mg-13.4-16.3 to -10.50.053
Placebo-9.1-12.1 to -6.1-

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of this compound Phase IIb (Study 31)

Treatment GroupMean Change from Baseline in MADRS Score (Week 6)95% Confidence Intervalp-value vs. Placebo
This compound 50 mg-12.3-14.4 to -10.2Not Statistically Significant
This compound 100 mg-11.6-13.7 to -9.5Not Statistically Significant
Placebo-10.8-12.9 to -8.7-

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

Experimental Protocols

Quantitative Electroencephalography (qEEG) Protocol for Comparing this compound and Ketamine

This protocol outlines the methodology used to compare the pharmacodynamic effects of this compound and ketamine on brain electrical activity.

  • Subject Population: Healthy male volunteers aged 18-55 years.

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Drug Administration: Intravenous infusion of this compound (e.g., 100 mg), ketamine (e.g., 0.5 mg/kg), or placebo over a 40-minute period.

  • EEG Recording:

    • Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).

    • Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and for a specified period post-infusion.

    • Eyes-closed and eyes-open resting-state conditions are recorded.

  • Data Analysis:

    • Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).

    • Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Source localization techniques to identify the brain regions showing the most significant changes in electrical activity.

    • Statistical comparison of changes in qEEG parameters between the active drug and placebo groups.

Visualizations

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca2+ NMDA_R->Ca_ion Influx This compound This compound This compound->NMDA_R Blocks CaMKII CaMKII Ca_ion->CaMKII Activates ERK ERK CaMKII->ERK Activates Akt Akt CaMKII->Akt Activates mTOR mTOR ERK->mTOR Activates Akt->mTOR Activates Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Promotes BDNF BDNF Release mTOR->BDNF Promotes

Caption: this compound's mechanism of action at the NMDA receptor.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting Patient_Screening Patient Screening (MDD diagnosis, treatment history) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (this compound vs. Placebo) Informed_Consent->Randomization Blinding Double-blinding (Patient & Investigator) Randomization->Blinding Drug_Admin Intravenous Infusion (this compound or Placebo) Blinding->Drug_Admin Monitoring Safety & Tolerability Monitoring Drug_Admin->Monitoring MADRS MADRS Assessment (Primary Endpoint) Monitoring->MADRS Secondary_Endpoints Secondary Endpoints (CGI, SDS, etc.) MADRS->Secondary_Endpoints Adverse_Events Adverse Event Reporting Secondary_Endpoints->Adverse_Events Data_Analysis Statistical Analysis (Comparison to Placebo) Adverse_Events->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: A generalized workflow for this compound clinical trials.

References

Technical Support Center: Navigating the Translational Challenges of Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine. The content addresses common challenges encountered when translating preclinical findings to human studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does it differ from ketamine?

A1: this compound is a low-trapping, non-competitive NMDA receptor channel blocker.[1][2] Like ketamine, it binds within the NMDA channel pore, but it has a faster off-rate and is less likely to become "trapped" inside the channel when it closes.[2][3] This "low-trapping" characteristic was hypothesized to provide antidepressant effects with a wider therapeutic window and fewer psychotomimetic side effects compared to ketamine.[2][4]

Q2: Preclinical studies in rodents showed promising antidepressant-like effects for this compound. Why didn't this efficacy translate robustly to human clinical trials for depression?

A2: The discrepancy between promising preclinical data and the eventual failure of this compound in larger clinical trials for depression is a significant translational challenge.[1][4] While early clinical studies showed some antidepressant signals, larger Phase IIb trials did not demonstrate a significant separation from placebo on primary endpoints, leading to the termination of its development for this indication.[1] Several factors could contribute to this "translational failure":

  • Differences in NMDA Receptor Subunit Composition: The subunit composition of NMDA receptors can differ between rodents and humans, potentially altering the binding affinity and functional effects of this compound.[5]

  • Complexity of Depression in Humans: Rodent models of depression, while useful, do not fully capture the heterogeneous nature of major depressive disorder (MDD) in humans.[6][7]

  • Pharmacokinetics and Metabolism: While this compound's pharmacokinetics have been characterized in humans, subtle differences in metabolism and brain penetration compared to preclinical models could impact efficacy.[8][9]

  • Nature of the Antidepressant Response: It's possible that the mechanisms driving the acute behavioral effects in preclinical models are not sufficient for sustained antidepressant efficacy in a complex clinical population. For instance, unlike ketamine, this compound did not significantly increase prefrontal global brain connectivity in depressed patients, a factor that may be linked to antidepressant response.[10][11]

Q3: My preclinical results show a clear separation between doses of this compound that engage the NMDA receptor (e.g., increased gamma-band EEG) and those that cause hyperlocomotion. However, I'm struggling to replicate a robust antidepressant-like phenotype. What could be the issue?

A3: This is a common challenge. While this compound effectively engages central NMDA receptors, as evidenced by changes in gamma-band EEG in both rodents and humans, this target engagement did not consistently translate to antidepressant efficacy in the clinic.[2][12]

Troubleshooting Steps:

  • Re-evaluate Your Behavioral Model: Consider the specific strain of rodents and the behavioral despair model being used. Some models may be more sensitive to the nuances of NMDA receptor modulation than others.

  • Dose-Response Curve: Ensure you have a comprehensive dose-response curve for both target engagement (EEG) and the behavioral outcome. It's possible the therapeutic window is narrower than initially hypothesized in your specific experimental setup.

  • Chronic vs. Acute Dosing: Much of the initial preclinical work focused on acute effects. Consider a chronic dosing paradigm, as this may better reflect the clinical scenario where repeated infusions were administered.

  • Positive Control: Include a positive control like ketamine in your experiments to validate the sensitivity of your behavioral assay to NMDA receptor antagonism.

Troubleshooting Guides

Issue 1: Inconsistent In Vitro Binding Affinity (Ki) and Channel Blocking (IC50) Values

You may observe variability in your in vitro measurements of this compound's potency. This can be due to several factors.

  • Experimental System: The choice of expression system (e.g., Xenopus oocytes vs. mammalian cell lines like CHO or HEK293) can influence the results due to differences in post-translational modifications and membrane composition.

  • NMDA Receptor Subunit Composition: Ensure you are testing on well-defined NMDA receptor subunit combinations (e.g., NR1/NR2A, NR1/NR2B). This compound has been shown to have a slight lack of selectivity between NR2A and NR2B subunits.[2]

  • Assay Conditions: Factors like membrane potential (voltage dependence), pH, and the concentration of glycine and glutamate can all impact the measured potency of channel blockers.

Issue 2: Difficulty Translating Doses from Animal Models to Human Equivalent Doses (HED)

Translating effective doses from preclinical species to humans is a critical step fraught with challenges.

  • Allometric Scaling: While a common practice, allometric scaling based on body surface area may not be sufficient for all compounds, especially those with complex pharmacokinetic profiles.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more sophisticated approach is to use PK/PD modeling. This involves developing a population pharmacokinetic model, as has been done for this compound, to understand its distribution and clearance.[8] This model can then be integrated with pharmacodynamic data (e.g., EEG changes) to predict a therapeutically relevant dose range in humans.

  • Use of Biomarkers: Employing translational biomarkers like quantitative electroencephalography (qEEG) can help to objectively align doses between species based on target engagement rather than just behavioral outcomes.[2][13][14]

Data Presentation

Table 1: Comparative In Vitro Properties of this compound and Ketamine

ParameterThis compoundKetamineReference(s)
Binding Affinity (Ki) 0.56–2.1 µM0.15 µM[2]
IC50 (Xenopus oocyte) 6.4 µM2.8 µM[2]
IC50 (CHO cell) 4–7 µM0.57 µM[2]
NR2A/NR2B IC50 Ratio 1.42.6[2]
Channel Trapping 54%86%[2]

Table 2: Human Pharmacokinetic Parameters of this compound (Intravenous Infusion)

ParameterMean Value90% Confidence IntervalReference(s)
Systemic Clearance (CL) 9.43 L/h9.12–9.77 L/h[8]
Central Volume of Distribution (V1) 106 L93.7–115 L[8]
Peripheral Volume of Distribution (V2) 47.3 L39.6–56.6 L[8]
Intercompartmental Clearance (Q) 75.7 L/h51.8–127 L/h[8]

Table 3: Overview of Key Clinical Trial Outcomes for this compound in Depression

Study PhaseDosingPrimary OutcomeResultReference(s)
Phase II (Exploratory) Single 100 mg infusionChange in MADRS scoreShowed an antidepressant signal[2]
Phase IIB (3-week) Repeated 100 mg or 150 mg infusionsChange in MADRS scoreShowed antidepressant effects, but not rapid-acting[1][2]
Phase IIb (6-week) Repeated 50 mg and 100 mg infusionsChange in MADRS scoreDid not separate from placebo on primary endpoints[1]

Experimental Protocols

Protocol 1: Assessment of NMDA Receptor Channel Trapping

This protocol is a generalized method based on the principles described in the literature for comparing the channel-trapping properties of this compound and ketamine.[2]

  • Cell Culture and Transfection: Use a mammalian cell line (e.g., HEK293) and transiently transfect with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A).

  • Electrophysiology: Perform whole-cell patch-clamp recordings. Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Drug Application: Apply a saturating concentration of glutamate and glycine to activate the NMDA receptors, resulting in an inward current.

  • Antagonist Application: In the continued presence of agonists, apply the NMDA receptor antagonist (this compound or ketamine) at a concentration near its IC50 until a steady-state block is achieved.

  • Washout and Re-application of Agonist: Rapidly wash out the antagonist and the agonists. After a brief washout period, re-apply only the agonists (glutamate and glycine).

  • Measurement of Trapping: The degree of "trapping" is determined by the extent of the block that remains upon the re-application of the agonists. A larger remaining block indicates a higher degree of trapping. The percentage of trapping is calculated as the percentage of the initial steady-state block that persists.

Visualizations

G cluster_preclinical Preclinical Observations cluster_clinical Clinical Trial Outcomes cluster_challenges Translational Challenges rodent_models Rodent Models of Depression target_engagement NMDA Receptor Target Engagement (e.g., Increased Gamma EEG) rodent_models->target_engagement antidepressant_effect Antidepressant-like Effects (e.g., Forced Swim Test) target_engagement->antidepressant_effect Promising Efficacy low_psychotomimetic Low Psychotomimetic Potential (e.g., No Hyperlocomotion) target_engagement->low_psychotomimetic Favorable Side-Effect Profile lack_of_efficacy Lack of Robust Efficacy (vs. Placebo) antidepressant_effect->lack_of_efficacy TRANSLATIONAL GAP favorable_tolerability Favorable Tolerability (Fewer Dissociative Effects) low_psychotomimetic->favorable_tolerability Successful Translation human_trials Human Clinical Trials (MDD) human_target_engagement Confirmed Target Engagement (EEG, fMRI) human_trials->human_target_engagement human_target_engagement->lack_of_efficacy Failure to Meet Endpoints human_target_engagement->favorable_tolerability Confirmed Profile species_diff Species Differences (Receptor Subunits, Neurocircuitry) model_limitations Limitations of Preclinical Models pk_pd_discrepancy PK/PD Discrepancies

Caption: Logical workflow of the translational gap for this compound.

G cluster_ketamine Ketamine (High-Trapping) cluster_this compound This compound (Low-Trapping) k_open NMDA Receptor (Open Channel) k_bind Ketamine Binds k_open->k_bind k_close Channel Closes k_bind->k_close k_trapped Ketamine Trapped (86% Probability) k_close->k_trapped l_close Channel Closes k_prolonged Prolonged Blockade k_trapped->k_prolonged l_untrapped This compound Dissociates (46% Probability) l_open NMDA Receptor (Open Channel) l_bind This compound Binds l_open->l_bind l_bind->l_close l_close->l_untrapped l_transient Transient Blockade l_untrapped->l_transient start start->k_open start->l_open

Caption: Comparison of high- vs. low-trapping NMDA antagonists.

G start Start Experiment: Inconsistent Preclinical Efficacy check_model Is the animal model validated for NMDA-targeting antidepressants? start->check_model check_dose Is the dose-response relationship for target engagement (EEG) and behavioral outcome established? check_model->check_dose Yes action_validate_model Action: Validate model with a known NMDA antagonist like ketamine or switch to a more sensitive model. check_model->action_validate_model No check_dosing_paradigm Are you using an acute or chronic dosing paradigm? check_dose->check_dosing_paradigm Yes action_establish_curve Action: Perform a full dose-response study for both EEG and behavior to identify the therapeutic window. check_dose->action_establish_curve No include_control Is a positive control (e.g., ketamine) included in the study design? check_dosing_paradigm->include_control Chronic action_consider_chronic Action: Consider a chronic dosing regimen to better mimic clinical trials. check_dosing_paradigm->action_consider_chronic Acute action_add_control Action: Add a positive control to confirm assay sensitivity. include_control->action_add_control No end_node Proceed with Optimized Protocol include_control->end_node Yes action_validate_model->check_model action_establish_curve->check_dose action_consider_chronic->check_dosing_paradigm action_add_control->include_control

Caption: Troubleshooting workflow for preclinical efficacy studies.

References

Technical Support Center: Optimizing Lanicemine Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanicemine. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing treatment schedules for sustained efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. Unlike other NMDA receptor antagonists like ketamine, this compound has a faster dissociation rate from the NMDA receptor channel. This "low-trapping" characteristic is thought to contribute to its reduced psychotomimetic side effects. By blocking the NMDA receptor, this compound modulates glutamate neurotransmission, which is implicated in the pathophysiology of depression.

Q2: What are the key differences between this compound and ketamine?

The primary difference lies in their interaction with the NMDA receptor. Ketamine is a high-trapping channel blocker, meaning it dissociates slowly from the receptor, which is associated with more pronounced psychotomimetic and dissociative side effects. This compound's low-trapping nature leads to a better safety profile with minimal such adverse effects. While both have shown rapid antidepressant effects, the sustained efficacy and side-effect profiles differ, which is a key area of ongoing research.

Q3: What are the known signaling pathways affected by this compound?

NMDA receptor antagonists, including this compound, have been shown to influence key signaling pathways involved in neuroplasticity and cell survival. These include the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathways. The blockade of NMDA receptors can lead to an increase in BDNF expression and activation of the mTOR pathway, which are thought to underlie the rapid antidepressant effects by promoting synaptogenesis.

Q4: What are the most common adverse events reported in clinical trials?

The most frequently reported adverse event in clinical trials with this compound is dizziness, particularly around the time of infusion. Other reported side effects, though less common, include feeling abnormal, disinhibition, and illusion. Importantly, clinically significant dissociative and psychotomimetic effects, as are common with ketamine, are not prominent with this compound.

Troubleshooting Guides

Issue 1: Lack of Sustained Efficacy in Preclinical Models

  • Possible Cause: Suboptimal dosing schedule.

    • Troubleshooting Tip: Early clinical trials explored various dosing frequencies. For instance, a regimen of three times a week for the initial weeks, followed by a tapered frequency (once a week, then once every two weeks) was tested. Consider a similar tapering strategy in your preclinical model to maintain therapeutic levels without inducing tolerance.

  • Possible Cause: Insufficient target engagement.

    • Troubleshooting Tip: Ensure adequate central nervous system (CNS) exposure. While this compound is CNS penetrant, pharmacokinetic studies are crucial. Monitor plasma and brain concentrations of this compound to correlate with behavioral outcomes.

  • Possible Cause: Model-specific limitations.

    • Troubleshooting Tip: The choice of preclinical model is critical. While the forced swim test is common for screening antidepressants, consider using models of chronic stress to better mimic the clinical condition of treatment-resistant depression.

Issue 2: Variability in Behavioral Readouts

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Tip: Intravenous infusion is the most common route in clinical trials to ensure bioavailability. If using other routes in preclinical studies (e.g., intraperitoneal), ensure consistent administration technique and vehicle use.

  • Possible Cause: Environmental stressors affecting behavior.

    • Troubleshooting Tip: Minimize environmental stressors for the animals. Factors such as noise, light cycles, and handling can significantly impact behavioral tests. Acclimatize animals to the testing environment and handle them consistently.

  • Possible Cause: Subject-specific metabolic differences.

    • Troubleshooting Tip: Account for potential variability in drug metabolism. While this compound has not been found to significantly affect major metabolic pathways like CYP3A, individual differences can still exist. Group randomization and a sufficient number of subjects per group can help mitigate this variability.

Data Presentation

Table 1: Summary of this compound Clinical Trial Dosing Schedules

Study PhaseDosageDosing FrequencyDurationReference
Phase IIb100 mg or 150 mgThree intravenous infusions per week3 weeks
Phase IIb50 mg or 100 mgWeeks 1-3: 3x/week; Weeks 4-6: 1x/week; Weeks 7-12: 1x/every 2 weeks12 weeks
Phase I75 mg or 150 mgSingle intravenous infusionN/A
Phase Ib100 mgThree infusions over a 5-day period5 days

Table 2: Clinical Efficacy Measures for this compound

Efficacy MeasureDosageResultTime PointReference
MADRS Score Change from Baseline100 mg & 150 mgSignificant improvement vs. placebo (~13-point decline vs. 8-point decline)3 weeks
CGI-I Response Rate100 mg65% (much or very much improved)Weeks 3, 4, and 5
MADRS Score Change from Baseline50 mg & 100 mgNo significant difference from placebo6 weeks
Hyperarousal Symptoms (CAPS-5)100 mgCohen's d = -0.75Post-infusion

Experimental Protocols

1. Preclinical Forced Swim Test (FST) Protocol

  • Objective: To assess the antidepressant-like effects of this compound.

  • Materials:

    • Cylindrical water tanks (e.g., 25 cm height, 15 cm diameter).

    • Water maintained at 23-25°C.

    • Video recording system.

    • This compound solution and vehicle control.

  • Procedure:

    • Acclimatization: Habituate mice to the experimental room for at least 1 hour before the test.

    • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.

    • Pre-test Session (Day 1): Place each mouse in the water tank for a 15-minute conditioning swim. This is to induce a state of helplessness.

    • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the water tanks for a 6-minute test session.

    • Data Acquisition: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

2. Western Blotting for BDNF and mTOR Pathway Proteins

  • Objective: To quantify changes in protein expression in key signaling pathways following this compound treatment.

  • Materials:

    • Brain tissue homogenates (e.g., from prefrontal cortex or hippocampus).

    • Protein lysis buffer and protease/phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF membranes.

    • Primary antibodies (e.g., anti-BDNF, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

    • Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies.

    • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.

Mandatory Visualizations

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates BDNF BDNF NMDA_Receptor->BDNF Leads to increased expression mTOR_pathway mTOR Pathway NMDA_Receptor->mTOR_pathway Leads to activation This compound This compound This compound->NMDA_Receptor Blocks Synaptogenesis Synaptogenesis & Antidepressant Effects BDNF->Synaptogenesis mTOR_pathway->Synaptogenesis

Caption: Proposed signaling pathway for this compound's antidepressant effects.

Experimental_Workflow_FST start Start acclimatization Animal Acclimatization start->acclimatization drug_admin This compound or Vehicle Administration acclimatization->drug_admin pre_test Day 1: Pre-test Session (15 min swim) drug_admin->pre_test test_session Day 2: Test Session (6 min swim) pre_test->test_session 24h interval data_acq Video Recording & Immobility Scoring test_session->data_acq analysis Statistical Analysis data_acq->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test.

Logical_Relationship_Troubleshooting issue Issue Lack of Sustained Efficacy cause1 Possible Cause Suboptimal Dosing issue:f1->cause1:f0 cause2 Possible Cause Insufficient Target Engagement issue:f1->cause2:f0 cause3 Possible Cause Model Limitations issue:f1->cause3:f0 solution1 Solution Implement Tapered Dosing Schedule cause1:f1->solution1:f0 solution2 Solution Conduct Pharmacokinetic Studies cause2:f1->solution2:f0 solution3 Solution Use Chronic Stress Models cause3:f1->solution3:f0

Potential drug-drug interactions with Lanicemine in clinical settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?

A1: this compound is a low-clearance compound primarily eliminated through urinary excretion, with a substantial portion of the drug (approximately 37%) excreted unchanged.[1][2] Its metabolism is not heavily reliant on cytochrome P450 (CYP) enzymes. The main metabolites identified are O-glucuronide and N-carbamoyl glucuronide conjugates, indicating that Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), play a more significant role in its biotransformation.[1][2][3][4] Ten metabolites have been identified in urine, with an O-glucuronide conjugate (M1) being the most abundant.[1][2] In plasma, the primary circulating components are unchanged this compound, a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6), with each metabolite accounting for less than 4% of the total radioactivity.[2][4]

Q2: What are the likely pharmacokinetic drug-drug interactions with this compound?

A2: Given that this compound is a low-clearance drug and its metabolism is not primarily mediated by CYP450 enzymes, the potential for significant pharmacokinetic interactions with drugs that are potent inhibitors or inducers of CYP enzymes is predicted to be low. However, co-administration with drugs that are strong inhibitors or inducers of UGT enzymes could potentially alter this compound's pharmacokinetics. At present, there are no specific clinical studies that have formally investigated drug-drug interactions with this compound.

Q3: What are the potential pharmacodynamic drug-drug interactions with this compound?

A3: As an NMDA receptor antagonist, this compound has the potential for pharmacodynamic interactions with other centrally acting drugs. Co-administration with other CNS depressants, such as benzodiazepines, barbiturates, opioids, or alcohol, could lead to additive sedative, cognitive, and psychomotor effects. Caution should be exercised when this compound is administered with other drugs that modulate glutamatergic neurotransmission. For instance, co-administration with other NMDA receptor antagonists like ketamine, memantine, or dextromethorphan could potentiate both therapeutic and adverse effects.[5][6][7][8][9]

Q4: Are there any specific drugs that are contraindicated for use with this compound?

A4: While there are no specific contraindications established for this compound, general contraindications for NMDA receptor antagonists should be considered. These include a history of hypersensitivity to the drug or other members of the class.[5] Based on contraindications for other NMDA antagonists like ketamine, caution is advised in patients with conditions that could be exacerbated by increases in blood pressure, such as severe hypertension, stroke, or intracranial mass.[5]

Troubleshooting Guide

Q1: We are observing greater-than-expected sedative effects in our clinical trial participants receiving this compound as an adjunctive therapy. What could be the cause?

A1: This could be a result of a pharmacodynamic interaction. Review the participants' concomitant medications for any CNS depressants, such as benzodiazepines, opioids, or certain antidepressants with sedative properties. The co-administration of these drugs with this compound can lead to an additive sedative effect. It is recommended to carefully monitor participants for signs of excessive sedation and consider dose adjustments of the concomitant medication if clinically appropriate.

Q2: The pharmacokinetic profile of this compound in our study shows higher inter-individual variability than anticipated. Could a drug-drug interaction be responsible?

A2: While specific drug-drug interaction studies are lacking, high inter-individual variability could be influenced by concomitant medications that affect UGT enzymes. It would be prudent to collect detailed information on all co-administered drugs, including over-the-counter medications and herbal supplements. Genetic polymorphisms in UGT enzymes could also contribute to this variability. Analyzing pharmacokinetic data based on concomitant medication use might help identify potential interactions.

Q3: A participant in our study experienced a transient increase in blood pressure after receiving a this compound infusion. Should we be concerned about a drug interaction?

A3: Some NMDA receptor antagonists, like ketamine, can cause a transient increase in blood pressure.[5] While this compound is reported to have a better safety profile, this effect cannot be entirely ruled out.[10] It is important to investigate if the participant is taking any other medications that can affect blood pressure, such as stimulants, sympathomimetics, or certain antidepressants. The combination could have an additive effect. Vital signs should be closely monitored, and a thorough review of concomitant medications is warranted.

Quantitative Data on this compound Metabolism

Currently, there are no published clinical studies that provide quantitative data on drug-drug interactions with this compound. The available data focuses on its metabolism and excretion in healthy subjects.

ParameterValueReference
Route of Elimination Predominantly urinary excretion[1][2][4]
Recovery in Urine (% of dose) 93.8%[1][2]
Recovery in Feces (% of dose) 1.9%[1][2]
Unchanged this compound in Urine (% of dose) 37.0%[1][2]
Major Metabolite in Urine O-glucuronide conjugate (M1) (~11% of dose)[1][2]
Plasma Clearance 8.3 L/h[2][3]
Terminal Half-life (T½) 16 hours[2][3][4]

Experimental Protocols

Assessment of this compound Metabolism and Excretion:

A study to determine the metabolism and disposition of this compound was conducted in six healthy male subjects.[1] A single intravenous infusion of 150 mg of [14C]-labeled this compound was administered over one hour.[1][2] Blood, urine, and feces were collected at various time points to measure total radioactivity and to identify and quantify this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Visualizations

Lanicemine_Metabolism cluster_potential_interactions Potential Interacting Drugs This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation N_Acetylation N-Acetylation This compound->N_Acetylation Excretion Urinary Excretion This compound->Excretion Unchanged Metabolites Metabolites (Hydroxylated, Glucuronidated, N-acetylated) Hydroxylation->Metabolites Glucuronidation->Metabolites N_Acetylation->Metabolites Metabolites->Excretion UGT_Inhibitors UGT Inhibitors UGT_Inhibitors->Glucuronidation Inhibit UGT_Inducers UGT Inducers UGT_Inducers->Glucuronidation Induce

Caption: Metabolic pathway of this compound and potential sites of drug-drug interactions.

DDI_Workflow Start Suspected Drug-Drug Interaction (e.g., unexpected adverse event, altered PK profile) Step1 1. Detailed Concomitant Medication Review Start->Step1 Step2 2. Literature Search for Interactions with NMDA Antagonists and UGT Substrates Step1->Step2 Step3 3. Pharmacokinetic Data Stratification and Analysis Step2->Step3 Decision Clinically Significant Interaction Suspected? Step3->Decision Step4a 4a. Implement Enhanced Monitoring (e.g., vital signs, sedation scores) Decision->Step4a Yes Step5 5. Report Findings to Safety Monitoring Board Decision->Step5 No Step4b 4b. Consider Dose Adjustment of Concomitant Medication Step4a->Step4b Step4b->Step5 End Resolution Step5->End

Caption: Workflow for investigating a potential drug-drug interaction with this compound in a clinical setting.

References

Technical Support Center: Interpreting Variability in Patient Response to Lanicemine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanicemine. Our goal is to help you navigate the complexities of your experiments and interpret the variability in patient response to this N-methyl-D-aspartate (NMDA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it differ from other NMDA receptor antagonists like ketamine?

This compound is a low-trapping, non-competitive antagonist of the NMDA receptor.[1][2] Unlike ketamine, which gets trapped in the ion channel, this compound has a faster dissociation rate.[2] This "low-trapping" property is thought to contribute to its reduced psychotomimetic side effects compared to ketamine.[1][2] While both drugs target the NMDA receptor, this difference in binding kinetics may underlie their distinct clinical profiles.

Q2: Why is there significant variability in patient response to this compound treatment in clinical trials?

The variability in patient response to this compound is a complex issue with several contributing factors:

  • Patient Heterogeneity: Major Depressive Disorder (MDD) is a heterogeneous condition. The underlying neurobiology can differ significantly between patients, leading to varied responses to a targeted therapy like this compound.

  • NMDA Receptor Subunit Composition: The NMDA receptor is a heteromeric complex, typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) influences the receptor's properties.[3][4] Preclinical studies suggest that stress and depression can alter the expression of these subunits in different brain regions, which could impact this compound's efficacy.[3][5]

  • Pharmacokinetics: There is inter-individual variability in the pharmacokinetics of this compound.[6] Factors such as lean body mass and body surface area can influence drug clearance and volume of distribution, potentially affecting the concentration of the drug at the target site.[6]

  • Concomitant Medications: The use of other medications, such as benzodiazepines, may alter the antidepressant effects of NMDA channel blockers.[7]

  • Clinical Trial Design: Differences in study design, patient populations, and placebo response rates can all contribute to the conflicting results seen in various clinical trials.[6]

Q3: What are the key pharmacokinetic parameters of this compound?

A population pharmacokinetic analysis of this compound described its pharmacokinetics using a two-compartment model with zero-order input and first-order elimination.[6] Key parameters include:[6]

  • Mean Systemic Clearance (CL): 9.43 L/h

  • Central Compartment Volume of Distribution (V1): 106 L

  • Peripheral Volume of Distribution (V2): 47.3 L

  • Intercompartmental Clearance (Q): 75.7 L/h

  • Mean Terminal Half-life: 9 to 16 hours

Lean body mass and body surface area were identified as significant covariates influencing the pharmacokinetics of this compound.[6]

Q4: Can electroencephalography (EEG) be used as a biomarker for this compound's target engagement?

Yes, quantitative EEG (qEEG) has been investigated as a potential biomarker for NMDA receptor antagonist target engagement.[1][8] Specifically, an increase in gamma band power has been observed following the administration of NMDA receptor channel blockers, including this compound.[1][9] In a study with cynomolgus monkeys, both ketamine and this compound increased relative gamma power.[1] This suggests that qEEG could be a useful tool for confirming that this compound is engaging its target in the central nervous system.

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp)

Objective: To measure the effect of this compound on NMDA receptor-mediated currents in neuronal cultures.

Problem Potential Cause(s) Recommended Solution(s)
No or weak NMDA receptor-mediated currents. 1. Poor health of neuronal culture. 2. Low expression of functional NMDA receptors. 3. Degradation of NMDA or glycine co-agonist. 4. Incorrect voltage clamp holding potential.1. Ensure optimal culture conditions and cell viability. 2. Use a positive control (e.g., a known potent NMDA receptor agonist) to confirm receptor functionality. 3. Prepare fresh agonist solutions for each experiment. 4. For isolating NMDA currents, a depolarized holding potential (e.g., +40 mV) is often used to relieve the Mg2+ block.[10]
High variability in this compound's inhibitory effect. 1. Inconsistent drug concentration at the recording site. 2. Variability in NMDA receptor subunit composition across cells. 3. Use-dependent nature of the block.1. Ensure complete and rapid perfusion of the recording chamber with the this compound-containing solution. 2. Characterize the NMDA receptor subunit expression in your cell culture system if possible. 3. Pre-apply this compound before co-application with the agonist to ensure the channel is open for the antagonist to bind.
"Rundown" of NMDA receptor currents over time. 1. Instability of the patch-clamp recording. 2. Cellular dialysis with the internal pipette solution. 3. Receptor desensitization.1. Monitor seal and access resistance throughout the experiment. 2. Include ATP and GTP in the internal solution to support cellular metabolism. 3. Allow for sufficient washout periods between drug applications.
Electrical noise or artifacts in the recording. 1. Improper grounding of the setup. 2. Fluid level fluctuations in the recording chamber. 3. Perfusion system introducing vibrations.1. Check all grounding connections. 2. Maintain a stable bath level. 3. Isolate the perfusion system from the recording rig to minimize vibrations.[11]
In Vivo Microdialysis

Objective: To measure extracellular glutamate levels in a specific brain region following this compound administration.

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable glutamate levels in the dialysate. 1. Poor probe recovery. 2. Incorrect probe placement. 3. Rapid glutamate uptake in the surrounding tissue.1. Calibrate each microdialysis probe in vitro before implantation to determine its recovery rate. 2. Verify probe placement histologically after the experiment. 3. Consider using a glutamate uptake inhibitor in a control group to confirm the ability to detect changes in extracellular glutamate.[12]
High variability in baseline glutamate levels. 1. Tissue damage from probe insertion. 2. Stress-induced glutamate release in the animal. 3. Inconsistent perfusion flow rate.1. Allow for a sufficient stabilization period (e.g., 1-2 hours) after probe insertion before collecting baseline samples. 2. Habituate the animals to the experimental setup to minimize stress. 3. Use a high-precision syringe pump for consistent and pulseless perfusion.
No change in glutamate levels after this compound administration. 1. this compound does not significantly alter tonic extracellular glutamate levels at the dose tested. 2. The chosen brain region is not a primary site of action for this compound's effects on glutamate. 3. Compensatory changes in glutamate uptake or release.1. Test a range of this compound doses. 2. Consult literature to identify brain regions where NMDA receptor antagonism is known to affect glutamate levels. 3. Consider measuring glutamate clearance in addition to absolute levels.[12]
Contamination of samples. 1. Leakage from the microdialysis probe. 2. Improper sample handling and storage.1. Inspect probes for any damage before use. 2. Collect samples into chilled vials and store them immediately at -80°C. Use appropriate derivatization agents for glutamate analysis.[13]
Clinical Studies and Data Interpretation

Objective: To design and interpret clinical trials investigating the efficacy of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High placebo response rate obscuring the drug effect. 1. Patient expectations. 2. Natural fluctuations in depressive symptoms. 3. Supportive environment of the clinical trial.1. Employ a placebo lead-in period to identify and exclude placebo responders. 2. Use objective biomarkers (e.g., EEG) in addition to subjective rating scales. 3. Ensure raters are blinded and well-trained to minimize rater-related variability.
Failure to meet the primary endpoint. 1. Inappropriate primary endpoint or time point. 2. Suboptimal dosing regimen. 3. Inclusion of a patient population not likely to respond.1. The primary endpoint should be carefully chosen based on the expected time course of this compound's effects. For example, some studies used a 6-week endpoint for the primary analysis of MADRS scores.[14][15] 2. Conduct thorough dose-finding studies. There may be a narrow therapeutic window. 3. Consider enriching the study population with patients who have specific biomarkers or clinical characteristics that may predict a response.
Inconsistent results across different studies. 1. Differences in study design (e.g., monotherapy vs. adjunctive therapy). 2. Variations in patient inclusion/exclusion criteria. 3. Different dosing schedules and durations of treatment.1. Carefully compare the methodologies of different trials when interpreting the results. 2. Analyze the baseline characteristics of the patient populations in each study. 3. Conduct a meta-analysis to identify potential sources of heterogeneity.

Data Presentation

Summary of this compound Clinical Trial Data (Major Depressive Disorder)
Study Identifier Phase Treatment Arms Patient Population Primary Outcome Key Findings
NCT00781742 [8][16]IIBThis compound 100 mg, this compound 150 mg, Placebo (adjunctive)152 patients with moderate-to-severe MDD with a history of poor response to antidepressantsChange from baseline in MADRS total score at week 3Both this compound doses showed a statistically significant greater reduction in MADRS score compared to placebo.[8] The 100 mg dose showed numerically better results on most secondary measures.[8]
NCT01482221 [14][15][17]IIbThis compound 50 mg, this compound 100 mg, Placebo (adjunctive)302 patients with MDD and a history of inadequate treatment responseChange from baseline in MADRS total score at week 6Neither dose of this compound was superior to placebo on the primary endpoint.[14][15][17]
NCT00491686 [8]IIAThis compound 100 mg, PlaceboPatients with treatment-resistant MDDChange in MADRS total score from baseline to 24 hours post-infusionA trend for an antidepressant effect was observed, with a peak at 72 hours post-infusion.[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the inhibitory effect of this compound on NMDA-evoked currents in cultured hippocampal neurons.

  • Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips and culture for 14-21 days.

  • Solutions:

    • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 0 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, saturated with 95% O2/5% CO2. Include 10 µM glycine as a co-agonist.

    • Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from visually identified pyramidal neurons.

    • Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.

    • Establish a stable baseline recording of NMDA-evoked currents by puff application of 100 µM NMDA.

    • Bath apply this compound at various concentrations (e.g., 1, 10, 100 µM) and measure the reduction in the NMDA-evoked current amplitude.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA current at each this compound concentration.

    • Construct a dose-response curve and calculate the IC50 value.

Protocol 2: Quantitative EEG (qEEG) Analysis

Objective: To measure changes in gamma band power following this compound administration.

  • Electrode Placement: Implant EEG electrodes over the frontal cortex of the animal model (e.g., rat or non-human primate).

  • Recording:

    • Record a baseline EEG for at least 30 minutes before drug administration.

    • Administer this compound or vehicle intravenously.

    • Continuously record EEG for a predefined period post-infusion (e.g., 2 hours).

  • Data Processing:

    • Filter the raw EEG data to remove artifacts.

    • Perform a Fast Fourier Transform (FFT) to obtain the power spectrum.

    • Divide the power spectrum into frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Data Analysis:

    • Calculate the absolute and relative power for each frequency band.

    • Compare the change in gamma band power from baseline between the this compound and vehicle groups.

Mandatory Visualizations

Lanicemine_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_downstream Downstream Effects Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Ion Ca2+ NMDA_Receptor->Ca_Ion Influx AMPA_Receptor->Postsynaptic_Neuron Depolarization Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_Ion->Synaptic_Plasticity This compound This compound This compound->NMDA_Receptor Blocks Antidepressant_Effect Potential Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: Proposed signaling pathway of this compound at the glutamatergic synapse.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., rodent with depressive-like phenotype) Start->Animal_Model Baseline_Measures Baseline Behavioral and Physiological Measures (e.g., Forced Swim Test, EEG) Animal_Model->Baseline_Measures Drug_Administration Administer this compound or Vehicle Baseline_Measures->Drug_Administration Post_Treatment_Measures Post-Treatment Measures (Behavioral Tests, EEG, Microdialysis) Drug_Administration->Post_Treatment_Measures Data_Analysis Data Analysis and Comparison (this compound vs. Vehicle) Post_Treatment_Measures->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for preclinical assessment of this compound.

Variability_Factors cluster_factors Contributing Factors Variability Variability in Patient Response Genetics Genetics (NMDA Receptor Subunit Genes) Genetics->Variability Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Pharmacokinetics->Variability Disease_Heterogeneity Disease Heterogeneity (MDD Subtypes) Disease_Heterogeneity->Variability Environment Environmental Factors (Concomitant Medications, Diet) Environment->Variability

References

Technical Support Center: Enhancing the Oral Bioavailability of Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral administration of Lanicemine. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its oral bioavailability.

Troubleshooting Guides

Researchers investigating the oral delivery of this compound may encounter several challenges. This section provides a structured approach to troubleshooting common issues.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

You have administered an oral formulation of this compound to rodents and observed significantly lower and more variable plasma concentrations than anticipated.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound's free base is described as a "neat oil," and while its dihydrochloride salt form has enhanced water solubility, its solubility in gastrointestinal (GI) fluids may still be a limiting factor.[1][2] The solubility of this compound in PBS (pH 7.2) is approximately 3 mg/mL.[3][4]
Extensive First-Pass Metabolism After oral absorption, this compound will pass through the liver, where it may be subject to significant metabolism by cytochrome P450 enzymes, similar to other CNS drugs like ketamine (metabolized by CYP3A4 and CYP2B6).[5][6] This can reduce the amount of active drug reaching systemic circulation.[7]
Efflux by Intestinal Transporters P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption. This is a common challenge for CNS drugs.[8][9]
Inadequate Formulation The vehicle used to dissolve or suspend this compound for oral dosing may not be optimal for its absorption.

Issue 2: Inconsistent In Vitro Permeability Results

Your Caco-2 cell permeability assays show conflicting results regarding this compound's potential for oral absorption.

Potential Cause Troubleshooting Steps
Assay System Variability Caco-2 cells can exhibit variability in transporter expression levels between different laboratories and even different passage numbers.
Presence of Efflux A high efflux ratio (Papp B-A / Papp A-B) suggests that this compound is a substrate for efflux transporters like P-gp, which is common for CNS-active compounds.[8][9]
Poor Compound Solubility in Assay Buffer If this compound is not fully dissolved in the apical buffer, its apparent permeability will be underestimated.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that could affect its oral bioavailability?

A1: this compound is a small molecule with a molecular weight of 198.27 g/mol .[10] Its calculated XLogP is 1.95, suggesting moderate lipophilicity.[11] It has 2 hydrogen bond acceptors and 1 donor.[11] While these properties are generally favorable for oral absorption, its solubility can be a limiting factor. The free base is an oil, but the dihydrochloride salt form is expected to have better aqueous solubility.[1][3][4]

Q2: Which formulation strategies could potentially improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be explored:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[7][12][13] These formulations can also promote lymphatic transport, which may help bypass first-pass metabolism in the liver.[5][14]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric or solid lipid nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its uptake by intestinal cells.[15][16][17][18][19][20]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and extent.

  • Prodrug Approach: A prodrug of this compound could be designed to have improved solubility and permeability, which is then converted to the active drug in the body.[21][22][23] This strategy has been explored for other NMDA receptor antagonists to enhance oral bioavailability.[24]

Q3: What in vitro models are recommended for assessing this compound's oral absorption potential?

A3: The Caco-2 cell monolayer model is a widely used in vitro tool to predict human intestinal permeability.[25] It is crucial to determine both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability to assess efflux. For a more comprehensive in vitro assessment, a Caco-2/hepatocyte co-culture model can be used to simultaneously evaluate permeability and first-pass metabolism.[26][27]

Q4: How can I investigate if this compound is a substrate for P-glycoprotein (P-gp)?

A4: You can perform a bidirectional Caco-2 assay. If the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells

This protocol outlines the procedure for determining the bidirectional permeability of this compound across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure tight junction integrity.

  • Preparation of Dosing Solutions: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a relevant concentration. Also, prepare a solution of a low-permeability marker (e.g., lucifer yellow) to assess monolayer integrity during the experiment.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Add the this compound dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Add the this compound dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as the A-B assay.

  • Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS). Analyze the concentration of the low-permeability marker to confirm monolayer integrity.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

  • Calculation of Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a basic oral pharmacokinetic study in rats to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

  • Animal Acclimatization and Fasting: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight (with free access to water) before dosing.

  • Formulation Preparation: Prepare the oral formulation of this compound (e.g., a solution or suspension in an appropriate vehicle). Also, prepare a sterile solution for intravenous (IV) administration for the determination of absolute bioavailability.

  • Dosing:

    • Oral Group: Administer the this compound formulation to a group of rats via oral gavage at a specific dose.

    • Intravenous Group: Administer the IV solution to a separate group of rats via tail vein injection at a lower dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both oral and IV groups.

  • Calculation of Oral Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Blocks (Low-Trapping) Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates Signaling_Cascades Downstream Signaling Cascades CaMKII->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effect) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Develop Oral Formulation (e.g., Lipid-based, Nanoparticle) Caco2 Caco-2 Permeability Assay (Assess Absorption & Efflux) Formulation->Caco2 Metabolism Hepatocyte Metabolism Assay (Assess First-Pass Effect) Formulation->Metabolism PK_Study Rodent Pharmacokinetic Study (Oral vs. IV Dosing) Caco2->PK_Study Inform In Vivo Study Design Metabolism->PK_Study Inform In Vivo Study Design Bioavailability Calculate Oral Bioavailability (F%) Analyze PK Parameters PK_Study->Bioavailability

References

Lanicemine Technical Support Center: Troubleshooting Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Lanicemine in common research solutions. Find answers to frequently asked questions and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It offers high solubility, allowing for the preparation of stock solutions up to 100 mg/mL.[3] For subsequent dilutions into aqueous buffers, ensure the final DMSO concentration is low enough to not affect your experimental system.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in a phosphate-buffered saline (PBS). What could be the cause and how can I resolve this?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers like PBS is a common issue and can be attributed to the lower solubility of this compound in aqueous solutions compared to organic solvents. This compound's solubility in PBS (pH 7.2) is approximately 3 mg/mL.[1][2] If your final concentration exceeds this, precipitation is likely.

To resolve this, you can try the following:

  • Decrease the final concentration: Ensure your final working concentration is below the solubility limit in PBS.

  • Use a co-solvent: For in vivo experiments, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[4]

  • Gentle warming and sonication: These techniques can aid in the dissolution of the compound in your working solution.[4]

  • Prepare fresh solutions: It is recommended to prepare fresh aqueous working solutions daily and use them promptly.[4]

Q3: What are the optimal storage conditions for this compound powder and its stock solutions?

A3: For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least three to four years.[1][5]

For stock solutions in DMSO:

  • Store at -80°C for up to 6 months.[3][4]

  • Store at -20°C for up to 1 month.[3][4]

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

Q4: Is this compound stable in aqueous solutions for the duration of my cell-based assay (e.g., 24-48 hours)?

A4: While specific degradation kinetics in cell culture media are not extensively published, the general recommendation is to prepare aqueous solutions of this compound fresh and use them on the same day.[4] Storing aqueous solutions for more than 24 hours is not advised due to potential degradation.[2] For longer-term experiments, consider reapplying freshly diluted this compound at regular intervals.

Q5: Can I use water to prepare my this compound stock solution?

A5: While the dihydrochloride salt form of this compound has enhanced water solubility, preparing a concentrated stock solution in water may still be challenging.[5] If you choose to use water, it is crucial to filter and sterilize the solution using a 0.22 μm filter before use.[4] For consistent and reliable results, DMSO is the preferred solvent for initial stock preparation.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO30 mg/mL - 100 mg/mL[1][2][3]
Ethanol20 mg/mL[1][2]
Dimethylformamide (DMF)5 mg/mL[1][2]
PBS (pH 7.2)3 mg/mL[1][2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid (Pure)-20°C≥ 4 years[1][2]
In Solvent (DMSO)-80°C6 months[3][4]
In Solvent (DMSO)-20°C1 month[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium or desired aqueous buffer to the final working concentration.

  • Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Visual Guides

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use signaling_pathway Simplified Signaling Pathway of this compound Action This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Blocks Ca_ion Ca²+ Influx NMDA_R->Ca_ion Reduces Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Modulates troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? check_conc Is Final Concentration > 3 mg/mL in PBS? start->check_conc Yes reduce_conc Decrease Final Concentration check_conc->reduce_conc Yes use_cosolvent Use Co-solvent (e.g., SBE-β-CD) check_conc->use_cosolvent No, but still precipitates warm_sonicate Apply Gentle Warming/Sonication use_cosolvent->warm_sonicate prepare_fresh Prepare Fresh Daily warm_sonicate->prepare_fresh

References

Technical Support Center: Mitigating Potential Psychotomimetic Effects of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving NMDA receptor antagonists.

Troubleshooting Guides

This section addresses common experimental challenges and provides step-by-step guidance to troubleshoot and resolve them.

Issue 1: High variability in prepulse inhibition (PPI) results after administration of an NMDA receptor antagonist.
  • Question: We are observing significant variability in our PPI data, making it difficult to assess the psychotomimetic-like effects of our NMDA receptor antagonist. What could be the cause, and how can we improve the consistency of our results?

  • Answer: High variability in PPI testing can stem from several factors. Here is a troubleshooting guide to help you identify and address the potential causes:

    • Acclimation Period: Ensure a sufficient and consistent acclimation period for all animals to the testing environment. A minimum of 30-60 minutes is recommended before initiating the test.[1][2]

    • Handling Stress: Minimize handling stress on the day of the experiment. Avoid cage changes or other disruptive procedures immediately before testing.[1]

    • Apparatus Calibration: Regularly calibrate the startle apparatus, including the sound and vibration sensors, to ensure accurate and consistent measurements.[2]

    • Background Noise: Maintain a consistent and low-level background noise in the testing chambers. Fluctuations in ambient noise can affect the startle response. The background noise level should be standardized across all test sessions.[1][2]

    • Animal-Specific Factors: Be aware that individual animal characteristics, such as strain and sex, can influence baseline startle responses and PPI. Ensure your experimental groups are well-matched.[3]

    • Data Analysis: If hyperactivity is observed, it can interfere with the startle response measurement. Carefully analyze the baseline movement of the animals and consider excluding data from hyperactive subjects if their baseline amplitude is high.[4]

Issue 2: NMDA receptor antagonist fails to induce hyperlocomotion in our rodent model.
  • Question: We administered a standard dose of an NMDA receptor antagonist (e.g., MK-801, PCP), but we are not observing the expected increase in locomotor activity. Why might this be happening?

  • Answer: The absence of an expected hyperlocomotor response to NMDA receptor antagonists can be due to several experimental variables. Consider the following troubleshooting steps:

    • Dose-Response Relationship: The effects of NMDA receptor antagonists on locomotor activity are dose-dependent. Lower doses typically induce hyperlocomotion, while higher doses can lead to stereotypy, ataxia, and even sedation, which would reduce overall movement.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for inducing hyperlocomotion in your specific animal strain and experimental conditions.

    • Animal Strain: Different rodent strains can exhibit varying sensitivities to NMDA receptor antagonists. For instance, Short-Sleep (SS) mice have been shown to have a greater locomotor activation in response to lower doses of MK-801 compared to Long-Sleep (LS) mice.[5]

    • Habituation to the Environment: The novelty of the testing environment can influence the locomotor response. Habituation to the testing chamber prior to drug administration can alter the baseline activity and the subsequent drug-induced effects.[7]

    • Route and Timing of Administration: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing are consistent and appropriate for the specific antagonist used to achieve peak brain concentration during the testing period.

Issue 3: Co-administered mitigating agent is ineffective at reducing psychotomimetic-like behaviors.
  • Question: We are co-administering a potential mitigating agent with an NMDA receptor antagonist, but we are not seeing a reduction in psychosis-like behaviors (e.g., PPI deficits, hyperlocomotion). What are the potential reasons for this lack of efficacy?

  • Answer: The lack of efficacy of a co-administered agent can be due to several factors related to the compound itself, the experimental design, or the underlying biological mechanisms.

    • Pharmacokinetics and Pharmacodynamics: The timing of administration of the mitigating agent relative to the NMDA receptor antagonist is critical. The mitigating agent needs to be present at its target site at a sufficient concentration when the antagonist is exerting its effects. Consider conducting pharmacokinetic studies to determine the optimal dosing regimen.

    • Mechanism of Action: The chosen mitigating agent may not target the specific downstream pathways that are most critical for the psychotomimetic effects of the NMDA receptor antagonist being used. For example, while mGluR2/3 agonists have shown promise, some studies indicate they may not reverse all NMDA receptor antagonist-induced deficits, such as working memory impairments.[8]

    • Dose Selection: The dose of the mitigating agent may be insufficient. A thorough dose-response study for the mitigating agent in the presence of the NMDA receptor antagonist is necessary to determine its effective dose range.

    • Target Engagement: Confirm that the mitigating agent is engaging its intended molecular target at the administered dose. This may require ex vivo analysis such as receptor binding assays or measurement of downstream signaling molecules.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mitigation of psychotomimetic effects of NMDA receptor antagonists.

  • What are the primary strategies for mitigating the psychotomimetic effects of NMDA receptor antagonists? The primary strategies involve the co-administration of compounds that modulate neurotransmitter systems implicated in the downstream effects of NMDA receptor blockade. These include:

    • Glycine Site Modulators: Agonists and partial agonists at the glycine co-agonist site of the NMDA receptor, such as D-serine and D-cycloserine, can enhance NMDA receptor function and have been shown to attenuate some of the behavioral effects of antagonists like PCP and ketamine.[9][10][11] Glycine transporter-1 (GlyT1) inhibitors, like sarcosine, which increase synaptic glycine levels, have also demonstrated efficacy.[9]

    • Metabotropic Glutamate Receptor (mGluR) Modulators: Agonists for mGluR2/3, such as LY379268, have been investigated for their ability to normalize the glutamate dysregulation caused by NMDA receptor antagonists.[8][12][13][14]

    • Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonists: Activation of α7-nAChRs has been shown to improve sensory gating and cognitive deficits induced by NMDA receptor antagonists.[15][16][17]

    • GABAergic Potentiators: Since NMDA receptor antagonists can lead to a disinhibition of pyramidal neurons by affecting GABAergic interneurons, agents that enhance GABAergic transmission may offer a mitigating effect.[18][19][20]

  • What are the key signaling pathways involved in the psychotomimetic effects of NMDA receptor antagonists? NMDA receptor antagonists are believed to induce psychosis-like effects primarily through the disinhibition of cortical circuits. The prevailing hypothesis suggests that these antagonists preferentially block NMDA receptors on GABAergic interneurons.[18][19] This reduces the inhibitory tone on glutamatergic pyramidal neurons, leading to an excessive release of glutamate and downstream activation of AMPA receptors.[19][21] This cortical disinhibition is also thought to lead to a hyperactivation of the mesolimbic dopamine pathway, contributing to the positive symptoms of psychosis.[22]

  • What are the standard preclinical behavioral assays used to model psychotomimetic effects? Several behavioral paradigms in rodents are widely used to model the symptoms observed in human psychosis and to screen for the efficacy of potential mitigating compounds.[3][23]

    • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenic patients.[1][3][24][25] A reduction in PPI by an NMDA receptor antagonist is considered a model of this deficit.

    • Locomotor Activity: NMDA receptor antagonists, at certain doses, induce hyperlocomotion in rodents, which is considered a model for the positive, hyperactive symptoms of psychosis.[5][6][7][26][27][28]

    • Social Interaction Tests: Reduced social interaction in rodents can model the negative symptoms of schizophrenia.[3][23]

    • Cognitive Tasks: Various tasks, such as the novel object recognition test and Morris water maze, are used to assess the cognitive deficits induced by NMDA receptor antagonists.[16]

Data Presentation

Table 1: Effects of Mitigating Agents on NMDA Receptor Antagonist-Induced Behavioral Changes

Mitigating Agent ClassExample CompoundNMDA Receptor AntagonistBehavioral AssayEffectReference
Glycine Site ModulatorD-serineKetamine/PCPPPI, HyperactivityAttenuation[9][29]
Glycine Transporter-1 InhibitorSarcosineKetamineReinstatement of seekingPrevention[9]
mGluR2/3 AgonistLY379268MK-801Cortical Gamma OscillationsReversal[8]
α7-nAChR AgonistGTS-21MK-801PPI, Recognition MemoryReversal[16]

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
  • Apparatus: The testing apparatus consists of a sound-attenuating chamber containing a load cell platform to record the startle response. A sound generator and software control the acoustic stimuli.[1]

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[1][2]

  • Trial Types: The session consists of several trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds):

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).[1][2]

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms).[2]

    • Prepulse-plus-pulse trials: The prepulse is presented 50-120 ms before the startling pulse.[1]

    • No-stimulus trials: Only background noise is present to measure baseline movement.[2]

  • Data Collection and Analysis: The maximal peak amplitude of the startle response is recorded. PPI is calculated as a percentage: %PPI = 100 x [(Startle response on pulse-alone trials) - (Startle response on prepulse-plus-pulse trials)] / (Startle response on pulse-alone trials).[1][2]

Locomotor Activity Test
  • Apparatus: An open field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or video tracking software to measure movement.

  • Acclimation/Habituation: Depending on the experimental question, animals may be habituated to the testing arena for a period (e.g., 30-60 minutes) on days prior to the test day, or the test may be conducted in a novel environment.[7]

  • Procedure:

    • Administer the NMDA receptor antagonist and/or the mitigating agent at the predetermined time before placing the animal in the arena.

    • Place the animal in the center of the open field.

    • Record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Collection and Analysis: The primary measures are total distance traveled, time spent moving, and patterns of movement (e.g., time spent in the center versus the periphery of the arena).

Visualizations

Signaling Pathways

Caption: Signaling cascade of NMDA receptor antagonist-induced psychotomimetic effects.

Experimental Workflow

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Assignment Random Group Assignment (Vehicle, Antagonist, Antagonist + Mitigator) Animal_Acclimation->Group_Assignment Apparatus_Calibration Apparatus Calibration (PPI, Locomotor) Behavioral_Testing Behavioral Testing (e.g., PPI, Locomotor Activity) Apparatus_Calibration->Behavioral_Testing Drug_Administration Drug Administration (Appropriate timing and route) Group_Assignment->Drug_Administration Drug_Administration->Behavioral_Testing Data_Collection Automated Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis (%PPI, Distance Traveled) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for assessing mitigating agents on NMDA antagonist effects.

Logical Relationships of Mitigation Strategies

Mitigation_Strategies NMDA_Antagonist NMDA Receptor Antagonist NMDA_Hypofunction NMDA Receptor Hypofunction NMDA_Antagonist->NMDA_Hypofunction Glutamate_Dysregulation Glutamate Dysregulation (Disinhibition) NMDA_Hypofunction->Glutamate_Dysregulation Psychotomimetic_Effects Psychotomimetic Effects Glutamate_Dysregulation->Psychotomimetic_Effects Glycine_Site_Modulators Glycine Site Modulators (e.g., D-serine) Glycine_Site_Modulators->NMDA_Hypofunction Enhance Function mGluR2_3_Agonists mGluR2/3 Agonists mGluR2_3_Agonists->Glutamate_Dysregulation Normalize a7_nAChR_Agonists α7-nAChR Agonists a7_nAChR_Agonists->Glutamate_Dysregulation Modulate

Caption: Logical relationships of different strategies for mitigating NMDA antagonist effects.

References

Validation & Comparative

Lanicemine Versus Ketamine: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant properties of lanicemine and ketamine, supported by experimental data from clinical trials.

Both this compound (formerly AZD6765) and ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have demonstrated rapid antidepressant effects, representing a significant departure from traditional monoaminergic antidepressants. Ketamine, a well-established anesthetic, has shown robust and rapid efficacy in treatment-resistant depression, but its clinical utility is hampered by psychotomimetic and dissociative side effects. This compound was developed as a "low-trapping" NMDA receptor antagonist with the aim of retaining the antidepressant effects of ketamine while minimizing its adverse psychiatric effects. However, the development of this compound for depression was ultimately discontinued after it failed to meet primary endpoints in later-phase clinical trials.[1]

This guide synthesizes data from key clinical studies to compare the efficacy, side effect profiles, and underlying mechanisms of these two compounds.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from various clinical trials investigating the antidepressant effects of this compound and ketamine.

Table 1: this compound Clinical Trial Data
Study Dosage Frequency Duration Primary Outcome Measure Key Findings
Sanacora et al. (Phase IIb)[2][3][4][5]50 mg or 100 mg15 intravenous infusions12 weeksChange in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6Neither dose of this compound was superior to placebo in reducing depressive symptoms on the primary endpoint or any secondary measures. The drug was generally well-tolerated.
A Phase IIB Study (Study 9)[6][7]100 mg or 150 mgThree intravenous infusions per week3 weeksChange in MADRS total score from randomization to week 3Repeated administration of this compound provided sustained antidepressant efficacy without significant psychotomimetic effects. A numerical difference in favor of 100 mg this compound over placebo was observed.
Single-Dose Exploratory Trial[6][7]100 mgSingle intravenous infusion-Antidepressant signalProvided an antidepressant signal and was relatively well-tolerated.
Table 2: Ketamine Clinical Trial Data
Study Dosage Frequency Duration Primary Outcome Measure Key Findings
Bio-K Study[8]Intravenous infusionsThree infusions11 daysRemission of severe depression52% of participants achieved remission.
UNSW Sydney Trial[8][9]Subcutaneous injectionsTwice weekly1 monthRemission of clinical depression20% of participants reported they no longer had clinical depression, compared to 2% in the placebo group. A third had symptoms improve by at least 50%.
KARMA-Dep 2 Study[10]Intravenous infusionsEight twice-weekly infusions-Change in MADRS scoreNo meaningful advantage over an active placebo (midazolam). Remission rates were 44% in the ketamine group and 30% in the midazolam group.
Mass General Brigham Study[11]Intravenous (IV) vs. Intranasal (IN) esketamineTwice weekly for 4-5 weeks (8 treatments)-Reduction in depression scoresBoth reduced depression severity. IV ketamine showed greater overall efficacy (49.22% reduction) and a faster response compared to IN esketamine (39.55% reduction).
Efficacy Study in Severe Depression[12]0.5 mg/kgSix intravenous bolus doses2 weeksImprovement in depression and anxietySignificant improvement in depression and anxiety was observed after 2 weeks and sustained at 1 month. A rapid effect was seen within the first hour of the first dose.

Experimental Protocols

This compound Phase IIb Study (Sanacora et al.)
  • Objective: To investigate the efficacy and safety of adjunctive this compound in patients with major depressive disorder (MDD) with a history of inadequate response to antidepressants.[2][3][5]

  • Design: A randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49 centers in four countries.[2][3][5]

  • Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD and a history of inadequate treatment response. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.[2][3][5]

  • Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive this compound (50 mg or 100 mg) or saline placebo over a 12-week period.[2][3][5]

  • Outcome Measures: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6. Secondary outcomes included changes in MADRS at week 12, response and remission rates, and changes on the Clinical Global Impression (CGI) scale, Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR), and Sheehan Disability Scale (SDS).[2][3][5]

Ketamine for Treatment-Resistant Depression (UNSW Sydney Trial)
  • Objective: To evaluate the efficacy of a low-cost, generic form of ketamine for severe, treatment-resistant depression.[8][9]

  • Design: A double-blind, placebo-controlled trial.[8]

  • Participants: 179 individuals with treatment-resistant depression.[8]

  • Intervention: Participants received subcutaneous injections of either generic ketamine or a placebo twice a week for one month. They were monitored for approximately two hours after each injection.[8]

  • Outcome Measures: Participants' mood was assessed at the end of the one-month treatment period and one month later.[8]

Mechanism of Action and Signaling Pathways

Both this compound and ketamine act as antagonists of the NMDA receptor, a key component of the glutamatergic system. However, their distinct pharmacological profiles lead to different clinical effects. Ketamine's antidepressant action is thought to be initiated by blocking NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events.

This cascade includes the activation of the mammalian target of rapamycin (mTOR) signaling pathway and the release of brain-derived neurotrophic factor (BDNF). These events ultimately lead to increased synaptogenesis and synaptic protein synthesis, which are believed to underlie the rapid antidepressant effects.

This compound is characterized as a "low-trapping" NMDA receptor antagonist, meaning it dissociates from the receptor channel more rapidly than ketamine. This property is hypothesized to contribute to its reduced psychotomimetic side effects. While it engages the same primary target, the downstream signaling and overall clinical efficacy appear to be less robust than that of ketamine.

G Simplified Signaling Pathway of Ketamine and this compound cluster_0 NMDA Receptor Antagonism cluster_1 Glutamatergic System Modulation cluster_2 Intracellular Signaling Cascades Ketamine Ketamine NMDAR NMDA Receptor on GABAergic Interneuron Ketamine->NMDAR Blockade This compound This compound (Low-trapping) This compound->NMDAR Blockade Glutamate ↑ Glutamate Release NMDAR->Glutamate Disinhibition AMPAR AMPA Receptor Activation Glutamate->AMPAR BDNF ↑ BDNF Release AMPAR->BDNF mTOR ↑ mTOR Signaling BDNF->mTOR Synaptogenesis ↑ Synaptogenesis & Protein Synthesis mTOR->Synaptogenesis Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Simplified signaling pathway of ketamine and this compound.

Experimental and Clinical Trial Workflow

The design and execution of clinical trials for rapid-acting antidepressants like this compound and ketamine follow a structured workflow to ensure patient safety and data integrity. The diagram below illustrates a typical workflow for such a trial.

G Typical Clinical Trial Workflow for Rapid-Acting Antidepressants cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., MADRS, CGI) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (e.g., IV Infusion) Randomization->Drug_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin Post_Treatment Post-Treatment Assessments (e.g., 24h, 7d, weekly) Drug_Admin->Post_Treatment Placebo_Admin->Post_Treatment Data_Analysis Data Analysis (Efficacy & Safety) Post_Treatment->Data_Analysis Results Results & Reporting Data_Analysis->Results

Caption: A typical workflow for an antidepressant clinical trial.

Logical Relationship of Efficacy and Side Effects

The differing pharmacological profiles of this compound and ketamine lead to a trade-off between antidepressant efficacy and adverse effects. Ketamine's potent and rapid antidepressant effects are accompanied by significant psychotomimetic and dissociative side effects. This compound, with its lower trapping properties at the NMDA receptor, exhibits a more favorable side effect profile but at the cost of reduced and less consistent antidepressant efficacy. This relationship is a critical consideration in the development of novel glutamatergic modulators for depression.

G Logical Relationship: Efficacy vs. Side Effects cluster_efficacy Antidepressant Efficacy cluster_side_effects Psychotomimetic Side Effects Ketamine Ketamine High_Efficacy High & Rapid Efficacy Ketamine->High_Efficacy High_SE Significant Side Effects Ketamine->High_SE This compound This compound Lower_Efficacy Lower & Inconsistent Efficacy This compound->Lower_Efficacy Low_SE Minimal Side Effects This compound->Low_SE

Caption: Efficacy and side effect profiles of ketamine and this compound.

References

Lanicemine and Ketamine: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of lanicemine and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their rapid-acting antidepressant effects. While both compounds share a primary mechanism of action, their distinct pharmacological properties result in notable differences in their adverse event profiles, a critical consideration in the development of novel therapeutics for treatment-resistant depression. This analysis is supported by experimental data from clinical trials to inform ongoing research and drug development efforts.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the quantitative data on the incidence of key side effects observed in clinical trials comparing this compound and ketamine. The data highlights the significantly lower propensity of this compound to induce psychotomimetic and dissociative effects, a primary goal in its development.

Side Effect CategorySpecific Adverse EventThis compound (100 mg)This compound (150 mg)Ketamine (0.5 mg/kg)PlaceboCitation
Psychotomimetic/ Dissociative Dissociative Symptoms (CADSS total score increase)Not Significantly Different from PlaceboNot Significantly Different from PlaceboSignificant Increase vs. Placebo (p<0.01 at 1h)-[1]
Feeling Abnormal, Disinhibition, Illusion, Dissociation-11% (n=2)24% (n=4)-[1]
Visual Hallucination-5% (n=1)0%-[1]
Cardiovascular Increased Supine Systolic Blood Pressure (≥20 mm Hg)37% (n=19)55% (n=28)-26% (n=13)[1]
Syncope due to Orthostatic HypotensionNo Serious Adverse Events ReportedNo Serious Adverse Events Reported2 Serious Adverse Events-[1]
General Dizziness49%37%-12%[1]

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The methodologies employed in these studies are crucial for understanding the validity and implications of the findings.

Assessment of Psychotomimetic and Dissociative Effects

A key instrument used to quantify the psychotomimetic and dissociative side effects of NMDA receptor antagonists is the Clinician-Administered Dissociative States Scale (CADSS) .

  • Protocol: The CADSS is a 23-item, clinician-rated scale designed to measure the severity of dissociative symptoms.[2] Each item is scored on a scale from 0 (not at all) to 4 (extreme).[2] In comparative clinical trials, the CADSS is typically administered at baseline and at various time points during and after the infusion of the study drug (e.g., this compound, ketamine, or placebo).[1] The change from baseline in the total CADSS score is a primary endpoint for assessing dissociative effects.[1]

Cardiovascular Monitoring

Continuous monitoring of cardiovascular parameters is a standard safety measure in clinical trials involving ketamine and related compounds.

  • Protocol: Vital signs, including systolic and diastolic blood pressure and heart rate, are measured at regular intervals before, during, and after drug administration.[1] Protocol-defined hemodynamic changes, such as a significant increase in blood pressure, are recorded as adverse events.[3] In some studies, electrocardiograms (ECGs) are also performed to monitor for any cardiac abnormalities.[1]

General Adverse Event Monitoring

The overall safety and tolerability are assessed by systematically recording all adverse events.

  • Protocol: Participants are monitored for any untoward medical occurrences, which are classified by system organ class and preferred term. The incidence, severity, and perceived relationship to the study drug are documented. This data is collected through spontaneous reporting by the participants and by direct questioning from the clinical staff throughout the study period.[3][4]

Signaling Pathways and Mechanism of Differential Side Effects

The differing side effect profiles of this compound and ketamine can be attributed to their distinct interactions with the NMDA receptor. Ketamine is a channel blocker, while this compound is characterized as a low-trapping NMDA receptor antagonist.[5] This difference in binding kinetics is thought to underlie this compound's reduced psychotomimetic potential.

cluster_0 NMDA Receptor Modulation and Downstream Effects ketamine Ketamine nmda_receptor NMDA Receptor ketamine->nmda_receptor Strong, Trapping Blockade psychotomimetic Psychotomimetic Effects ketamine->psychotomimetic Directly Induces This compound This compound This compound->nmda_receptor Weak, Low-Trapping Blockade reduced_psychotomimetic Reduced Psychotomimetic Effects This compound->reduced_psychotomimetic Results in gaba_inhibition Inhibition of GABAergic Interneurons nmda_receptor->gaba_inhibition Antagonism glutamate_surge Glutamate Surge antidepressant Antidepressant Effects glutamate_surge->antidepressant Leads to gaba_inhibition->glutamate_surge Disinhibition

References

A Comparative Guide to the Efficacy of Lanicemine and Other NMDA Receptor Modulators in Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission, has become a key target for the development of rapid-acting antidepressants. The discovery of ketamine's robust and swift antidepressant effects has spurred investigation into other modulators of this receptor, aiming to replicate its efficacy while improving its safety profile. This guide provides an objective comparison of Lanicemine (formerly AZD6765) against other notable NMDA receptor modulators, including Ketamine, Esketamine, and Memantine, supported by clinical trial data and detailed experimental methodologies.

Mechanism of Action: A Shared Target, Different Profiles

NMDA receptor antagonists are thought to exert their antidepressant effects through a complex signaling cascade. The prevailing hypothesis suggests that by blocking NMDA receptors on GABAergic interneurons, these drugs cause a disinhibition of pyramidal neurons, leading to a transient surge in glutamate. This glutamate surge preferentially activates AMPA receptors, triggering a series of downstream events, including the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This cascade ultimately increases the synthesis of key proteins like Brain-Derived Neurotrophic Factor (BDNF), promoting synaptogenesis and reversing the synaptic deficits associated with chronic stress and depression.[4][5]

While sharing this general mechanism, the specific binding properties of each modulator influence its clinical profile. Ketamine is an uncompetitive, open-channel blocker. This compound was developed as a low-trapping NMDA receptor antagonist, with the hypothesis that this property could separate the antidepressant effects from the psychotomimetic and dissociative side effects associated with ketamine.[6]

NMDA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Blocked by Antagonists AMPA_R->Ca_Influx mTOR mTOR Pathway Activation Ca_Influx->mTOR BDNF BDNF Synthesis & Release mTOR->BDNF Synaptogenesis Synaptogenesis & Neuroplasticity BDNF->Synaptogenesis

Caption: Simplified NMDA receptor signaling pathway in antidepressant response.

Quantitative Efficacy Comparison

Clinical trial data reveals significant differences in the antidepressant efficacy of various NMDA receptor modulators. While ketamine and its enantiomer esketamine have demonstrated robust and rapid effects, the clinical development of this compound was halted after it failed to meet primary endpoints in a pivotal Phase IIb study. Memantine has consistently shown a lack of efficacy for major depression.

Table 1: Comparison of Efficacy from Key Clinical Trials

Modulator Study Patient Population Primary Endpoint Mean Change in MADRS Score (Drug vs. Placebo) Response Rate Remission Rate Citation
This compound Sanacora et al. (2017) MDD with inadequate antidepressant response Change in MADRS at Week 6 No significant difference from placebo Not significantly different from placebo Not significantly different from placebo [7][8]
This compound Sanacora et al. (2014) Moderate-to-severe MDD Change in MADRS at Week 3 Statistically significant improvement for 100mg & 150mg doses vs. placebo Data not specified Data not specified [6][9]
Ketamine (IV) Zarate et al. (2012) Treatment-Resistant Bipolar Depression Change in HDRS at Day 1 Significant improvement vs. placebo within 40 mins, lasting up to 3 days 79% (Ketamine) vs. 0% (Placebo) at Day 1 Data not specified [6]
Ketamine (IV) Murrough et al. (2013) Treatment-Resistant MDD Change in MADRS at 24h -7.95 (Ketamine) vs. -0.39 (Midazolam control) 64% (Ketamine) vs. 28% (Midazolam) Data not specified [6]
Esketamine (Intranasal) TRANSFORM-2 Treatment-Resistant MDD Change in MADRS at Day 28 LS Mean Difference: -4.0 (95% CI: -7.31 to -0.64) ~69% (Esketamine + AD) vs. ~52% (Placebo + AD) 52.5% (Esketamine + AD) vs. 31% (Placebo + AD) [10][11][12]
Memantine Zarate et al. (2006) Major Depressive Disorder Change in MADRS over 8 weeks No significant treatment effect (p=0.91) Data not specified Data not specified [13]

| Memantine | Meta-Analysis (2022) | Mood Disorders | Change in depression scores | Small but significant effect (Hedges' g = -0.17) | No significant effect | No significant effect |[14] |

MADRS: Montgomery-Åsberg Depression Rating Scale; HDRS: Hamilton Depression Rating Scale; AD: Oral Antidepressant; LS: Least Squares.

Safety and Tolerability Profiles

A key differentiator among these agents is their side effect profile, particularly the incidence of psychotomimetic and dissociative symptoms. This compound was developed specifically to minimize these effects and clinical data confirm it is better tolerated than ketamine.

Table 2: Comparative Safety and Tolerability

Modulator Key Study Common Adverse Events Dissociative/Psychotomimetic Effects Citation
This compound Sanacora et al. (2017) Dizziness, headache, nausea, blurred vision. Generally well-tolerated. Minimal. No significant difference from placebo on scales like the CADSS. [7][8]
Ketamine (IV) General Clinical Use Dizziness, blurred vision, headache, nausea/vomiting, increased blood pressure. Significant and common. Includes feelings of unreality, perceptual disturbances, and euphoria. [6][15]
Esketamine (Intranasal) TRANSFORM-2 Vertigo, dissociation, nausea, dizziness, headache. Common, transient, and generally mild-to-moderate. Monitored post-administration. [10][11]

| Memantine | Zarate et al. (2006) | Well-tolerated, similar adverse event profile to placebo. | Not typically observed or reported in depression trials. |[13][16] |

CADSS: Clinician-Administered Dissociative States Scale.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the protocols for key studies of this compound and Esketamine.

Protocol 1: Adjunctive this compound in MDD (Sanacora et al., 2017; NCT01482221)
  • Study Design: A Phase IIb, randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49 centers.[7][8]

  • Participants: 302 patients (18-70 years) with single-episode or recurrent MDD and a history of inadequate response to at least one antidepressant. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.[7][8]

  • Intervention: Patients were randomized (1:1:1) to receive 15 intravenous infusions over 12 weeks of either this compound 50 mg, this compound 100 mg, or saline placebo, as an adjunct to their ongoing antidepressant.[7]

  • Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[8]

  • Secondary Outcome Measures: Included change in MADRS score to week 12, response and remission rates, Clinical Global Impression (CGI) scale, and Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR) scores.[8]

  • Key Result: Neither the 50 mg nor the 100 mg dose of this compound was superior to placebo on the primary endpoint at week 6 or on any secondary measures.[7]

Protocol 2: Intranasal Esketamine for Treatment-Resistant Depression (TRANSFORM-2)
  • Study Design: A Phase 3, randomized, double-blind, active-controlled, multicenter study.[12]

  • Participants: Adults (<65 years) with treatment-resistant depression who had not responded to at least two different oral antidepressants in the current depressive episode.[11]

  • Intervention: Following randomization, all patients began a new oral antidepressant. Patients were then assigned to a treatment group of either flexibly-dosed intranasal esketamine (56 mg or 84 mg) or an intranasal placebo, administered twice weekly for four weeks.[11][12]

  • Primary Outcome Measure: The change in MADRS total score from baseline to Day 28.[12]

  • Secondary Outcome Measures: Included onset of clinical response, response rates (≥50% reduction in MADRS), and remission rates (MADRS score ≤12).[10][11]

  • Key Result: Esketamine plus a new oral antidepressant demonstrated a statistically significant improvement in depression symptoms at Day 28 compared to a new oral antidepressant plus placebo.[11]

Clinical_Trial_Workflow cluster_treatment Treatment Phase (e.g., 4 Weeks) Screening Patient Screening (MDD Diagnosis, History) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes Screen_Fail Screen Failure Inclusion->Screen_Fail No Baseline Baseline Assessment (MADRS, CGI, Safety Labs) Randomization->Baseline Infusion1 Infusion 1 (Drug or Placebo) Baseline->Infusion1 Monitor1 Acute Monitoring (Vital Signs, CADSS) Infusion1->Monitor1 InfusionN Repeat Infusions (e.g., Twice Weekly) Monitor1->InfusionN MonitorN Acute Monitoring InfusionN->MonitorN Endpoint Primary Endpoint Assessment (e.g., Week 4 MADRS) MonitorN->Endpoint FollowUp Follow-Up Period (e.g., 6 Months) Endpoint->FollowUp

References

Validating Lanicemine's Target Engagement: A Comparative Guide Using EEG Gamma Band Power

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the target engagement of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. We will focus on the use of electroencephalography (EEG) gamma band power as a primary biomarker and compare its performance with alternative methods, supported by experimental data from preclinical and clinical studies.

Introduction to this compound and Target Engagement

This compound (formerly AZD6765) is a small molecule that acts as a non-competitive antagonist of the NMDA receptor.[1] Unlike ketamine, another NMDA receptor antagonist, this compound is characterized as a "low-trapping" channel blocker, which is thought to contribute to its different clinical profile, particularly its lower incidence of psychotomimetic side effects.[2][3] Validating that a drug like this compound is engaging its intended target—the NMDA receptor in the central nervous system—is a critical step in drug development. This ensures that the observed clinical effects are linked to the drug's mechanism of action.

EEG Gamma Band Power as a Biomarker

Cortical gamma band oscillations (30-80 Hz) are implicated in a range of cognitive functions and are sensitive to the balance of excitation and inhibition in the brain.[4] Antagonism of NMDA receptors, particularly on inhibitory interneurons, is hypothesized to lead to a disinhibition of pyramidal neurons, resulting in an increase in cortical excitability that can be measured as an increase in gamma band power.[2][5] This makes EEG gamma power a promising translational biomarker for NMDA receptor engagement.

Signaling Pathway and Mechanism of Action

The mechanism by which this compound influences gamma band power is initiated by its binding to and blocking of the NMDA receptor channel. This action preferentially affects GABAergic interneurons, leading to a reduction in their inhibitory output onto pyramidal neurons. The resulting disinhibition of pyramidal cells is thought to drive the observed increase in synchronized high-frequency (gamma) oscillations.

Lanicemine_Signaling_Pathway This compound This compound NMDAR NMDA Receptor on GABAergic Interneuron This compound->NMDAR Antagonism GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron Inhibition of... Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Reduced Inhibition Gamma_Power Increased EEG Gamma Band Power Pyramidal_Neuron->Gamma_Power Leads to

Caption: this compound's antagonism of NMDA receptors on inhibitory interneurons leads to increased EEG gamma power.

Comparative Analysis of Target Engagement Methods

The efficacy of EEG gamma band power as a biomarker for this compound's target engagement can be evaluated by comparing it with other NMDA receptor antagonists, such as ketamine, and by assessing its correlation with behavioral and psychological measures.

Quantitative Data from Clinical Studies

A key study in healthy volunteers directly compared the effects of this compound and ketamine on EEG gamma power.[2][6] The results demonstrated that both drugs induced significant increases in gamma-band EEG, suggesting successful target engagement.

Compound Dose Change in Relative Gamma-EEG Magnitude (vs. Vehicle) Psychotomimetic Effects (CADSS Score vs. Vehicle)
This compound75 mgSignificant increaseNot significantly different
This compound150 mgSignificant increase, comparable to ketamineNot significantly different
Ketamine0.5 mg/kgSignificant increaseSignificant increase

Data summarized from Sanacora et al., 2013.[2]

These findings indicate that at doses where this compound and ketamine produce comparable increases in gamma-EEG, suggesting similar levels of NMDA receptor occupancy, this compound does not produce the significant dissociative effects observed with ketamine.[2] This highlights the utility of EEG gamma power in establishing dose-dependent target engagement and differentiating the pharmacological profiles of NMDA receptor modulators.

Further studies in patients with PTSD have also demonstrated that this compound administration leads to a high probability of an increase in resting-gamma power compared to placebo, providing further evidence of target engagement.[7][8]

Experimental Protocols

Human EEG Study Protocol

The following is a generalized protocol based on clinical studies evaluating this compound's effect on EEG.[2][9]

  • Participant Recruitment: Healthy, non-smoking male volunteers aged 30-45 years are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled crossover design is employed. Each participant receives single intravenous (IV) infusions of this compound (e.g., 75 mg and 150 mg), ketamine (e.g., 0.5 mg/kg), and placebo, with a washout period of at least 7 days between sessions.

  • EEG Recording:

    • Continuous EEG is recorded from scalp electrodes placed according to the international 10-20 system.

    • A baseline EEG is recorded for a specified period (e.g., 20 minutes) before the 60-minute infusion.

    • EEG data is collected throughout the infusion and for several hours post-infusion (e.g., up to 8 hours).

  • Data Analysis:

    • EEG data is segmented into epochs (e.g., 10 seconds).

    • A Fast Fourier Transform (FFT) is applied to compute the power spectral density from 1 to 50 Hz.

    • The data is binned into standard frequency bands (delta, theta, alpha, beta, gamma).

    • Relative changes in gamma band power (e.g., 32.5 to 48 Hz) are calculated by normalizing post-dose to pre-dose periods.

  • Behavioral Assessment:

    • Subjective dissociative effects are measured using scales such as the Clinician Administered Dissociative States Scale (CADSS) at baseline and various time points post-infusion.

Experimental Workflow

The workflow for a typical clinical study to validate this compound's target engagement using EEG is as follows:

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Participant_Screening Participant Screening & Consent Baseline_Assessments Baseline Assessments (EEG, CADSS) Participant_Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Drug_Infusion Drug/Placebo Infusion (this compound, Ketamine, Vehicle) Randomization->Drug_Infusion Continuous_EEG Continuous EEG Recording Drug_Infusion->Continuous_EEG Post_Infusion_CADSS Post-Infusion CADSS Assessments Drug_Infusion->Post_Infusion_CADSS EEG_Processing EEG Data Processing & Spectral Analysis Continuous_EEG->EEG_Processing Statistical_Analysis Statistical Analysis (Comparison of drug effects) Post_Infusion_CADSS->Statistical_Analysis EEG_Processing->Statistical_Analysis

Caption: Workflow for a clinical trial validating this compound's target engagement using EEG and behavioral measures.

Alternative and Complementary Methods

While EEG gamma power is a robust biomarker, a multi-modal approach to validating target engagement is often beneficial.

  • Auditory Steady-State Response (ASSR): This is an EEG-based measure that assesses the ability of the cortex to synchronize its activity to an external auditory stimulus, typically at 40 Hz (in the gamma range).[7] It provides a measure of the integrity of inhibitory interneuron synchronization, which is directly relevant to the mechanism of NMDA receptor antagonists.

  • Mismatch Negativity (MMN): An event-related potential (ERP) component that is elicited by a deviant stimulus in a sequence of standard stimuli. MMN is thought to be dependent on NMDA receptor function, and its amplitude can be modulated by NMDA receptor antagonists.[10]

  • Anxiety-Potentiated Startle (APS): A behavioral measure of hyperarousal and stress reactivity that has been shown to be modulated by NMDA receptor antagonists.[8] While not a direct measure of target engagement in the brain, it can serve as a functional readout of the downstream behavioral effects of NMDA receptor modulation.

  • Positron Emission Tomography (PET): PET imaging with a specific radioligand for the NMDA receptor could provide a more direct measure of receptor occupancy. However, the development of suitable radioligands for the NMDA receptor has been challenging.

Conclusion

EEG gamma band power serves as a valuable and translational biomarker for validating the target engagement of this compound. It has been successfully used to demonstrate dose-dependent effects on cortical activity and to differentiate this compound's profile from that of ketamine. The increase in gamma power is consistent with the hypothesized mechanism of action of NMDA receptor antagonists. For a comprehensive validation of target engagement, it is recommended to use EEG gamma power in conjunction with other neurophysiological and behavioral measures. This multi-modal approach provides a more complete picture of a drug's pharmacological effects and its potential clinical utility.

References

Lanicemine vs. Placebo for Depression: A Comparative Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lanicemine versus placebo in the treatment of major depressive disorder (MDD), based on data from randomized controlled trials (RCTs). This compound (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It was investigated as a potential rapid-acting antidepressant with a more favorable side-effect profile compared to ketamine.[2][3] However, clinical trial results have been mixed, ultimately leading to the discontinuation of its development by AstraZeneca in 2013.[1] This guide will delve into the quantitative outcomes and methodologies of key clinical studies to provide a comprehensive overview for the scientific community.

Efficacy Data Summary

The primary evidence for the efficacy of this compound comes from a large Phase IIb, randomized, double-blind, placebo-controlled study conducted by Sanacora and colleagues (2017).[4][5][6] This study, involving 302 patients with treatment-resistant depression, ultimately found that adjunctive this compound was not superior to placebo in reducing depressive symptoms.[4][5][6]

The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][5][6] Neither the 50 mg nor the 100 mg dose of this compound showed a statistically significant difference from placebo on this primary outcome or any secondary efficacy measures.[4][5][6]

Table 1: Primary and Secondary Efficacy Outcomes of Adjunctive this compound vs. Placebo in a 12-Week RCT

Outcome MeasureThis compound 50 mgThis compound 100 mgPlacebo
Change in MADRS Score from Baseline to Week 6 (Primary Endpoint) No significant differenceNo significant differenceNo significant difference
Change in MADRS Score from Baseline to Week 12 No significant differenceNo significant differenceNo significant difference
Response Rates No significant differenceNo significant differenceNo significant difference
Remission Rates No significant differenceNo significant differenceNo significant difference
Change in Clinical Global Impression (CGI) Scale No significant differenceNo significant differenceNo significant difference
Change in Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR) Score No significant differenceNo significant differenceNo significant difference
Change in Sheehan Disability Scale (SDS) Score No significant differenceNo significant differenceNo significant difference

Data sourced from Sanacora et al. (2017).[4][5][6]

Interestingly, post-hoc analyses were conducted to explore the discrepancy between these results and a previous, smaller study that had suggested a potential antidepressant effect.[4][5] Earlier research had indicated that repeated administration of this compound could provide sustained antidepressant efficacy.[2][7] However, the larger, more definitive trial did not support these initial findings.[8]

Safety and Tolerability

This compound was generally well-tolerated in the clinical trials.[4][5] A key differentiating factor from ketamine was the minimal incidence of psychotomimetic and dissociative side effects.[2][9] In one study, adverse events potentially related to dissociative-type symptoms were reported in a small percentage of patients receiving this compound, and these were generally mild.[2]

Table 2: Tolerability Profile of Adjunctive this compound vs. Placebo

ParameterThis compound 50 mgThis compound 100 mgPlacebo
Completion Rate 79.5% (pooled across all groups)79.5% (pooled across all groups)79.5% (pooled across all groups)
Psychotomimetic/Dissociative Effects MinimalMinimalMinimal

Completion rate data from Sanacora et al. (2017).[4][5][6]

Experimental Protocols

The methodologies employed in the key this compound RCTs were rigorous and followed standard practices for clinical trials in depression.

Key Phase IIb Trial (Sanacora et al., 2017)
  • Study Design: A Phase IIb, randomized, parallel-arm, double-blind, placebo-controlled, multicenter study conducted at 49 centers in four countries.[4][5][6]

  • Participants: 302 patients aged 18-70 years diagnosed with single episode or recurrent MDD and a history of inadequate response to at least one antidepressant.[4][5][6] Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.[4][5][6]

  • Intervention: Patients were randomized equally to one of three groups to receive 15 double-blind intravenous infusions over a 12-week period.[4][5][6]

    • Adjunctive this compound 50 mg

    • Adjunctive this compound 100 mg

    • Adjunctive saline (placebo)

  • Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][5][6]

  • Secondary Outcome Measures: Included the change in MADRS score from baseline to week 12, response and remission rates, and changes in the Clinical Global Impression (CGI) scale, Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR), and the Sheehan Disability Scale (SDS).[4][5][6]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound acts as a low-trapping, non-selective antagonist of the NMDA receptor.[9] The therapeutic hypothesis for NMDA receptor antagonists in depression involves the modulation of glutamatergic neurotransmission, leading to downstream effects on synaptic plasticity and neuronal function. While the exact downstream signaling cascade for this compound's antidepressant effect is not fully elucidated, it is believed to share some mechanisms with ketamine, albeit with different receptor kinetics.

G cluster_0 cluster_1 This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonizes Neuron Postsynaptic Neuron NMDAR->Neuron Ca2+ influx Glutamate Glutamate Glutamate->NMDAR Activates Signaling Downstream Signaling (e.g., mTOR, BDNF) Neuron->Signaling Synaptic Increased Synaptic Plasticity Signaling->Synaptic Effect Antidepressant Effects Synaptic->Effect

Caption: Proposed signaling pathway of this compound as an NMDA receptor antagonist.

Experimental Workflow of a this compound vs. Placebo RCT

The workflow for a typical randomized controlled trial comparing this compound to placebo follows a structured sequence from patient screening to data analysis.

G Screening Patient Screening (MDD diagnosis, treatment resistance) Baseline Baseline Assessment (MADRS, CGI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Group (e.g., 50mg or 100mg) Randomization->GroupA Arm 1 GroupB Placebo Group (Saline) Randomization->GroupB Arm 2 Treatment 12-Week Treatment Period (15 IV infusions) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Weeks 6 & 12) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis Results Results & Conclusion Analysis->Results

Caption: Typical experimental workflow for a this compound vs. placebo RCT.

Conclusion

References

A Head-to-Head Showdown: Lanicemine vs. MK-801 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor antagonists, a clear understanding of the distinct preclinical profiles of key compounds is paramount. This guide provides a comprehensive head-to-head comparison of Lanicemine (AZD6765) and Dizocilpine (MK-801) in animal models, focusing on their mechanism of action, efficacy in depression models, and divergent side effect profiles. The data presented herein is curated from a range of preclinical studies to offer an objective, data-driven comparison.

Executive Summary

This compound and MK-801 are both non-competitive antagonists of the NMDA receptor, a key target in the development of rapid-acting antidepressants. However, their pharmacological profiles diverge significantly. This compound is characterized as a low-trapping, uncompetitive antagonist, a property believed to contribute to its more favorable side effect profile. In contrast, MK-801 is a potent, high-affinity antagonist that demonstrates robust effects in animal models but is also associated with significant psychotomimetic and neurotoxic effects, limiting its clinical translatability. This guide will delve into the experimental data that underpins these distinctions.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and MK-801 exert their effects by blocking the ion channel of the NMDA receptor. However, the kinetics of their interaction with the receptor are fundamentally different.

This compound is described as a "low-trapping" antagonist. This means that it has a faster off-rate from the NMDA receptor channel compared to high-trapping antagonists like ketamine.[1][2] This property is thought to preserve a degree of physiological NMDA receptor function, potentially contributing to its reduced side-effect profile.[3]

MK-801 , on the other hand, is a potent, non-competitive antagonist that acts as an open channel blocker.[4][5] It binds with high affinity within the ion channel, leading to a more profound and sustained blockade of NMDA receptor activity.[6] This potent and prolonged action is linked to both its strong efficacy signals in preclinical models and its significant adverse effects.[7][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and MK-801 from various preclinical studies.

Table 1: Comparative NMDA Receptor Binding Affinity
CompoundParameterValueSpecies/SystemReference
This compound IC500.8 µMRat Cortical Membranes[1]
Trapping54%Recombinant Human NMDA Receptors[9]
MK-801 Ki2.1 ± 0.3 nMRat Brain Membranes[10]
IC5013-38 nMCultured Neurons[11]
Table 2: Efficacy in Animal Models of Depression
CompoundAnimal ModelDoses Tested (mg/kg, i.p.)OutcomeReference
This compound Tail Suspension Test (Mice)2, 1010 mg/kg reduced immobility time.[12]
MK-801 Forced Swim Test (Mice)0.1Reduced immobility time.[13]
Tail Suspension Test (Mice)0.1Reduced immobility time.[13]
Forced Swim Test (Rats)Not specifiedReduced immobility time.[14]
Table 3: Effects on Locomotor Activity
CompoundAnimal ModelDoses Tested (mg/kg, i.p.)OutcomeReference
This compound Rat3, 10, 30Less hyper-locomotor activity compared to ketamine at comparable target engagement.[1]
MK-801 Mouse0.1 - 0.5Dose-dependent increase in locomotor activity.[15]
Mouse0.12, 0.15, 0.2, 0.3Dose-dependent increase in locomotor activity.[16][17]
Guinea Pig0.0625 - 0.5No significant effect on locomotor activity; ataxia at higher doses.[18]

Side Effect Profile: A Clear Distinction

A critical differentiator between this compound and MK-801 is their side effect profile, particularly concerning psychotomimetic and neurotoxic effects.

This compound has been developed with the aim of achieving antidepressant efficacy with minimal psychotomimetic and dissociative side effects.[1][2] Preclinical and clinical studies suggest that this compound has a significantly better safety and tolerability profile compared to other NMDA receptor antagonists like ketamine.[3]

MK-801 , conversely, is well-documented to induce a range of adverse effects in animal models that mimic psychosis in humans. These include hyperlocomotion, stereotypy, and cognitive deficits.[15][16][17] Furthermore, at higher doses, MK-801 has been shown to cause neurotoxicity, leading to neuronal damage in specific brain regions such as the retrosplenial cortex.[7][8]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[19]

  • Apparatus: A cylindrical tank (typically 20 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: Test compounds (this compound, MK-801, or vehicle) are typically administered intraperitoneally (i.p.) at specified time points (e.g., 30 or 60 minutes) before the test.

  • Endpoint: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity.

  • Apparatus: Mice are suspended by their tail from a horizontal bar using adhesive tape, at a height where they cannot touch any surface.

  • Procedure: The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Drug Administration: Similar to the FST, drugs are administered at a set time before the test.

  • Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.

Locomotor Activity Assessment

Locomotor activity is measured to assess the general activity levels of the animals and to control for potential confounding effects of motor stimulation or sedation in other behavioral tests.

  • Apparatus: An open-field arena, which is a square or circular enclosure, equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure: Animals are placed in the center of the arena and allowed to explore freely for a specific duration (e.g., 30-60 minutes).

  • Drug Administration: Compounds are administered prior to placing the animal in the arena.

  • Endpoints: Key parameters measured include total distance traveled, time spent moving, and rearing frequency.

Mandatory Visualization

NMDA_Antagonist_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Downstream Downstream Signaling (e.g., CaMK, ERK, mTOR) Ca_ion->Downstream Synaptic_Plasticity Synaptic Plasticity (e.g., LTP, LTD) Downstream->Synaptic_Plasticity Cellular_Response Antidepressant Effects Neuroplasticity Synaptic_Plasticity->Cellular_Response This compound This compound (Low-Trapping) This compound->NMDA_R Blocks (Transiently) MK801 MK-801 (High-Affinity) MK801->NMDA_R Blocks (Potently) Experimental_Workflow cluster_0 Animal Groups cluster_1 Procedures Vehicle Vehicle Control Drug_Admin Drug Administration (i.p.) Vehicle->Drug_Admin This compound This compound This compound->Drug_Admin MK801 MK-801 MK801->Drug_Admin Behavioral_Tests Behavioral Testing (FST, TST, Locomotor) Drug_Admin->Behavioral_Tests Data_Analysis Data Collection & Statistical Analysis Behavioral_Tests->Data_Analysis

References

Differentiating the Neurophysiological Effects of Lanicemine and Ketamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurophysiological effects of Lanicemine and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their therapeutic potential, particularly in the context of neuropsychiatric disorders. While both compounds share a primary target, their distinct pharmacological profiles give rise to significant differences in their neurophysiological and clinical effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant pathways and workflows.

Core Neurophysiological Distinctions

The fundamental difference between this compound and ketamine lies in their interaction with the NMDA receptor channel. Ketamine is a "high-trapping" channel blocker, meaning it has a high propensity to become trapped within the NMDA channel pore after the agonist (glutamate) dissociates. In contrast, this compound is a "low-trapping" channel blocker, exhibiting a lower likelihood of being trapped.[1] This distinction in trapping kinetics is believed to underpin the observed differences in their psychotomimetic side effect profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the neurophysiological effects of this compound and ketamine based on available experimental data.

Table 1: NMDA Receptor Binding and Trapping Kinetics

ParameterKetamineThis compoundReference
Binding Affinity (Ki) 0.15 µM0.56–2.1 µM[1]
IC50 (Xenopus oocyte) 2.8 µM6.4 µM[1]
IC50 (CHO cell) Not Reported4-7 µM
Channel Trapping 86%54%[1]
NR2A vs NR2B Subunit Selectivity Similar lack of selectivitySimilar lack of selectivity[1]

Table 2: Effects on Neural Oscillations (Gamma-Band EEG)

ParameterKetamine (0.5 mg/kg)This compound (150 mg)PlaceboReference
Change in Relative Gamma-EEG Magnitude (Eyes Closed) Significant increase, statistically indistinguishable from 150 mg this compoundSignificant increaseNo significant change[1]

Table 3: Impact on Prefrontal Cortex Global Brain Connectivity (PFC GBCr)

ConditionKetamine (0.5 mg/kg)This compound (100 mg)PlaceboReference
During Infusion Significantly increased (p = 0.01)No significant effect (p = 0.45)No significant change[2][3][4][5]
24h Post-Treatment Significantly increased (p = 0.02)No significant effect (p = 0.23)No significant change[2][3][4][5]

Table 4: Psychotomimetic and Dissociative Side Effects

Assessment ScaleKetamine (0.5 mg/kg)This compound (75 mg & 150 mg)PlaceboReference
Clinician Administered Dissociative States Scale (CADSS) Total Score Significantly increased vs. vehicle at 1h (P<0.01) and across all times (P<0.05)Did not significantly increase vs. vehicle at any timeNo significant change[1]

Signaling Pathways and Experimental Workflows

The neurophysiological effects of both this compound and ketamine are initiated by the blockade of NMDA receptors, which leads to a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their comparison.

cluster_upstream Upstream Events cluster_downstream Downstream Signaling Cascade This compound / Ketamine This compound / Ketamine NMDA Receptor NMDA Receptor This compound / Ketamine->NMDA Receptor Blockade GABAergic Interneuron GABAergic Interneuron NMDA Receptor->GABAergic Interneuron Inhibition Glutamate Surge Glutamate Surge GABAergic Interneuron->Glutamate Surge Disinhibition AMPA Receptor Activation AMPA Receptor Activation Glutamate Surge->AMPA Receptor Activation BDNF Release BDNF Release AMPA Receptor Activation->BDNF Release TrkB Receptor Activation TrkB Receptor Activation BDNF Release->TrkB Receptor Activation mTORC1 Signaling mTORC1 Signaling TrkB Receptor Activation->mTORC1 Signaling Synaptogenesis Synaptogenesis mTORC1 Signaling->Synaptogenesis cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Assessment Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Infusion This compound Infusion Randomization->this compound Infusion Ketamine Infusion Ketamine Infusion Randomization->Ketamine Infusion Placebo Infusion Placebo Infusion Randomization->Placebo Infusion qEEG qEEG This compound Infusion->qEEG fMRI fMRI This compound Infusion->fMRI Psychometric Scales Psychometric Scales This compound Infusion->Psychometric Scales Ketamine Infusion->qEEG Ketamine Infusion->fMRI Ketamine Infusion->Psychometric Scales Placebo Infusion->qEEG Placebo Infusion->fMRI Placebo Infusion->Psychometric Scales Data Analysis Data Analysis qEEG->Data Analysis fMRI->Data Analysis Psychometric Scales->Data Analysis

References

Validating Animal Models of Depression for Lanicemine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-methyl-D-aspartate (NMDA) receptor antagonists as rapid-acting antidepressants has marked a significant shift in the neuropharmacology of depression. Lanicemine (AZD6765), a low-trapping NMDA receptor antagonist, has been a subject of interest due to its potential for antidepressant effects with a favorable side-effect profile compared to ketamine.[1][2] This guide provides a comparative overview of key animal models of depression used to validate the antidepressant-like effects of this compound, with a focus on experimental protocols and quantitative data to aid researchers in designing and interpreting their studies.

Commonly Employed Animal Models for Antidepressant Screening

The validation of potential antidepressants in preclinical research relies on a battery of behavioral tests in rodents designed to model specific aspects of the depressive phenotype. These models are essential for screening compounds and elucidating their mechanisms of action.

Behavioral Despair Tests

These tests are widely used for the initial screening of antidepressant efficacy.[3][4] They are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually cease escape-oriented behaviors and become immobile, a state interpreted as "behavioral despair."[5] Antidepressant compounds are expected to reduce this immobility time.

  • Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of a depressive-like state.[2][6]

  • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. This test is also based on the principle of behavioral despair.[7][8]

Anhedonia Models

Anhedonia, the inability to experience pleasure, is a core symptom of depression.

  • Sucrose Preference Test (SPT): This test assesses anhedonia by measuring the rodent's preference for a sweetened solution over plain water. A decrease in sucrose preference is indicative of an anhedonic-like state.[1][9]

Chronic Stress Models

Chronic stress is a major contributing factor to the development of depression in humans. These models aim to induce a more comprehensive depressive-like phenotype.

  • Chronic Social Defeat Stress (CSDS): This is an ethologically relevant model where a mouse is repeatedly subjected to social subordination by a larger, more aggressive mouse. This induces long-lasting behavioral changes, including social avoidance and anhedonia, in a subset of "susceptible" animals.[10][11]

Comparative Efficacy of this compound and (R)-ketamine in the Chronic Social Defeat Stress Model

A key study directly compared the effects of this compound and (R)-ketamine, an enantiomer of ketamine with antidepressant properties, in mice subjected to the Chronic Social Defeat Stress (CSDS) model.[6][12] The results provide valuable insights into the differential efficacy of these two NMDA receptor antagonists.

Behavioral TestVehicle (Saline)(R)-ketamine (10 mg/kg)This compound (10 mg/kg)
Tail Suspension Test (Immobility Time in s) ~175~100~175
Forced Swim Test (Immobility Time in s) ~180~120~180
Sucrose Preference Test (%) ~65%~85%~65%
Statistically significant difference compared to the vehicle group.
Data adapted from Yang et al., 2017.[13]

In this CSDS model, (R)-ketamine demonstrated significant antidepressant-like effects by reducing immobility time in the TST and FST and reversing the anhedonic-like behavior in the SPT.[12][13][14] In contrast, this compound, at the tested dose, did not show a significant antidepressant effect in these behavioral paradigms.[6][12][13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings.

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • The last 4 minutes of the session are typically scored for immobility.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: The total duration of immobility is calculated. A decrease in immobility time is indicative of an antidepressant-like effect.[2][6]

Tail Suspension Test (TST) Protocol
  • Apparatus: A commercially available or custom-made suspension box that allows the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Acclimate mice to the testing room.

    • Secure the tip of the mouse's tail to a suspension bar using adhesive tape.

    • The test duration is typically 6 minutes.

    • Record the session for later scoring.

    • Immobility is defined as the absence of any movement.

  • Data Analysis: The total time spent immobile is quantified. A reduction in immobility suggests an antidepressant-like effect.[7][8]

Sucrose Preference Test (SPT) Protocol
  • Apparatus: Standard mouse cages equipped with two identical drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, individually house mice with two bottles of water to acclimate them to the two-bottle setup.

    • Baseline: For the next 48 hours, replace one water bottle with a 1% sucrose solution. Measure the consumption from each bottle daily. The position of the bottles should be switched every 24 hours to avoid place preference.

    • Test: After a washout period (if applicable), expose the mice to the two-bottle choice (water and 1% sucrose) for a defined period (e.g., 24-48 hours).

  • Data Analysis: Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) x 100%. A higher percentage indicates a greater preference for the sucrose solution.[1][9]

Chronic Social Defeat Stress (CSDS) Protocol
  • Apparatus: A rectangular cage divided by a perforated transparent divider.

  • Procedure:

    • Aggressor Screening: Select aggressive male CD-1 mice that consistently attack an intruder mouse.

    • Defeat Sessions: For 10 consecutive days, place an experimental C57BL/6J mouse into the home cage of a novel aggressive CD-1 mouse for 5-10 minutes of physical defeat.

    • Sensory Contact: After the physical interaction, house the experimental mouse on the opposite side of the divider from the aggressor for the next 24 hours, allowing for continuous sensory (visual, olfactory, auditory) stress.

    • Social Interaction Test: 24 hours after the last defeat session, assess social avoidance. The experimental mouse is placed in an open field arena with a novel CD-1 mouse enclosed in a wire-mesh cage at one end. The amount of time the experimental mouse spends in the "interaction zone" around the enclosure is measured.

  • Data Analysis: Based on the time spent in the interaction zone, mice are categorized as "susceptible" (socially avoidant) or "resilient."[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can enhance understanding.

Glutamatergic Synapse Signaling in Depression

The glutamatergic system, particularly the NMDA receptor, plays a crucial role in the pathophysiology of depression and the mechanism of action of rapid-acting antidepressants.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_Vesicle Glutamate Vesicle Presynaptic_Membrane Glutamate_Vesicle->Presynaptic_Membrane Release Glutamate Glutamate NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor AMPA_R->Ca_ion Influx mGluR mGluR Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates Synaptic_Plasticity Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity Promotes Glutamate->NMDA_R Activates Glutamate->AMPA_R Activates Glutamate->mGluR Modulates This compound This compound This compound->NMDA_R Antagonizes CSDS_Workflow cluster_stress Stress Induction Phase (10 Days) cluster_testing Behavioral Testing Phase cluster_analysis Molecular Analysis Aggressor_Screening Aggressor Screening Daily_Defeat Daily Social Defeat Aggressor_Screening->Daily_Defeat Sensory_Stress 24h Sensory Stress Daily_Defeat->Sensory_Stress Social_Interaction Social Interaction Test Sensory_Stress->Social_Interaction Categorization Categorize: Susceptible vs. Resilient Social_Interaction->Categorization Drug_Administration Drug Administration (e.g., this compound) Categorization->Drug_Administration Behavioral_Assays Post-treatment Behavioral Assays (FST, TST, SPT) Drug_Administration->Behavioral_Assays Tissue_Collection Brain Tissue Collection Behavioral_Assays->Tissue_Collection Molecular_Analysis Biochemical/Molecular Analysis Tissue_Collection->Molecular_Analysis

References

Lanicemine vs. (R)-ketamine: A Comparative Analysis of Their Influence on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a burgeoning field of research, revealing intricate connections between the intestinal microbiome and neurological function. Recent evidence suggests that the gut microbiota may play a significant role in the pathophysiology of depression and the therapeutic response to antidepressants. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression. Its enantiomer, (R)-ketamine, is reported to have potent and long-lasting antidepressant effects with fewer side effects.[1] Lanicemine, another NMDA receptor antagonist, however, has not shown similar antidepressant efficacy in clinical trials.[2][3] This guide provides a comparative analysis of the effects of this compound and (R)-ketamine on the gut microbiota, based on preclinical experimental data.

Quantitative Data Comparison

A study comparing (R)-ketamine and this compound in a chronic social defeat stress (CSDS) mouse model of depression revealed significant differences in their abilities to modulate the gut microbiota.[2][3] (R)-ketamine, but not this compound, demonstrated a notable antidepressant effect in this model.[2][4] The alterations in gut microbiota composition observed in the susceptible mice were significantly attenuated by (R)-ketamine, while the effects of this compound were less potent.[2]

Microbial TaxonEffect of CSDS ModelEffect of (R)-ketamine (10 mg/kg)Effect of this compound (10 mg/kg)
Order
BacteroidalesDecreasedSignificantly attenuated the decrease[2]No significant effect[2]
ClostridialesAlteredSignificantly attenuated the alteration[2]No significant effect[2]
Family
RuminococcaceaeAlteredSignificantly attenuated the alteration[2]No significant effect[2]
Genus
ClostridiumMarkedly IncreasedSignificantly attenuated the increase[2]Less potent effect than (R)-ketamine[2]

Experimental Protocols

The primary study cited utilized a chronic social defeat stress (CSDS) model in mice to induce a depression-like phenotype.[2][4]

1. Animal Model: Male C57BL/6J mice were subjected to 10 days of social defeat stress. A social interaction test was performed on day 11 to identify susceptible and resilient mice.[4]

2. Drug Administration: Susceptible mice were administered a single intraperitoneal (i.p.) injection of either saline (10 ml/kg), (R)-ketamine (10 mg/kg), or this compound (10 mg/kg) on day 12.[4]

3. Behavioral Tests: A battery of behavioral tests, including the tail suspension test (TST) and forced swimming test (FST), were conducted to assess antidepressant-like effects from day 12 to day 14.[4] The sucrose preference test (SPT) was performed to measure anhedonia.[4]

4. Fecal Sample Collection and 16S rRNA Gene Sequencing: Fecal samples were collected on day 15 for analysis of the gut microbiota composition.[4] DNA was extracted from the fecal samples, and the V3-V4 region of the 16S rRNA gene was amplified by PCR and sequenced. The sequencing data was then analyzed to determine the relative abundance of different bacterial taxa.[2]

Visualizations

Experimental Workflow

G cluster_0 Day 1-10: Chronic Social Defeat Stress cluster_1 Day 11: Phenotyping cluster_2 Day 12: Treatment cluster_3 Day 12-14: Behavioral Assessment cluster_4 Day 15: Microbiome Analysis CSDS Male C57BL/6J mice subjected to social defeat stress SIT Social Interaction Test to identify susceptible mice CSDS->SIT Treatment Single i.p. injection: - Saline - (R)-ketamine (10 mg/kg) - this compound (10 mg/kg) SIT->Treatment Behavior Tail Suspension Test (TST) Forced Swimming Test (FST) Sucrose Preference Test (SPT) Treatment->Behavior Feces Fecal Sample Collection Behavior->Feces Sequencing 16S rRNA Gene Sequencing and Analysis Feces->Sequencing

Caption: Experimental workflow for comparing the effects of (R)-ketamine and this compound.

Proposed Signaling Pathway of Ketamine's Antidepressant Action

G Ketamine (S)-ketamine GABA GABA Interneurons Ketamine->GABA Disinhibition Glutamate Glutamate Release GABA->Glutamate Inhibition Lifted AMPA AMPA Receptors Glutamate->AMPA Stimulation BDNF BDNF Release AMPA->BDNF TrkB TrkB-Akt-mTORC1 Signaling BDNF->TrkB Synaptogenesis Increased Protein Synthesis for Synaptogenesis TrkB->Synaptogenesis

Caption: Proposed signaling cascade for (S)-ketamine's antidepressant effects.

Discussion

The available data strongly suggests that the antidepressant effects of (R)-ketamine may be, at least in part, mediated by its ability to restore a healthy gut microbiota composition in a stress-induced model of depression.[2][3] (R)-ketamine's significant impact on key bacterial taxa, such as Bacteroidales, Clostridiales, and Ruminococcaceae, which are known to be altered in depression, highlights a potential mechanism of action involving the gut-brain axis.[2] In contrast, this compound's lack of a robust antidepressant effect in the CSDS model corresponds with its minimal impact on the gut microbiota.[2]

These findings underscore the importance of considering the gut microbiome as a critical factor in the development and efficacy of novel antidepressant therapies. Future research should aim to further elucidate the specific microbial-derived metabolites and downstream signaling pathways that are modulated by (R)-ketamine and contribute to its therapeutic effects. Understanding these intricate interactions could pave the way for personalized medicine approaches, potentially utilizing microbiome-based diagnostics to predict treatment response or developing adjunctive therapies that target the gut microbiota to enhance the efficacy of antidepressants.

References

A Comparative Meta-Analysis of Lanicemine Clinical Trials for Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Lanicemine (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in the context of mood disorders. It offers an objective comparison with other relevant therapeutic alternatives, supported by experimental data, to inform research and development in psychiatry.

Executive Summary

This compound emerged as a promising therapeutic agent for mood disorders, particularly Major Depressive Disorder (MDD), based on its unique mechanism of action at the NMDA receptor, which it shares with ketamine. Clinical development aimed to harness the rapid antidepressant effects observed with ketamine while mitigating its psychotomimetic and dissociative side effects. However, Phase IIb clinical trials have yielded conflicting results regarding this compound's efficacy. This guide synthesizes the available data from key clinical trials to provide a clear comparison of its performance against a placebo and other relevant treatments, namely ketamine and the adjunctive therapy, aripiprazole. While this compound demonstrated a favorable safety profile, its superiority over placebo in reducing depressive symptoms was not consistently established across pivotal trials.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from key clinical trials of this compound and comparator drugs.

Table 1: Efficacy of this compound in Major Depressive Disorder

StudyNTreatment GroupsPrimary EndpointMean Change from Baseline (S.D.)p-value vs. PlaceboResponse Rate (%)Remission Rate (%)
Sanacora et al. (2014) 152This compound 100mgChange in MADRS score at Week 3-13.4 (9.9)0.0064618
This compound 150mg-12.7 (10.5)0.0194216
Placebo-7.9 (10.3)-258
Sanacora et al. (2017) 302This compound 50mgChange in MADRS score at Week 6-11.9 (10.1)NS3819
This compound 100mg-12.5 (9.8)NS4020
Placebo-11.6 (10.4)-3917

NS: Not Significant

Table 2: Comparative Efficacy of Ketamine and Aripiprazole in MDD

DrugStudyNPrimary EndpointMean Change from Baseline (S.D.)p-value vs. PlaceboResponse Rate (%)
Ketamine Pooled data (multiple studies)97Change in MADRS scoreNot uniformly reportedSignificant67
Aripiprazole Berman et al. (2007)362Change in MADRS score-8.8 (adjunctive aripiprazole) vs. -5.8 (adjunctive placebo)<0.00137.4 (adjunctive aripiprazole) vs. 22.5 (adjunctive placebo)

Table 3: Overview of Common Adverse Events

DrugCommon Adverse Events (Incidence >10%)
This compound Dizziness, Headache, Nausea, Somnolence
Ketamine Drowsiness, Dizziness, Poor Coordination, Blurred Vision, Feeling Strange/Unreal, Dissociative Symptoms, Increased Blood Pressure
Aripiprazole Akathisia, Restlessness, Insomnia, Nausea, Somnolence

Experimental Protocols

This compound Clinical Trial Protocol (Sanacora et al., 2017)
  • Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2][3][4]

  • Participant Population: 302 patients aged 18-70 with a diagnosis of single-episode or recurrent MDD and a history of inadequate response to at least one antidepressant treatment.[1][2][3]

  • Inclusion Criteria: Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.

  • Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive this compound 50 mg, this compound 100 mg, or saline placebo over a 12-week period.[1][2][3][4] The infusions were administered three times a week for the first three weeks, then weekly for three weeks, and then every two weeks for the final six weeks.

  • Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[1][2][3][4]

  • Secondary Outcome Measures: Change in MADRS score at other time points, response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in other depression and functioning scales.[1][2][3]

Ketamine Clinical Trial Protocol (Representative)
  • Study Design: Typically randomized, double-blind, placebo-controlled crossover or parallel-group studies.

  • Participant Population: Patients with treatment-resistant depression (TRD), defined as failure to respond to at least two adequate antidepressant trials.

  • Intervention: A single intravenous infusion of ketamine (commonly 0.5 mg/kg) administered over 40 minutes, compared with a saline placebo.

  • Primary Outcome Measure: Change in MADRS or Hamilton Depression Rating Scale (HAM-D) score at 24 hours post-infusion.

  • Secondary Outcome Measures: Response and remission rates, duration of antidepressant effect, and measures of dissociative and psychotomimetic symptoms.

Aripiprazole Adjunctive Therapy Trial Protocol (Berman et al., 2007)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Population: Patients with MDD who had an incomplete response to one to three prospective antidepressant treatments.

  • Intervention: Patients on a stable dose of a standard antidepressant were randomized to receive adjunctive aripiprazole (starting at 2-5 mg/day, titrated up to 20 mg/day) or adjunctive placebo for 6 weeks.

  • Primary Outcome Measure: Mean change from baseline in MADRS total score.

  • Secondary Outcome Measures: Response and remission rates, and changes in other clinical and functional measures.

Visualized Data and Pathways

PRISMA Flow Diagram for a Hypothetical Meta-Analysis

PRISMA_Flow_Diagram Identification Records identified through database searching (n = ...) Screening Records after duplicates removed (n = ...) Identification->Screening AdditionalRecords Additional records identified through other sources (n = ...) AdditionalRecords->Screening Screened Records screened (n = ...) Screening->Screened Excluded Records excluded (n = ...) Screened->Excluded FullText Full-text articles assessed for eligibility (n = ...) Screened->FullText FullTextExcluded Full-text articles excluded, with reasons (n = ...) FullText->FullTextExcluded Included Studies included in qualitative synthesis (n = ...) FullText->Included MetaAnalysis Studies included in quantitative synthesis (meta-analysis) (n = ...) Included->MetaAnalysis

Caption: PRISMA flow diagram illustrating the study selection process.

Signaling Pathway of this compound's Mechanism of Action

Lanicemine_Pathway cluster_synapse Glutamatergic Synapse cluster_downstream Downstream Effects Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates GABA_Interneuron GABAergic Interneuron NMDA_Receptor->GABA_Interneuron Activates This compound This compound This compound->NMDA_Receptor Blocks This compound->GABA_Interneuron Inhibits Glutamate_Release ↑ Glutamate Release This compound->Glutamate_Release GABA_Interneuron->Glutamate Inhibits Release GABA GABA GABA_Interneuron->GABA GABA->Glutamate Inhibits AMPA_Activation ↑ AMPA Receptor Activation Glutamate_Release->AMPA_Activation BDNF_Release ↑ BDNF Release AMPA_Activation->BDNF_Release mTOR_Activation ↑ mTOR Signaling BDNF_Release->mTOR_Activation Synaptogenesis ↑ Synaptogenesis mTOR_Activation->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: this compound's mechanism via NMDA receptor antagonism.

Comparative Efficacy Trial Workflow

Trial_Workflow cluster_treatment Treatment Arms Start Patient Screening (MDD Diagnosis, Treatment Resistance) Randomization Randomization Start->Randomization This compound Adjunctive this compound (e.g., 100mg IV) Randomization->this compound Ketamine Adjunctive Ketamine (e.g., 0.5mg/kg IV) Randomization->Ketamine Aripiprazole Adjunctive Aripiprazole (Oral) Randomization->Aripiprazole Placebo Adjunctive Placebo (Saline IV or Oral) Randomization->Placebo Endpoint Primary Efficacy Endpoint (e.g., Change in MADRS at Week 6) This compound->Endpoint Safety Safety and Tolerability Assessment (Adverse Events) This compound->Safety Ketamine->Endpoint Ketamine->Safety Aripiprazole->Endpoint Aripiprazole->Safety Placebo->Endpoint Placebo->Safety

Caption: Generalized workflow for comparative antidepressant trials.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental protection. Lanicemine, a non-selective, voltage-dependent NMDA channel blocker, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

Key Hazard Information and Chemical Properties

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[1] Adherence to standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory when handling this compound.

PropertyValueSource
Chemical Name (αS)-phenyl-2-pyridineethanamine[2][3]
Synonyms AZD 6765, AR-R 15896AR[2][3]
Molecular Formula C₁₃H₁₄N₂[2][4]
Molecular Weight 198.26 g/mol [4][5]
Appearance Neat oil[2][4]
CAS Number 153322-05-5[2][4][5]
Hazard Class Acute Toxicity, Oral (Category 4), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P273: Avoid release to the environment. P391: Collect spillage.[1]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to utilize an approved hazardous waste disposal facility.[1] Under no circumstances should this material be disposed of down the drain or in regular municipal trash.[1][6]

  • Waste Identification and Segregation :

    • Solid Waste : Collect any unused this compound powder, contaminated PPE (such as gloves and weighing paper), and any other lab materials that have come into direct contact with the compound in a dedicated and clearly labeled hazardous waste container.[1]

    • Liquid Waste : Solutions containing this compound should also be collected in a designated, chemically resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management :

    • Use only approved, chemically resistant containers for the collection of this compound waste.[1]

    • Ensure waste containers are securely sealed when not in use to prevent spills and evaporation.[1]

    • Hazardous pharmaceutical waste is typically collected in black containers.[7]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").[1]

  • Storage :

    • Store hazardous waste in a designated, secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal Workflow :

    • Consult your institution's Environmental Health and Safety (EHS) department for their specific protocols on hazardous waste pickup and disposal.[1][8]

    • Complete a hazardous waste manifest, accurately detailing the contents of the waste container, as required by your EHS department.[1][9]

    • Arrange for a scheduled pickup of the hazardous waste by authorized personnel.[1] The final disposal will likely involve incineration at a licensed medical or hazardous waste treatment facility.[7][9]

Disposal Workflow Diagram

Lanicemine_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal start This compound Waste Generation (Solid or Liquid) segregate 1. Segregate Waste (Solid & Liquid Streams) start->segregate container 2. Use Approved & Labeled Hazardous Waste Container segregate->container store 3. Secure Storage in Designated Area container->store contact_ehs 4. Contact EHS & Complete Waste Manifest store->contact_ehs pickup 5. Scheduled Waste Pickup by Authorized Personnel contact_ehs->pickup transport 6. Transport to Licensed Facility pickup->transport incinerate 7. Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

No experimental protocols for the disposal of this compound are cited, as disposal is a procedural matter guided by safety and environmental regulations rather than experimental inquiry. The procedures outlined above are derived from established safety data and general guidelines for the disposal of hazardous pharmaceutical waste.[1][9][10][11] It is imperative to always consult and adhere to your institution's specific waste management protocols and local, regional, and national regulations for hazardous chemical waste.

References

Essential Safety and Handling Protocols for Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is fundamental to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling Lanicemine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Overview and Personal Protective Equipment

There are conflicting classifications regarding the hazards of this compound. While some suppliers state it is not a hazardous substance, others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with EN166 standards or equivalent.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use. Proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact[2].
Skin and Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact.
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, a NIOSH-approved half-face respirator is recommended[2].
Operational Plan: Handling this compound

General Handling Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing[3].

  • Wash hands and skin thoroughly after handling[1][3].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Use the substance in a well-ventilated area and minimize dust or aerosol generation.

Solution Preparation: this compound is supplied as a neat oil[3]. To prepare a solution, the neat oil can be dissolved directly in aqueous buffers or evaporated under a gentle stream of nitrogen before adding the solvent of choice[3].

Table 2: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)~30 mg/mL
Ethanol~20 mg/mL
Dimethylformamide (DMF)~5 mg/mL
PBS (pH 7.2)~3 mg/mL
Data sourced from Cayman Chemical product information[3].

Aqueous solutions are not recommended for storage for more than one day[3].

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Seek prompt medical attention.

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Spill Response: In case of a spill, alert others in the immediate area, wear appropriate PPE, and contain the spill with an absorbent material suitable for chemical spills[2].

Disposal Plan

The primary method for the disposal of this compound is through an approved waste disposal plant[1]. It should not be disposed of down the drain or in regular trash[1].

Waste Segregation and Container Management:

  • Solid Waste: Unused this compound powder and contaminated materials (e.g., gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container[1].

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and its associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard")[1].

  • Container Management: Use approved, chemically resistant containers and keep them securely sealed when not in use[1].

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal[1].

Visual Guides

The following diagrams illustrate the recommended workflows for handling and disposing of this compound safely.

Handling_Workflow This compound Handling Workflow prep Preparation - Don appropriate PPE - Ensure proper ventilation weigh Weighing - Handle in a fume hood - Use appropriate tools prep->weigh Proceed to dissolve Dissolution - Add solid to solvent slowly - Use appropriate solvent weigh->dissolve Proceed to experiment Experimentation - Follow established protocols - Minimize exposure dissolve->experiment Proceed to cleanup Cleanup - Decontaminate work surfaces - Segregate waste experiment->cleanup Upon completion Disposal_Workflow This compound Disposal Workflow start Waste Generation (Solid & Liquid) segregate Segregate Waste - Solid in one container - Liquid in another start->segregate label_container Label Containers - 'Hazardous Waste' - 'this compound' - List hazards segregate->label_container seal Securely Seal Containers label_container->seal contact_ehs Contact EHS - Provide waste manifest - Schedule pickup seal->contact_ehs pickup Authorized Pickup contact_ehs->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine
Reactant of Route 2
Reactant of Route 2
Lanicemine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。